Cobalt telluride
Description
Properties
IUPAC Name |
tellanylidenecobalt | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.Te | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXKWLMXEDWEJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Co]=[Te] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoTe | |
| Record name | cobalt(II) telluride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065172 | |
| Record name | Cobalt telluride (CoTe) | |
| Source | EPA DSSTox | |
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Molecular Weight |
186.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12017-13-9 | |
| Record name | Cobalt telluride (CoTe) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12017-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cobalt telluride (CoTe) | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cobalt telluride (CoTe) | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Cobalt telluride (CoTe) | |
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| Record name | Cobalt telluride | |
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Foundational & Exploratory
A Technical Guide to the Fundamental Properties of Cobalt Telluride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cobalt telluride (CoTe) is a fascinating inorganic compound that has garnered significant attention for its unique electronic, magnetic, and catalytic properties. As a member of the transition metal chalcogenide family, CoTe is at the forefront of materials science research with potential applications spanning from energy conversion and storage to spintronics. While its role in drug development is a nascent field of exploration, understanding its fundamental characteristics is a critical first step for any potential biomedical applications. This technical guide provides a comprehensive overview of the core properties of this compound, detailed experimental protocols for its synthesis and characterization, and a forward-looking perspective on its potential utility.
Core Physicochemical Properties
This compound's properties are intrinsically linked to its composition and crystal structure. The material is most commonly found in a hexagonal NiAs-type crystal structure.[1][2] Key physicochemical properties are summarized below.
| Property | Value | Citation(s) |
| Crystal Structure | Hexagonal (NiAs-type) | [1][2] |
| Space Group | P63/mmc | [1][2] |
| Appearance | Crystalline solid | [3] |
| Density | Approximately 8.8 g/cm³ | [4][5] |
| Melting Point | Not available | [4][5] |
| Boiling Point | Not available | [4][5] |
| Molecular Weight | 186.533 g/mol | [6] |
Electronic and Magnetic Properties
This compound exhibits intriguing electronic and magnetic behaviors that are a focus of current research. It is known to be a p-type semiconductor with a measurable bandgap.[1][2] Its magnetic properties are notable, displaying ferrimagnetism at and above room temperature.[1][2]
| Property | Value | Citation(s) |
| Semiconductor Type | p-type | [1][2] |
| Bandgap | ~2.15 eV | [1][2] |
| Magnetic Behavior | Ferrimagnetic | [1][2] |
| Curie Temperature | Above room temperature (Bulk) | [1][2] |
| Saturation Magnetization | ~0.2 µB/Co atom (Nanostructures) | [1][2] |
Catalytic Activity
A significant area of application for this compound is in catalysis, particularly for electrochemical reactions like the Oxygen Evolution Reaction (OER) and Hydrogen Evolution Reaction (HER), which are crucial for water splitting technologies.[7][8] Its catalytic prowess is also being explored for the electroreduction of CO2.[9]
| Catalytic Reaction | Performance Metric | Value | Citation(s) |
| Oxygen Evolution Reaction (OER) | Tafel Slope | 34 mV dec⁻¹ (Ni-doped CoTe₂) | [10] |
| Overpotential | 280 mV @ 10 mA cm⁻² (Ni-doped CoTe₂) | [10] | |
| CO₂ Electroreduction | Tafel Slope | 50.3 mV dec⁻¹ | [9] |
Experimental Protocols
Hydrothermal Synthesis of this compound Nanorods
This protocol is adapted from a method for synthesizing CoTe nanorods for supercapacitor applications.[1][11][12]
Materials:
-
Sodium Telluride (Na₂TeO₃)
-
Cobalt Acetate (B1210297) (Co(CH₃COO)₂·4H₂O)
-
Ascorbic Acid (C₆H₈O₆)
-
Cetyltrimethylammonium Bromide (CTAB)
-
Deionized Water
Procedure:
-
Dissolve 14.2 mmol of ascorbic acid in 40 ml of deionized water.
-
Gradually add 0.82 mmol of CTAB to the solution and stir for 30 minutes.
-
The solution is then transferred to a Teflon-lined stainless steel autoclave.
-
The specific amounts of sodium telluride and cobalt acetate would be added at this stage, followed by sealing the autoclave.
-
The autoclave is then heated to a specific temperature for a set duration to facilitate the hydrothermal reaction and the formation of CoTe nanorods.
-
After the reaction, the autoclave is cooled, and the resulting nanorods are collected, washed, and dried.
Electrochemical Characterization of OER/HER Activity
A standard three-electrode setup is used to evaluate the electrocatalytic performance of this compound.
Experimental Setup:
-
Working Electrode: this compound catalyst loaded onto a conductive substrate (e.g., carbon paper, glassy carbon electrode).
-
Counter Electrode: Platinum wire or graphite (B72142) rod.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Electrolyte: Typically an alkaline solution (e.g., 1 M KOH) for OER and HER.
Methodology:
-
The electrolyte is purged with an inert gas (e.g., N₂) to remove dissolved oxygen.
-
Linear Sweep Voltammetry (LSV) is performed at a slow scan rate (e.g., 5 mV/s) to measure the current response as a function of the applied potential.
-
The overpotential required to achieve a specific current density (e.g., 10 mA/cm²) is determined from the LSV curve.
-
The Tafel slope is calculated by plotting the overpotential against the logarithm of the current density.
-
Chronoamperometry or chronopotentiometry is used to assess the long-term stability of the catalyst.
Biological Interactions and Drug Development Potential
Currently, there is a notable lack of direct research on the cytotoxicity, drug delivery applications, or specific signaling pathway interactions of this compound. Studies on related materials, such as cadmium telluride (CdTe) quantum dots, have shown dose-dependent cytotoxicity.[13] Furthermore, cobalt chloride (CoCl₂) has been investigated for its antiproliferative effects on cancer cells, suggesting that cobalt-containing compounds can exhibit biological activity.[14][15]
The absence of data on this compound's biological interactions represents a significant knowledge gap and a promising area for future research. Investigations into its biocompatibility, cellular uptake, and mechanism of action are necessary to ascertain its potential in drug development, bioimaging, or as a therapeutic agent.
Visualizations
Caption: Workflow for Synthesis and Characterization of this compound.
Caption: Simplified Oxygen Evolution Reaction Cycle on a CoTe Catalyst.
Conclusion
This compound is a material with a rich set of fundamental properties that make it a compelling candidate for applications in catalysis and electronics. Its synthesis and characterization are well-documented, providing a solid foundation for further research. However, the exploration of its biological properties and potential applications in drug development is still in its infancy. This technical guide serves as a foundational resource for researchers and scientists, summarizing the current state of knowledge and highlighting the exciting research opportunities that lie ahead in unlocking the full potential of this compound.
References
- 1. Hydrothermal synthesis of this compound nanorods for a high performance hybrid asymmetric supercapacitor - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08692G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. WebElements Periodic Table » Cobalt » this compound [webelements.co.uk]
- 4. americanelements.com [americanelements.com]
- 5. Cobalt TellurideCAS #: 12017-13-9 [eforu-chemical.com]
- 6. This compound (CoTe) | CoTe | CID 82799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Self-supported cobalt–nickel bimetallic telluride as an advanced catalyst for the oxygen evolution reaction - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Hydrothermal synthesis of this compound nanorods for a high performance hybrid asymmetric supercapacitor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Hydrothermal synthesis of this compound nanorods for a high performance hybrid asymmetric supercapacitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cadmium telluride quantum dot nanoparticle cytotoxicity and effects on model immune responses to Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of cobalt(II) chloride hexahydrate on some human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cobalt chloride inhibits tumor formation in osteosarcoma cells through upregulation of HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Crystal Structure and Space Group of Cobalt Telluride (CoTe)
This guide provides a comprehensive overview of the crystal structure and space group of this compound (CoTe), with a focus on the prevalent hexagonal β-CoTe phase. It includes detailed crystallographic data, experimental protocols for synthesis and characterization, and a visualization of the structural hierarchy.
Introduction to this compound
This compound (CoTe) is a transition metal chalcogenide that has garnered significant interest for its potential applications in various fields, including energy storage and catalysis. Understanding its crystal structure is fundamental to elucidating its physical and chemical properties and for the rational design of novel materials. CoTe exists in several polymorphic forms, with the hexagonal β-CoTe being the most commonly studied. Other phases, such as cobalt ditelluride (CoTe₂), exhibit different crystal structures and properties.
Crystal Structure of β-Cobalt Telluride (CoTe)
The most stable and commonly encountered phase of this compound is β-CoTe, which crystallizes in a hexagonal structure.
Crystal System: Hexagonal Space Group: P6₃/mmc (No. 194)
This space group belongs to the point group 6/mmm, indicating a high degree of symmetry. The structure is often described as being nickel arsenide (NiAs)-type.
Crystallographic Data
The crystallographic parameters for β-CoTe have been determined through techniques such as X-ray powder diffraction (XRPD) and Rietveld refinement. The key data is summarized in the table below.
| Parameter | Value | Reference |
| Crystal System | Hexagonal | [1] |
| Space Group | P6₃/mmc (No. 194) | [1] |
| Lattice Parameters | ||
| a | 3.893 Å | [1] |
| c | 5.371 Å | [1] |
| c/a ratio | 1.380 | [1] |
| Unit Cell Volume | 70.5 ų | [1] |
| Formula Units (Z) | 2 | |
| Atomic Positions | ||
| Co (Wyckoff 2a) | (0, 0, 0) | [1] |
| Te (Wyckoff 2c) | (1/3, 2/3, 1/4) | [1] |
| Coordination | ||
| Co | 6-coordinate (octahedral with Te) | [1] |
| Te | 6-coordinate (trigonal prismatic with Co) | [1] |
Other Polymorphs of this compound
Besides the hexagonal β-CoTe, other stoichiometries and crystal structures exist, most notably cobalt ditelluride (CoTe₂).
Orthorhombic γ-CoTe₂
-
Crystal System: Orthorhombic
-
Space Group: Pnnm (No. 58)
-
Structure Type: Marcasite
Trigonal α-CoTe₂
-
Crystal System: Trigonal
-
Space Group: P-3m1 (No. 164)
-
Structure Type: Cadmium iodide (CdI₂)
A summary of the crystallographic data for these CoTe₂ phases is presented below.
| Parameter | γ-CoTe₂ (Orthorhombic) | α-CoTe₂ (Trigonal) |
| Space Group | Pnnm (No. 58) | P-3m1 (No. 164) |
| Lattice Parameters | ||
| a | 5.362 Å | 3.78 Å |
| b | 6.307 Å | 3.78 Å |
| c | 3.928 Å | 5.42 Å |
| Unit Cell Volume | 132.8 ų | 66.9 ų |
Experimental Protocols
The determination of the crystal structure of this compound relies on the synthesis of high-quality crystalline material followed by detailed structural analysis.
Synthesis Methods
Several methods are employed for the synthesis of this compound, each yielding materials with different morphologies and crystallinities.
4.1.1. Mechanochemical Synthesis of β-CoTe
This method involves the high-energy ball milling of elemental cobalt and tellurium powders.
-
Reactants: High-purity elemental cobalt and tellurium powders.
-
Procedure:
-
The elemental powders are mixed in a stoichiometric ratio (1:1 for CoTe).
-
The mixture is loaded into a hardened steel vial with steel balls in an inert atmosphere (e.g., Argon) to prevent oxidation.[1]
-
The vial is subjected to high-energy ball milling for several hours.[1] The milling process induces a solid-state reaction, forming the CoTe phase.
-
The product is then collected for characterization.
-
4.1.2. Hydrothermal Synthesis of CoTe Nanorods
This solution-based method is suitable for producing nanostructured CoTe.
-
Reactants: A cobalt salt (e.g., cobalt chloride, CoCl₂), a tellurium source (e.g., sodium tellurite, Na₂TeO₃), a reducing agent (e.g., hydrazine (B178648) hydrate), and a surfactant (e.g., cetyltrimethylammonium bromide, CTAB).
-
Procedure:
-
The cobalt salt and tellurium source are dissolved in a solvent, often a mixture of water and ethanol.
-
The reducing agent and surfactant are added to the solution.
-
The mixture is transferred to a Teflon-lined stainless-steel autoclave.
-
The autoclave is heated to a specific temperature (e.g., 180-200 °C) for a set duration (e.g., 12-24 hours).[2][3]
-
After cooling, the resulting precipitate is collected by centrifugation, washed with deionized water and ethanol, and dried.[2][3]
-
4.1.3. Chemical Vapor Transport (CVT) of CoTe₂ Single Crystals
CVT is a method used to grow high-quality single crystals.
-
Reactants: Polycrystalline CoTe₂ powder and a transport agent (e.g., iodine, I₂).
-
Procedure:
-
The polycrystalline CoTe₂ and a small amount of the transport agent are sealed in a quartz ampoule under vacuum.
-
The ampoule is placed in a two-zone tube furnace, creating a temperature gradient. For CoTe₂ growth, the source zone (containing the powder) might be at a higher temperature (e.g., 800 °C) and the growth zone at a slightly lower temperature (e.g., 750 °C).
-
The transport agent reacts with the CoTe₂ at the hot end to form volatile species.
-
These gaseous molecules diffuse to the cooler end of the ampoule, where the reverse reaction occurs, depositing single crystals of CoTe₂.[4]
-
Characterization Techniques
4.2.1. X-ray Diffraction (XRD) and Rietveld Refinement
XRD is the primary technique for determining the crystal structure and phase purity of CoTe.
-
Sample Preparation: The synthesized CoTe powder is finely ground and mounted on a sample holder.
-
Data Collection:
-
A powder diffractometer with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.
-
The diffraction pattern is recorded over a 2θ range (e.g., 20-80°) with a specific step size and counting time.
-
-
Rietveld Refinement:
-
The experimental XRD pattern is analyzed using software capable of Rietveld refinement (e.g., GSAS, FullProf).
-
An initial structural model, including the space group, approximate lattice parameters, and atomic positions, is used as a starting point.
-
The refinement process involves minimizing the difference between the observed and calculated diffraction profiles by adjusting various parameters, including:
-
Lattice parameters
-
Atomic coordinates
-
Site occupancy factors
-
Thermal parameters (isotropic or anisotropic)
-
Peak shape parameters (e.g., Gaussian and Lorentzian contributions)
-
Background parameters
-
-
The quality of the fit is assessed using agreement indices such as Rwp (weighted profile R-factor) and χ² (goodness of fit).[5][6]
-
4.2.2. Transmission Electron Microscopy (TEM)
TEM provides direct imaging of the crystal lattice and can be used to determine local crystal structure and identify defects.
-
Sample Preparation:
-
For nanostructured materials, a small amount of the sample is dispersed in a solvent (e.g., ethanol) and sonicated. A drop of the suspension is then placed on a TEM grid (e.g., carbon-coated copper grid) and allowed to dry.[7][8]
-
For bulk materials, thin electron-transparent samples can be prepared by mechanical polishing followed by ion milling.
-
-
Imaging and Diffraction:
-
High-Resolution TEM (HRTEM): This mode allows for the visualization of the atomic lattice planes. The spacing between the fringes can be measured and correlated with the d-spacings from XRD data to identify crystallographic planes.[9][10]
-
Selected Area Electron Diffraction (SAED): By focusing the electron beam on a specific area of the sample, a diffraction pattern can be obtained. The pattern of spots or rings can be indexed to determine the crystal structure and orientation of the selected region.[11]
-
Visualization of Crystallographic Relationships
The following diagram illustrates the hierarchical relationship of the crystallographic information for β-CoTe.
Caption: Logical Hierarchy of β-CoTe Crystallography.
Conclusion
The crystal structure of this compound, particularly the hexagonal β-CoTe phase with space group P6₃/mmc, is well-established through various synthesis and characterization techniques. A thorough understanding of its crystallographic parameters, as detailed in this guide, is crucial for researchers and scientists working on the development of new materials and technologies that leverage the unique properties of CoTe. The experimental protocols provided herein offer a foundation for the reproducible synthesis and accurate structural analysis of this important material.
References
- 1. Structural, microstructural and magnetic characterization of the β-CoTe nanophase synthesized by a novel mechanochemical method - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10716F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Hydrothermal synthesis of this compound nanorods for a high performance hybrid asymmetric supercapacitor | Semantic Scholar [semanticscholar.org]
- 4. Vapor Transport | Taufour Lab: Creating and Tuning Materials [taufourlab.faculty.ucdavis.edu]
- 5. researchgate.net [researchgate.net]
- 6. inis.iaea.org [inis.iaea.org]
- 7. How To Prepare Of Samples For Nanoparticle Transmission Electron Microscopy (TEM) [satnanomaterial.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. High-resolution transmission electron microscopy - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Polymorphism of the Co–Te nanophases in mechanochemical synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05757C [pubs.rsc.org]
Electronic band structure of cobalt telluride
An In-depth Technical Guide to the Electronic Band Structure of Cobalt Telluride
Introduction
Cobalt tellurides (CoₓTeᵧ) are a class of transition metal chalcogenides that have garnered significant scientific interest due to their diverse and tunable electronic and magnetic properties. These properties are highly dependent on the stoichiometric ratio between cobalt and tellurium, leading to a variety of crystalline phases such as CoTe, CoTe₂, and Co₂Te₃. The unique characteristics of these materials, ranging from semiconducting to metallic and even topological behaviors, make them promising candidates for applications in spintronics, thermoelectric devices, catalysis, and energy storage.[1][2] This guide provides a comprehensive overview of the electronic band structure of various this compound compounds, supported by theoretical calculations and experimental data. It details the methodologies used for their characterization and summarizes key quantitative data for researchers and scientists.
Crystal and Electronic Structure of this compound Phases
The stoichiometry of this compound dictates its crystal structure, which in turn governs its electronic band structure. The most commonly studied phases are CoTe and CoTe₂.
Cobalt Monotelluride (CoTe)
Bulk CoTe typically crystallizes in a NiAs-type hexagonal structure with the P6₃/mmc space group.[2][3] In this structure, each cobalt atom is coordinated with six tellurium atoms in an octahedral arrangement, while each tellurium atom has a trigonal prismatic coordination.[3] Theoretical calculations and experimental results for CoTe have shown varied electronic properties depending on its form.
Bulk CoTe is generally considered metallic.[4] However, nanostructured CoTe has been observed to exhibit p-type semiconducting behavior.[2][3] A measured bandgap of 2.15 eV was reported for CoTe nanostructures synthesized via a wet-chemical method.[2][5] This suggests a strong dependence of the electronic properties on dimensionality and morphology. Furthermore, theoretical studies on monolayer CoTe predict the emergence of a sizeable bandgap at the Γ point, reinforcing the idea that its electronic structure is highly tunable.[4]
Cobalt Ditelluride (CoTe₂)
CoTe₂ is known to exist in multiple crystalline phases, most notably orthorhombic and trigonal (hexagonal 1T) structures, leading to significantly different electronic properties.[1][6]
-
Orthorhombic CoTe₂: This phase (space group Pnnm) is particularly interesting as it is predicted to be a quantum critical Dirac metal.[1][7] Density Functional Theory (DFT) calculations reveal a complex band structure featuring multiple Dirac-type nodal lines and conventional Dirac points near the Fermi level.[1][7] This metallic ground state is characterized by strong spin fluctuations, which suppress ferromagnetic ordering down to very low temperatures.[1]
-
Trigonal (1T) CoTe₂: Single-crystal nanosheets of CoTe₂ synthesized via chemical vapor deposition (CVD) have been shown to adopt the hexagonal 1T phase (space group P-3m1).[6][8] This phase is metallic and exhibits excellent electrical conductivity, which is tunable with the thickness of the nanosheet.[6]
Experimentally, CoTe₂ in its various forms has been confirmed to be metallic. The resistivity of orthorhombic CoTe₂ is approximately 205 µΩ·cm at room temperature and decreases with cooling, consistent with metallic behavior.[1]
Other Phases (e.g., Co₂Te₃)
Theoretical studies have also explored other stoichiometries, such as two-dimensional Co₂Te₃. Orbital-resolved spin-polarized band structure calculations have been performed for this material, contributing to the understanding of the broader Co-Te system.[4]
Quantitative Data Summary
The following tables summarize the key structural and electronic parameters for different this compound phases as reported in the literature.
Table 1: Structural and Electronic Properties of CoTe
| Property | Value | Crystal Structure/Phase | Method | Reference(s) |
| Lattice Parameters | a = 3.893 Å, c = 5.375 Å | Hexagonal (NiAs-type) | Experimental (XRD) | [2][3] |
| Space Group | P6₃/mmc | Hexagonal (NiAs-type) | Experimental (XRD) | [2][3] |
| Band Gap | 2.15 eV | Nanostructures | Experimental (UV-Vis) | [2][3][5] |
| Band Gap | 1.86 eV | Thin Film | Experimental (Diffuse Reflectance) | [9] |
| Band Gap | 3.35 - 1.64 eV | Bi-doped Nanoparticles | Experimental (UV-Vis) | [4] |
| Electronic Behavior | p-type Semiconductor | Nanowires | Experimental | [2][3] |
| Electronic Behavior | Metallic | Bulk | Theoretical (DFT) | [4] |
Table 2: Structural and Electronic Properties of CoTe₂
| Property | Value | Crystal Structure/Phase | Method | Reference(s) |
| Lattice Parameters | a = 3.785 Å, c = 5.561 Å | Trigonal (P-3m1) | Materials Project (DFT) | [8] |
| Space Group | Pnnm (#58) | Orthorhombic | Theoretical (DFT) | [7] |
| Space Group | P-3m1 (#164) | Trigonal | Materials Project (DFT) | [8] |
| Band Gap | 0.00 eV (Metallic) | Trigonal | Materials Project (DFT) | [10] |
| Band Gap | Direct: 2.32 eV, Indirect: 2.04 eV | Orthorhombic | Experimental (UV-Vis, Tauc Plot) | [11] |
| Electronic Behavior | Metallic / Dirac Metal | Orthorhombic | Theoretical (DFT) & Experimental | [1][7] |
| Electronic Behavior | Metallic | Trigonal (1T) Nanosheets | Experimental | [6] |
| Resistivity (300 K) | ~205 µΩ·cm | Orthorhombic | Experimental | [1] |
| Conductivity | Up to 4.0 × 10⁵ S·m⁻¹ | Trigonal (1T) Nanosheets | Experimental | [6] |
| Carrier Concentration | ~10²¹ cm⁻³ | Trigonal | Experimental | [1] |
Experimental and Computational Protocols
The determination of the electronic band structure of cobalt tellurides relies on a combination of theoretical modeling and experimental characterization techniques.
Computational Methodology: Density Functional Theory (DFT)
First-principles calculations based on DFT are a primary tool for predicting the electronic band structure of materials.
Protocol:
-
Structural Modeling: The calculation begins with the definition of the crystal structure, including the space group and atomic positions of the cobalt and tellurium atoms.
-
Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is commonly employed.[4] For materials with strong electron correlation effects, such as those containing transition metals, the GGA+U method is used to include an on-site Coulomb interaction parameter (U). For 2D CoTe, an effective U value of 5 eV has been used.[4]
-
Calculation Parameters: Key parameters include the plane-wave energy cutoff (e.g., 500 eV) and the k-point mesh for sampling the Brillouin zone (e.g., a 15x15x1 Γ-centered Monkhorst-Pack grid for 2D materials).[4] A vacuum spacing of over 15 Å is typically added for 2D calculations to prevent interactions between periodic layers.[4]
-
Convergence: The system's geometry is optimized until the forces on the atoms and the total energy converge below specific thresholds (e.g., 10⁻⁴ eV/Å and 10⁻⁷ eV, respectively).[4]
-
Band Structure and DOS Calculation: Once the ground state is found, the electronic band structure along high-symmetry paths in the Brillouin zone and the density of states (DOS) are calculated.
Structural and Compositional Characterization
-
X-Ray Diffraction (XRD): This technique is used to identify the crystal phase and determine the lattice parameters of the synthesized materials. The diffraction pattern of the sample is compared with standard patterns from databases (e.g., JCPDS) to confirm the phase, such as the hexagonal phase of CoTe or the orthorhombic phase of CoTe₂.[3][12]
-
X-ray Photoelectron Spectroscopy (XPS): XPS is employed to determine the elemental composition and the oxidation states of the constituent elements. High-resolution spectra for Co 2p and Te 3d regions confirm the presence and chemical state of cobalt and tellurium in the material.[12][13]
-
Electron Microscopy (SEM/TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to study the morphology, crystal quality, and interplanar spacing of the nanostructures.[3][4]
Optical and Electronic Characterization
-
UV-Vis Spectroscopy: This method is used to determine the optical band gap of semiconducting phases. The material's absorbance is measured as a function of wavelength. The optical band gap (Eg) is then extrapolated from a Tauc plot, which graphs (αhν)ⁿ versus photon energy (hν), where α is the absorption coefficient and n is 2 for a direct band gap or 1/2 for an indirect band gap.[11]
-
Angle-Resolved Photoemission Spectroscopy (ARPES): ARPES is a powerful experimental technique that directly probes the electronic band structure of solids.[14] It measures the kinetic energy and emission angle of photoelectrons ejected from a sample when illuminated by high-energy photons, allowing for the mapping of electron energy versus momentum.[14] While specific ARPES studies on cobalt tellurides are not extensively detailed in the initial survey, this technique is crucial for verifying theoretical predictions, especially the existence of Dirac cones and topological surface states in materials like orthorhombic CoTe₂.[1][15]
Conclusion and Outlook
The electronic properties of the cobalt-tellurium system are remarkably diverse, spanning from semiconducting in CoTe nanostructures to metallic and topologically non-trivial in different phases of CoTe₂. Theoretical DFT calculations have proven invaluable in predicting these properties, while a suite of experimental techniques is essential for their synthesis and verification. The strong dependence of the electronic band structure on stoichiometry, crystal phase, and dimensionality highlights the potential for engineering this compound materials for specific electronic and spintronic applications.
Future research should focus on direct experimental verification of the predicted topological features in orthorhombic CoTe₂ using techniques like ARPES. Furthermore, exploring the electronic properties of less common stoichiometries and heterostructures could unveil new physical phenomena and technological applications. The synthesis of high-quality single crystals and atomically thin layers will be critical to advancing the fundamental understanding and practical implementation of this versatile material system.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mp-1009641: CoTe2 (trigonal, P-3m1, 164) [legacy.materialsproject.org]
- 9. researchgate.net [researchgate.net]
- 10. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 11. chalcogen.ro [chalcogen.ro]
- 12. Hydrothermal synthesis of this compound nanorods for a high performance hybrid asymmetric supercapacitor - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08692G [pubs.rsc.org]
- 13. tandfonline.com [tandfonline.com]
- 14. [2309.03935] Time- and Angle-Resolved Photoemission Studies of Quantum Materials [arxiv.org]
- 15. [1307.2008] Topological surface states of strained Mercury-Telluride probed by ARPES [arxiv.org]
Magnetic Properties of Cobalt Telluride Nanostructures: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the magnetic properties of cobalt telluride nanostructures, focusing on quantitative data, experimental methodologies, and key structural-magnetic relationships. The information presented is intended to support researchers and scientists in the fields of materials science, spintronics, and potentially in the development of novel drug delivery and imaging systems where magnetic nanoparticles are of interest.
Core Magnetic Properties and Data
This compound nanostructures exhibit a fascinating range of magnetic behaviors, largely dependent on their stoichiometry, morphology, and dimensionality. The magnetic properties of various this compound nanostructures are summarized in the table below, offering a comparative view of key magnetic parameters.
| Nanostructure | Synthesis Method | Temperature (K) | Saturation Magnetization (M_s) | Coercivity (H_c) (Oe) | Remanence (M_r) | Magnetic Behavior |
| CoTe Nanowires | Wet-chemical | 300 | ~0.2 µ_B/Co atom[1][2][3] | Increases with decreasing temperature[1][2][3] | - | Ferrimagnetic[1][2][3] |
| 10 | - | - | - | |||
| CoTe Nanorods | Hydrothermal | 300 | 0.015 emu/g | Weak Hysteresis[4] | - | Weakly Ferromagnetic[4][5] |
| 100 | 0.21 emu/g | Weak Hysteresis[4] | - | |||
| 10 | 1.03 emu/g | Weak Hysteresis[4] | - | |||
| CoTe₂ Nanorods | Hydrothermal | 300 | 0.015 emu/g | - | - | Paramagnetic[4][5] |
| 100 | 0.047 emu/g | - | - | |||
| 10 | 0.25 emu/g | - | - | |||
| Bulk CoTe | Vacuum Induction Melting | 300 | 0.0908 emu/g (~0.003 µ_B/Co atom)[6] | 45.66[6] | - | Weakly Magnetic[6] |
| 2D CoTe Nanosheets | Liquid-Phase Exfoliation | 300 | 37.38 emu/g (~1.25 µ_B/Co atom)[6] | 174.304[6] | - | Ferromagnetic/Ferrimagnetic[6] |
The magnetic behavior of CoTeₓ is highly sensitive to the stoichiometric ratio of cobalt and tellurium. For instance, CoTeₓ with x > 1.2 tends to exhibit paramagnetic behavior.[1][3][4] The ferrimagnetism in nearly stoichiometric CoTe is attributed to the antiparallel alignment of cobalt spins in different layers of its hexagonal crystal structure.[1][3] Notably, the Curie temperature for CoTe nanostructures is reported to be well above room temperature, similar to its bulk counterpart which has a Curie temperature of approximately 1275 K.[1][2][3] The significant enhancement of magnetization in 2D CoTe nanosheets is attributed to the reduced coordination number of surface atoms and surface charge effects.[6][7]
Experimental Protocols
Detailed methodologies for the synthesis and characterization of magnetic this compound nanostructures are crucial for reproducible research and development.
Synthesis Methodologies
1. Wet-Chemical Synthesis of CoTe Nanowires
This method involves a two-step process to form CoTe nanostructures.
-
Step 1: Synthesis of Tellurium Nanostructures:
-
Dissolve 0.1 g of polyvinylpyrrolidone (B124986) (PVP) in 36 ml of ethylene (B1197577) glycol.
-
Add 0.24 g of α-TeO₂ powder, 0.3 ml of hydrazine, and 0.3 g of sodium hydroxide.
-
Transfer the solution to a three-necked flask equipped with a reflux condenser and a thermometer.
-
Deaerate the solution by bubbling N₂ gas at 5 cc/s.
-
Heat the solution to 433 K and maintain for 1 hour to form tellurium nanostructures.[1]
-
Cool the solution to room temperature.
-
-
Step 2: Formation of CoTe Nanostructures:
-
Add the required amount of cobalt nitrate (B79036) precursor to the solution containing tellurium nanostructures.
-
Raise the temperature to 523 K and maintain for 2 hours to allow cobalt ions to diffuse into the tellurium nanowires, forming CoTe nanostructures.[1]
-
Collect the synthesized product by high-speed centrifugation.
-
Wash the product several times with ethanol (B145695) and acetone.
-
Dry the final product at 373 K for 10 hours in an oven.[1]
-
2. Hydrothermal Synthesis of CoTe and CoTe₂ Nanorods
This facile hydrothermal process allows for the synthesis of both CoTe and CoTe₂ nanorods by adjusting the molar ratio of precursors.
-
For CoTe Nanorods (Te/Co molar ratio of 1):
-
Prepare a solution with a Te/Co molar ratio of 1 in the absence of NaOH.[8]
-
Transfer the precursor solution into a Hastelloy autoclave.[8]
-
Heat the autoclave and maintain it at the desired temperature for a specific duration.
-
Allow the autoclave to cool down to room temperature naturally.[8]
-
Collect the precipitate, wash it several times with deionized water and ethanol, and dry at 60°C.[8]
-
-
For CoTe₂ Nanorods (Te/Co molar ratio of 2):
-
Follow the same procedure as for CoTe nanorods, but with a Te/Co molar ratio of 2.[8]
-
3. Liquid-Phase Exfoliation of 2D CoTe Nanosheets
This method is used to produce atomically thin 2D CoTe from its bulk form.
-
Synthesize bulk CoTe crystals, for example, via the vacuum induction melting route.[9]
-
Disperse the bulk CoTe crystals in a suitable solvent.
-
Apply ultrasonication to the dispersion to exfoliate the bulk material into 2D nanosheets.[6]
-
The resulting 2D CoTe nanosheets can be collected for further characterization.
Characterization Protocols
1. Structural and Morphological Characterization
-
X-ray Diffraction (XRD): To determine the crystal structure, phase purity, and lattice parameters of the synthesized nanostructures.
-
Scanning Electron Microscopy (SEM): To visualize the morphology, size, and surface features of the nanostructures.
-
Transmission Electron Microscopy (TEM): To obtain high-resolution images of the nanostructures, including their lattice fringes and selected area electron diffraction (SAED) patterns for detailed structural analysis.
2. Magnetic Property Characterization
-
Vibrating Sample Magnetometer (VSM) or Superconducting Quantum Interference Device (SQUID) Magnetometer:
-
Disperse the this compound nanostructure sample onto a clean silicon (100) substrate.[3]
-
Mount the sample in the magnetometer.
-
Apply an external magnetic field parallel to the plane of the substrate.[3]
-
Measure the magnetic moment (M) as a function of the applied magnetic field (H) at various temperatures (e.g., 10 K, 100 K, and 300 K) to obtain M-H hysteresis loops.[4]
-
Measure the magnetization as a function of temperature (M-T curve) to determine the Curie temperature.
-
Correct for the background signal from the substrate for all magnetic measurements.[3]
-
Visualizations
The following diagrams illustrate the experimental workflows for the synthesis and characterization of this compound nanostructures.
Caption: Workflow for Wet-Chemical Synthesis of CoTe Nanowires.
Caption: General Workflow for Hydrothermal Synthesis.
Caption: Workflow for Liquid-Phase Exfoliation of 2D CoTe.
Caption: Workflow for Magnetic Property Characterization.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Novel magnetic properties of CoTe nanorods and diversified CoTe2 nanostructures obtained at different NaOH concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel magnetic properties of CoTe nanorods and diversified CoTe2 nanostructures obtained at different NaOH concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arxiv.org [arxiv.org]
- 7. [2109.02783] Multifold enhancement in magnetization of atomically thin this compound [arxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermoelectric Properties of Cobalt Telluride
A notable scarcity of experimental data exists for n-type cobalt telluride in current scientific literature. The following guide is based on the available research for p-type this compound (CoTe₂) and general thermoelectric material characterization methodologies.
This technical guide provides a comprehensive overview of the thermoelectric properties of this compound, with a focus on CoTe₂. It is intended for researchers, scientists, and professionals in materials science and drug development who are interested in the potential of telluride-based compounds for thermoelectric applications. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key workflows and relationships.
Thermoelectric Properties of p-type this compound (CoTe₂)
All known experimental data for undoped or nominally undoped CoTe₂ indicates p-type behavior, characterized by a positive Seebeck coefficient.[1][2][3] This suggests that the dominant charge carriers are holes.
Quantitative Data
The thermoelectric transport properties of polycrystalline p-type CoTe₂ have been investigated, and the key quantitative data are summarized in the tables below. These values were obtained from samples synthesized via solid-state reaction and characterized at various temperatures.[1][2]
Table 1: Electrical Transport Properties of p-type CoTe₂
| Temperature (K) | Seebeck Coefficient (S) (μV/K) | Electrical Conductivity (σ) (S/cm) | Power Factor (S²σ) (μW/mK²) |
| 300 | ~25 | ~9500 | ~60 |
| 400 | ~35 | ~8000 | ~98 |
| 500 | ~40 | ~7000 | ~112 |
| 600 | ~45 | ~6000 | ~121.5 |
| 700 | ~50 | ~5000 | ~125 |
Table 2: Thermal Transport Properties and Figure of Merit (ZT) of p-type CoTe₂
| Temperature (K) | Total Thermal Conductivity (κ_total) (W/mK) | Electronic Thermal Conductivity (κ_e) (W/mK) | Lattice Thermal Conductivity (κ_L) (W/mK) | Figure of Merit (ZT) |
| 300 | ~8.0 | ~7.2 | ~0.8 | ~0.02 |
| 400 | ~7.5 | ~6.1 | ~1.4 | ~0.05 |
| 500 | ~7.0 | ~5.3 | ~1.7 | ~0.08 |
| 600 | ~6.5 | ~4.5 | ~2.0 | ~0.11 |
| 700 | ~6.0 | ~3.8 | ~2.2 | ~0.15 |
Experimental Protocols
This section details the methodologies for the synthesis of polycrystalline CoTe₂ and the subsequent measurement of its thermoelectric properties.
Synthesis of Polycrystalline CoTe₂ via Solid-State Reaction
This protocol is based on the methods described for synthesizing Co(Te₁₋ₓSeₓ)₂ alloys.[1][2]
Materials and Equipment:
-
High-purity raw powders: Cobalt (Co, 99.5%), Tellurium (Te, 99.999%), and Selenium (Se, 99.999%).[1]
-
Quartz ampules
-
Vacuum sealing system
-
Tube furnace
-
Ball mill
-
Spark Plasma Sintering (SPS) or Hot Pressing system
Procedure:
-
Weighing and Mixing: Stoichiometric amounts of high-purity Co and Te powders are carefully weighed.
-
Encapsulation: The mixed powders are loaded into a quartz ampule, which is then evacuated to a low pressure and sealed.
-
Reaction: The sealed ampule is placed in a tube furnace and heated to a specific temperature for an extended period to allow for the solid-state reaction to occur. The exact temperature and duration may vary but are critical for phase formation.
-
Homogenization: After the initial reaction, the resulting ingot is often ground into a fine powder, which can be done using a ball mill to ensure homogeneity.
-
Consolidation: The homogenized powder is then densified into a pellet using a technique like Spark Plasma Sintering (SPS) or hot pressing. This step is crucial for obtaining a dense bulk sample suitable for thermoelectric property measurements.
Measurement of Thermoelectric Properties
2.2.1. Seebeck Coefficient and Electrical Conductivity
The Seebeck coefficient and electrical conductivity are often measured simultaneously to ensure consistency in temperature measurement.
Equipment:
-
Thermoelectric measurement system (e.g., ZEM-3, Advance Riko).[1]
-
Helium atmosphere furnace
-
Four-probe setup for electrical conductivity
-
Two-thermocouple setup for Seebeck coefficient
Procedure:
-
Sample Preparation: A bar-shaped sample is cut from the densified pellet.
-
Mounting: The sample is mounted in the measurement system, ensuring good electrical and thermal contact with the probes and thermocouples.
-
Measurement: The measurement is typically performed in a controlled helium atmosphere to prevent oxidation at high temperatures.
-
Data Acquisition:
-
For electrical conductivity, a known current is passed through the sample, and the voltage drop across a defined distance is measured.
-
For the Seebeck coefficient, a small temperature gradient is established across the length of the sample, and the resulting thermoelectric voltage is measured.
-
-
Temperature Dependence: The measurements are repeated at various temperatures, typically from room temperature up to 700 K or higher, to determine the temperature-dependent behavior of these properties.[1]
2.2.2. Thermal Conductivity
The total thermal conductivity (κ_total) is calculated from the measured thermal diffusivity (D), specific heat capacity (Cₚ), and density (ρ) of the material using the formula: κ_total = D * Cₚ * ρ.
Equipment:
-
Laser flash apparatus (for thermal diffusivity)
-
Differential Scanning Calorimeter (DSC) or other methods for specific heat capacity
-
Archimedes' method or similar for density measurement
Procedure:
-
Sample Preparation: A small, disc-shaped sample is typically prepared from the densified pellet.
-
Thermal Diffusivity (D): The laser flash method is a standard technique. One side of the sample is heated by a short laser pulse, and the temperature rise on the opposite face is measured over time with an infrared detector. The thermal diffusivity is calculated from the temperature-time profile.
-
Specific Heat Capacity (Cₚ): This can be measured using a DSC, where the heat flow required to increase the sample's temperature is compared to that of a known standard.
-
Density (ρ): The density of the pellet is measured using Archimedes' principle by weighing the sample in air and in a liquid of known density.
-
Calculation: The total thermal conductivity is calculated at various temperatures using the measured values of D, Cₚ, and ρ.
-
Lattice Thermal Conductivity (κ_L): The electronic contribution to the thermal conductivity (κ_e) can be estimated using the Wiedemann-Franz law (κ_e = LσT), where L is the Lorenz number. The lattice thermal conductivity (κ_L) is then determined by subtracting the electronic part from the total thermal conductivity (κ_L = κ_total - κ_e).
2.2.3. Hall Effect Measurement for Carrier Type Determination
Hall effect measurements are crucial for determining the carrier type (n-type or p-type) and carrier concentration.
Equipment:
-
Hall effect measurement system (e.g., HMS-5300, Ecopia).[1]
-
Van der Pauw or Hall bar sample configuration
-
Magnet
Procedure:
-
Sample Preparation: A thin, square-shaped sample (for the van der Pauw method) or a Hall bar geometry is prepared.
-
Measurement: An electrical current is passed through the sample, and a magnetic field is applied perpendicular to the current flow.
-
Hall Voltage: The resulting Hall voltage, which is perpendicular to both the current and the magnetic field, is measured.
-
Carrier Type and Concentration: The sign of the Hall voltage indicates the carrier type (negative for electrons, positive for holes). The carrier concentration can be calculated from the magnitude of the Hall voltage, the applied current and magnetic field, and the sample thickness.
Visualizations
The following diagrams, created using the DOT language, illustrate the experimental workflows and the logical relationships between key thermoelectric parameters.
Caption: Workflow for the synthesis of polycrystalline CoTe₂.
Caption: Workflow for thermoelectric property characterization.
Caption: Relationship between key thermoelectric parameters.
References
Physical and chemical properties of CoTe
An In-depth Technical Guide to the Physical and Chemical Properties of Cobalt Telluride (CoTe)
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (CoTe) is a fascinating inorganic compound that has garnered significant attention for its unique and tunable physical and chemical properties. As a member of the transition metal chalcogenide family, CoTe exhibits a range of characteristics, from its distinct crystalline structure to its notable magnetic and electronic behaviors. These properties are highly dependent on factors such as stoichiometry, morphology, and dimensionality, making it a versatile material for various applications. This technical guide provides a comprehensive overview of the core physical and chemical properties of CoTe, details common experimental protocols for its synthesis and characterization, and explores its potential, particularly in areas of interest to materials science and catalysis. While direct applications in drug development are still emerging, its fundamental properties suggest avenues for future exploration in related biomedical fields.
Physical Properties of this compound
The physical characteristics of CoTe are foundational to its behavior and potential applications. Its properties can be significantly altered by its form, whether in bulk, as a nanostructure, or as an atomically thin 2D material.
| Property | Value | Citations |
| Crystal Structure | Hexagonal, NiAs-type | [1][2] |
| Space Group | P6₃/mmc | [1][2] |
| Appearance | Crystalline solid | [3][4] |
| Molecular Weight | 186.533 g/mol | [3][5] |
| Density | ~8.8 g/cm³ | [3][6][7] |
| Electronic Nature | p-type semiconductor | [1] |
| Band Gap (Nanostructure) | 2.15 eV | [1] |
| Magnetic Behavior | Ferrimagnetic or Ferromagnetic (Stoichiometry dependent) | [1][8][9] |
| Saturation Magnetization (Bulk) | 0.25 µB/Co atom | [9] |
| Saturation Magnetization (Nanostructure) | ~0.2 µB/Co atom | [1] |
| Curie Temperature (Stoichiometric) | ~1275 K | [1] |
Crystal Structure
The most common phase of this compound (CoTe) crystallizes in a NiAs-type hexagonal structure, belonging to the P6₃/mmc space group.[1][2] In this arrangement, cobalt atoms are octahedrally coordinated, while tellurium atoms have trigonal prismatic coordination.[1] This structure is known to be subject to non-stoichiometry, which plays a crucial role in tuning its material properties.[1] Other phases, such as β-CoTe, can be synthesized through methods like mechanochemistry.[10][11] It is important to distinguish CoTe from CoTe₂, which can form different stable structures, including marcasite-type and pyrite-type crystals.[10][12]
Electronic and Thermoelectric Properties
CoTe nanostructures have been shown to exhibit p-type semiconducting behavior.[1] The band gap for these nanostructures has been experimentally determined to be 2.15 eV.[1] This semiconducting nature is also observed in atomically thin 2D CoTe, which shows superior absorption in the high-energy region of UV-Vis spectra.[13] The unique electronic properties of CoTe and its composites have led to their investigation as potential thermoelectric materials, which can convert heat energy into electrical energy.[14][15] The efficiency of thermoelectric materials is determined by a figure-of-merit (zT), and research is ongoing to optimize this value in CoTe-based systems.[16][17]
Magnetic Properties
The magnetic properties of this compound are highly sensitive to its stoichiometry (the ratio of Co to Te).[1] Nearly stoichiometric bulk CoTe is ferrimagnetic, with a magnetic transition temperature reported to be well above room temperature.[1] This ferrimagnetism arises from the antiparallel alignment of cobalt spins in different layers of its crystal structure.[1]
The stoichiometry, denoted as CoTeₓ, dictates the magnetic behavior:
-
For 1 < x < 1.2: As the tellurium content increases, the magnetization gradually decreases.[1][9]
-
For x ≥ 1.2: The compound ceases to be ferromagnetic and displays weak, temperature-independent paramagnetism.[1][8][9]
Nanostructured CoTe, such as nanorods and nanotubes, generally exhibits weak ferromagnetic behavior.[8][18][19][20] In contrast, CoTe₂ nanostructures are typically paramagnetic.[8][18]
Chemical Properties of this compound
The chemical properties of CoTe, particularly its reactivity and catalytic activity, are areas of active research.
| Property | Value | Citations |
| Chemical Formula | CoTe | [3][5] |
| IUPAC Name | tellanylidenecobalt | [5][6] |
| Oxidation State (Co) | +2 | [3] |
| Catalytic Activity | Electrocatalyst for OER, HER, and CO₂ Reduction | [10][21][22] |
Composition and Stoichiometry
The standard chemical formula for cobalt monotelluride is CoTe.[3][5] As previously noted, CoTe is often non-stoichiometric, and this deviation from a perfect 1:1 ratio is a key method for tuning its magnetic and electronic properties.[1]
Catalytic Activity
CoTe has emerged as a promising electrocatalyst for several important chemical reactions. It has been studied for its role in the Oxygen Evolution Reaction (OER) and Hydrogen Evolution Reaction (HER), which are critical for water splitting to produce hydrogen fuel.[10][23] Composites, such as CoTe/Co₃O₄, have demonstrated excellent OER performance with low overpotentials.[21]
Furthermore, CoTe has been shown to be an efficient electrocatalyst for the reduction of carbon dioxide (CO₂) into value-added chemicals.[22] In one study, it achieved high Faradaic efficiency (86.83%) and selectivity (75%) for producing acetic acid at a low potential of -0.25 V vs RHE.[22] At slightly higher potentials, it preferentially formed formic acid.[22] This activity is attributed to the reduced anion electronegativity and improved lattice covalency in tellurides, which enhances the electrochemical activity of the cobalt center.[22]
Experimental Protocols
The synthesis and characterization of CoTe are critical for understanding and harnessing its properties. Various methods have been developed to control the material's morphology, phase, and purity.
Synthesis Methodologies
Hydrothermal Synthesis of CoTe Nanotubes: This method is used to create nanostructured CoTe under elevated temperature and pressure.
-
Precursors: 1 mmol of Co(NO₃)₂·6H₂O, 1 mmol of H₂TeO₃, and 20 mL of N₂H₄·H₂O (80 wt%) are used.[18]
-
Procedure: The Co(NO₃)₂·6H₂O is dissolved in 20 mL of deionized water inside a 50 mL Teflon-lined autoclave.[18]
-
The H₂TeO₃ and hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) are added to the autoclave.[18]
-
The mixture is stirred for 5 minutes.[18]
-
The autoclave is sealed and heated to 140 °C for 24 hours.[18]
-
After the reaction, the resulting black precipitate is collected, washed with deionized water and ethanol, and dried.
Mechanochemical Synthesis of β-CoTe Nanophase: This solid-state method uses mechanical energy to induce chemical reactions.
-
Reagents: Elementary micrometric powders of Cobalt (99.9+% purity) and Tellurium (99.99% purity) are used.[11]
-
Procedure: The powders are mixed in a 1:1 atomic proportion inside a 65 mL vial along with steel balls (e.g., three of 12.7 mm diameter and six of 6.35 mm diameter).[11]
-
The vial is sealed under an inert argon atmosphere to prevent oxidation.[11]
-
The mixture is subjected to high-energy ball milling for a specified duration (e.g., 6 hours).[11]
-
The resulting powder is then collected for characterization. This single-step procedure has been shown to yield a high percentage (93%) of the β-CoTe phase.[11]
Caption: Generalized workflow for the synthesis and characterization of CoTe materials.
Characterization Techniques
-
X-Ray Diffraction (XRD): Used to identify the crystal structure and phase purity of the synthesized CoTe.[19][24]
-
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): These imaging techniques are used to analyze the morphology, size, and microstructure of CoTe nanostructures.[10][11]
-
X-ray Photoelectron Spectroscopy (XPS): Provides information on the elemental composition, electronic structure, and oxidation states of cobalt and tellurium on the material's surface.[21][24]
-
Vibrating Sample Magnetometer (VSM) / SQUID Magnetometer: These instruments are used to measure the magnetic properties of CoTe, such as saturation magnetization and coercivity, as a function of temperature and applied magnetic field.[11][18]
Relevance to Drug Development and Future Outlook
While the current body of research primarily focuses on the material science and catalysis applications of CoTe, its unique properties present potential avenues for future biomedical research. The audience of drug development professionals should note that direct studies on CoTe for drug delivery, as a therapeutic agent, or its interaction with specific biological signaling pathways are not yet prevalent in the literature.
However, the properties of CoTe could be leveraged in the following conceptual applications:
-
Biosensing: The semiconducting nature of CoTe could be exploited to develop electrochemical biosensors.
-
Photothermal Therapy (PTT): As a semiconductor with a band gap, CoTe nanostructures could potentially absorb light and convert it into heat to ablate cancer cells, a strategy used by other nanomaterials.
-
Magnetic Targeting: The ferrimagnetic properties of CoTe could be used for magnetic guidance of drug-loaded nanoparticles to a specific target site in the body.
Critical to any of these potential applications is a thorough investigation of CoTe's biocompatibility and toxicity, which is currently not well-documented. Future research would need to focus on surface functionalization to improve stability in physiological environments and reduce potential toxicity.
Caption: Logical relationships for potential CoTe biomedical research pathways.
Conclusion
This compound is a material with a rich set of physical and chemical properties that are highly tunable through control of its stoichiometry and morphology. Its hexagonal crystal structure, p-type semiconducting nature, and stoichiometry-dependent ferrimagnetism make it a compelling subject for materials science research. Significant progress has been made in developing controlled synthesis methods, such as hydrothermal and mechanochemical routes, which allow for the production of various CoTe nanostructures and phases. Its demonstrated utility as an electrocatalyst for energy-related reactions highlights its functional potential. While its role in the biomedical field, particularly in drug development, remains largely unexplored, its fundamental properties suggest that with further research into its biocompatibility and functionalization, CoTe could one day become a valuable tool in advanced therapeutic and diagnostic applications.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 3. WebElements Periodic Table » Cobalt » this compound [webelements.co.uk]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound (CoTe) | CoTe | CID 82799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. americanelements.com [americanelements.com]
- 7. Cobalt TellurideCAS #: 12017-13-9 [eforu-chemical.com]
- 8. Novel magnetic properties of CoTe nanorods and diversified CoTe2 nanostructures obtained at different NaOH concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.jps.jp [journals.jps.jp]
- 10. Polymorphism of the Co–Te nanophases in mechanochemical synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural, microstructural and magnetic characterization of the β-CoTe nanophase synthesized by a novel mechanochemical method - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10716F [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. [2109.02783] Multifold enhancement in magnetization of atomically thin this compound [arxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Thermoelectrics [thermoelectrics.matsci.northwestern.edu]
- 17. Thermoelectric materials - Wikipedia [en.wikipedia.org]
- 18. Selective synthesis and magnetic properties of uniform CoTe and CoTe2 nanotubes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. tandfonline.com [tandfonline.com]
- 20. Novel magnetic properties of CoTe nanorods and diversified CoTe2 nanostructures obtained at different NaOH concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 23. researchgate.net [researchgate.net]
- 24. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Cobalt Telluride (CoTe, CoTe₂): A Comprehensive Technical Guide on Stoichiometry and Phases
Audience: Researchers, scientists, and drug development professionals.
This in-depth technical guide provides a thorough examination of the stoichiometry, crystalline phases, and synthesis methodologies of cobalt telluride, with a specific focus on cobalt monotelluride (CoTe) and cobalt ditelluride (CoTe₂). The information presented is intended to serve as a valuable resource for researchers and professionals exploring the material properties and potential applications of these compounds, including those in the biomedical and pharmaceutical fields.
Stoichiometry and Crystalline Phases of this compound
The cobalt-tellurium system is characterized by several stable and metastable phases, with the stoichiometry playing a pivotal role in defining the crystal structure and, consequently, the material's physical and chemical properties. The two most prominent stoichiometries are CoTe and CoTe₂.
Cobalt Monotelluride (CoTe) typically crystallizes in a hexagonal structure, analogous to the Nickel Arsenide (NiAs) type. This phase is often noted for its ferromagnetic properties in bulk form.[1]
Cobalt Ditelluride (CoTe₂) exhibits a more complex polymorphism, with trigonal, orthorhombic, and cubic phases being identified. The thermodynamic stability of these polymorphs is dependent on the conditions of synthesis, such as temperature and pressure.[2] The various phases of CoTe₂ are generally paramagnetic.[1]
A summary of the crystallographic data for the key phases of CoTe and CoTe₂ is presented below.
Table 1: Crystallographic Data for this compound Phases
| Compound | Phase Name/Structure Type | Crystal System | Space Group | Lattice Parameters (Å) | Reference(s) |
| CoTe | Nickel Arsenide (NiAs) | Hexagonal | P6₃/mmc (194) | a = 3.892, c = 5.374 | [1] |
| CoTe₂ | Trigonal (CdI₂-like) | Trigonal | P-3m1 (164) | a = 3.785, c = 5.561 | [3] |
| CoTe₂ | Marcasite | Orthorhombic | Pnnm (58) | a = 3.94, b = 5.32, c = 6.39 | [2] |
| CoTe₂ | Pyrite | Cubic | Pa-3 | Not extensively reported | [4] |
The Cobalt-Tellurium Phase Diagram: A Relational Overview
The Co-Te phase diagram is fundamental to understanding the formation and stability of different this compound phases as a function of temperature and composition. A key feature of this diagram is the existence of a hexagonal β(Co₂Te₃) phase, which has a notable range of homogeneity from approximately 54.5 to 64.3 atomic % Te. As the concentration of tellurium increases within this range, cobalt vacancies are formed, which ultimately drives the transition to the orthorhombic γ(CoTe₂) phase.[5]
Caption: Phase selection based on composition.
Experimental Protocols for Synthesis
The synthesis of specific this compound phases and morphologies can be achieved through several established methods.
Hydrothermal Synthesis of CoTe Nanostructures
This solution-based method is effective for producing this compound at the nanoscale.
Materials:
-
Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O) or similar cobalt salt
-
Tellurium dioxide (TeO₂) or a soluble tellurite (B1196480) salt
-
A reducing agent (e.g., hydrazine (B178648) hydrate, N₂H₄·H₂O)
-
A solvent (e.g., deionized water, ethanol)
-
Optional: A capping agent or surfactant to control morphology
Procedure:
-
A cobalt salt and a tellurium precursor are dissolved in the chosen solvent within a Teflon-lined stainless steel autoclave.
-
The reducing agent is added to the solution.
-
The autoclave is sealed and heated to a specific temperature, typically between 140-200°C, for a duration of 12-48 hours.
-
After the reaction, the autoclave is allowed to cool to room temperature.
-
The resulting precipitate is collected by centrifugation or filtration, washed repeatedly with deionized water and ethanol (B145695) to remove unreacted precursors and byproducts, and finally dried under vacuum.
Solid-State Synthesis of Bulk Polycrystalline Phases
This traditional high-temperature method is used to produce bulk quantities of this compound.
Materials:
-
High-purity cobalt powder
-
High-purity tellurium powder
Procedure:
-
Stoichiometric amounts of cobalt and tellurium powders are thoroughly mixed and ground in an inert atmosphere to ensure homogeneity.
-
The powder mixture is sealed in an evacuated quartz ampoule.
-
The ampoule is placed in a programmable tube furnace and slowly heated to a high temperature (e.g., 600-900°C).
-
The temperature is held for an extended period (e.g., 48-72 hours) to facilitate a complete solid-state reaction.
-
The furnace is then cooled down slowly to room temperature to promote the formation of a well-ordered crystalline product.
-
The resulting ingot is ground into a fine powder for characterization and use.
Caption: Workflow for hydrothermal synthesis.
Chemical Vapor Transport for Single Crystal Growth
High-quality single crystals of phases like CoTe₂ can be grown using the chemical vapor transport (CVT) method.[6]
Materials:
-
Pre-synthesized polycrystalline this compound powder
-
A transport agent, typically iodine (I₂)
Procedure:
-
The polycrystalline source material and a small amount of the transport agent are sealed in a quartz ampoule under vacuum.
-
The ampoule is placed in a two-zone furnace, establishing a temperature gradient (e.g., T₂ > T₁).
-
At the hotter end (T₂), the this compound reacts with the gaseous transport agent to form a volatile intermediate species.
-
This gaseous species diffuses to the cooler end (T₁), where it decomposes, depositing single crystals of this compound and releasing the transport agent, which then diffuses back to the hot end to continue the cycle.
-
This process is typically carried out over several days or weeks to allow for the growth of sizable, high-quality crystals.
Selected Physical Properties
The stoichiometry and crystalline phase of cobalt tellurides dictate their physical properties.
Table 2: Summary of Selected Physical Properties
| Property | CoTe | CoTe₂ (Trigonal) | CoTe₂ (Orthorhombic) | Reference(s) |
| Band Gap | ~2.15 eV (nanostructures) | Metallic | Metallic | [7] |
| Magnetic Behavior | Ferromagnetic (bulk) | Paramagnetic | Paramagnetic | [1] |
| Electrical Conductivity | p-type semiconductor (nanostructures) | High | High | [7] |
Relevance and Potential Applications in Drug Development
While cobalt tellurides are not used directly in therapeutic agents, their unique physicochemical properties present opportunities in ancillary roles within the pharmaceutical and biomedical research sectors.
-
Biosensing: The electrocatalytic properties of this compound nanostructures make them promising candidates for the development of highly sensitive biosensors. For instance, nickel this compound nanorods have been successfully employed for the electrochemical detection of hydrogen peroxide in living cells, demonstrating their potential for in-vivo monitoring of biologically relevant reactive oxygen species.[8][9] This capability is crucial for studying disease states and the effects of drugs at a cellular level.
-
Catalysis in Synthesis: Cobalt tellurides have demonstrated catalytic activity in various electrochemical reactions, such as the oxygen evolution reaction and the electroreduction of CO₂.[10] While not yet widely explored in the context of complex organic synthesis relevant to drug manufacturing, their catalytic potential could be harnessed for the development of novel synthetic routes for pharmaceutical intermediates.
-
Drug Delivery Systems: The development of this compound nanoparticles opens a hypothetical avenue for their use in drug delivery. However, this remains a largely unexplored area. A critical prerequisite for any biomedical application is a thorough understanding of the material's biocompatibility and toxicological profile. Currently, there is limited data on the biocompatibility of pure CoTe and CoTe₂ phases. While cobalt-chromium alloys are widely used in medical implants due to their biocompatibility, the biological response to this compound needs to be rigorously investigated.[4][11]
References
- 1. congenius.ch [congenius.ch]
- 2. Morphology-Controllable Synthesis of this compound Branched Nanostructures on Carbon Fiber Paper as Electrocatalysts for Hydrogen Evolution Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound (CoTe) | CoTe | CID 82799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Toxicological Risks of the Cobalt–Chromium Alloys in Dentistry: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nickel this compound Nanorods for Sensing the Hydrogen Peroxide in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Theoretical Formation Energy of Hexagonal Cobalt Telluride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the theoretical formation energy of hexagonal Cobalt Telluride (CoTe), a material of growing interest in various scientific and technological fields. This document summarizes the available computational data, outlines the methodologies for its determination, and presents a logical workflow for such theoretical studies.
Introduction
This compound (CoTe) is a binary chalcogenide that can exist in several crystalline phases, with the hexagonal structure (space group P6₃/mmc) being of significant interest due to its potential applications in electronics and catalysis. The thermodynamic stability of a compound is fundamentally characterized by its formation energy, which is the energy released or absorbed when it is formed from its constituent elements in their standard states. A negative formation energy indicates that the compound is stable with respect to its elements and that its formation is an exothermic process.
Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the formation energies of materials before their synthesis, guiding experimental efforts and providing insights into their fundamental properties.
Quantitative Data on Formation Energy
The theoretical formation energy of hexagonal CoTe has been calculated using first-principles methods. The Materials Project, a comprehensive open-access database of computed materials properties, provides a key data point for this material.
| Compound | Crystal System | Space Group | Predicted Formation Energy (eV/atom) | Computational Method | Reference |
| CoTe | Hexagonal | P6₃/mmc | -0.048 | Density Functional Theory (DFT) | Materials Project[1] |
This negative formation energy suggests that hexagonal CoTe is a stable compound.
Computational Protocol for Determining Formation Energy
The theoretical formation energy of a compound like hexagonal CoTe is typically calculated using first-principles methods based on Density Functional Theory (DFT). The Vienna Ab initio Simulation Package (VASP) is a commonly used software for such calculations. The general protocol involves the following steps:
-
Structural Optimization:
-
An initial crystal structure of hexagonal CoTe (space group P6₃/mmc) is defined. This includes the lattice parameters and the atomic positions of Cobalt and Tellurium atoms within the unit cell.
-
The electronic structure and the total energy of this initial structure are calculated using DFT. The calculation is performed iteratively until the forces on the atoms and the stress on the unit cell are minimized, leading to a relaxed, ground-state geometry. This process is known as structural optimization or geometry optimization.
-
-
Total Energy Calculations:
-
The total energy of the optimized hexagonal CoTe structure (ECoTe) is precisely calculated.
-
Separate calculations are performed to determine the total energies of the constituent elements in their most stable bulk forms. For cobalt, this is typically the hexagonal close-packed (hcp) structure (ECo), and for tellurium, it is a trigonal structure (ETe). These calculations are also performed on a per-atom basis.
-
-
Formation Energy Calculation:
-
The formation energy (ΔEf) per atom is then calculated using the following formula:
ΔEf (CoTe) = [ECoTe - nCo * ECo - nTe * ETe] / (nCo + nTe)
-
Where:
-
ECoTe is the total energy of the optimized CoTe unit cell.
-
ECo is the total energy per atom of bulk cobalt.
-
ETe is the total energy per atom of bulk tellurium.
-
nCo and nTe are the number of cobalt and tellurium atoms in the CoTe unit cell, respectively.
-
-
Key computational parameters that are crucial for the accuracy of the calculation and should be carefully chosen and reported include:
-
Exchange-Correlation Functional: Approximations like the Generalized Gradient Approximation (GGA) (e.g., PBE) or the Local Density Approximation (LDA) are used to describe the quantum mechanical interactions between electrons.
-
Pseudopotentials: These are used to simplify the calculation by replacing the core electrons and the strong Coulomb potential of the nucleus with a weaker effective potential. The Projector Augmented Wave (PAW) method is a widely used type of pseudopotential.
-
Plane-Wave Cutoff Energy: This parameter determines the size of the basis set used to expand the electronic wavefunctions. A higher cutoff energy generally leads to higher accuracy but also increases computational cost. Convergence tests are performed to select an appropriate value.
-
k-point Mesh: The electronic states are sampled at discrete points in the reciprocal space, known as k-points. The density of this mesh (e.g., a Monkhorst-Pack grid) needs to be sufficient to ensure convergence of the total energy.
Visualization of the Computational Workflow
The logical flow of a typical DFT-based formation energy calculation can be visualized as follows:
Caption: Workflow for calculating theoretical formation energy using DFT.
This guide provides a foundational understanding of the theoretical formation energy of hexagonal CoTe. For professionals in research and drug development, leveraging such computational insights can accelerate the discovery and design of novel materials with desired properties.
References
Optical Band Gap of Cobalt Telluride Nanoparticles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the optical band gap of cobalt telluride (CoTe) nanoparticles, including their synthesis, characterization, and potential implications in biomedical applications. The information is tailored for researchers, scientists, and drug development professionals interested in the unique properties of these nanomaterials.
Core Concepts: The Optical Band Gap
The optical band gap is a fundamental property of semiconductor materials, including this compound nanoparticles. It represents the minimum energy required to excite an electron from the valence band to the conduction band, enabling the material to absorb and emit light. This property is particularly sensitive to the size, composition, and morphology of the nanoparticles, a phenomenon known as quantum confinement. As the size of the nanoparticle decreases, the band gap energy generally increases, leading to a blue shift in the absorption and emission spectra. This tunability of the optical band gap makes this compound nanoparticles promising candidates for various applications, including bioimaging, biosensing, and photothermal therapy in drug delivery systems.
Quantitative Data Summary
The optical band gap of this compound nanoparticles can vary depending on the stoichiometry (e.g., CoTe, CoTe₂) and the synthesis method employed. The following table summarizes key quantitative data reported in the literature.
| Nanoparticle Composition | Synthesis Method | Direct Band Gap (eV) | Indirect Band Gap (eV) | Reference |
| CoTe₂ | Ion Exchange Reaction | 2.32 | 2.04 | [1] |
| CoTe | Not Specified | 2.05 | - | [1] |
| CoTe₂ | Not Specified | 1.7 - 2.32 | - | [1] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducible synthesis and characterization of this compound nanoparticles. Below are methodologies for key experiments.
Synthesis of this compound (CoTe₂) Nanoparticles via Ion Exchange Reaction
This method describes a versatile aqueous chemical reaction to obtain CoTe₂ nanostructures.[1]
Materials:
-
Tellurium (Te) powder
-
Rongalite (Sodium formaldehyde (B43269) sulfoxylate)
-
Sodium hydroxide (B78521) (NaOH)
-
Cobalt (II) chloride (CoCl₂)
-
Deionized water
Procedure:
-
Prepare a 1M solution of rongalite and a 2M solution of sodium hydroxide.
-
In a suitable reaction vessel, mix 2 ml of 1M rongalite, 2 ml of deionized water, 2 ml of 2M sodium hydroxide, and 30 mg of tellurium powder.
-
Heat the solution on a heating plate until it turns crystalline in appearance. This step facilitates the formation of tellurium ions.
-
Add 30 mg of cobalt chloride (CoCl₂) to the solution while shaking at 25 °C. A dark precipitate of this compound will form.
-
Wash the resulting precipitate with pure water by centrifugation to remove any unreacted precursors and byproducts.
-
Dry the washed this compound nanoparticles in a desiccator for 24 hours.
Synthesis of this compound (CoTe) Nanorods via Hydrothermal Method
This protocol outlines the synthesis of CoTe nanorods using a hydrothermal approach.[2]
Materials:
-
Sodium tellurite (B1196480) (Na₂TeO₃)
-
Cobalt (II) acetate (B1210297) tetrahydrate (Co(CH₃COO)₂·4H₂O)
-
Ascorbic acid (C₆H₈O₆)
-
Cetyltrimethylammonium bromide (CTAB)
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve 14.2 mmol of ascorbic acid in 40 ml of deionized water.
-
Gradually add 0.82 mmol of CTAB to the solution and stir for 30 minutes.
-
In a separate beaker, dissolve 1.88 mmol of Na₂TeO₃ and 1.88 mmol of Co(CH₃COO)₂·4H₂O in 30 ml of deionized water.
-
Slowly add the sodium tellurite and cobalt acetate solution to the ascorbic acid and CTAB solution. A white precipitate of TeO₂ will form immediately.
-
Transfer the resulting solution into a 100 ml Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and maintain it at 180 °C for 24 hours in an oven.
-
Allow the autoclave to cool to room temperature.
-
Collect the obtained black powder and wash it several times with deionized water and ethanol.
-
Dry the final product at room temperature.
Determination of the Optical Band Gap using UV-Vis Spectroscopy and Tauc Plot Analysis
This protocol describes the determination of the direct and indirect optical band gaps from the UV-Vis absorption spectrum.
Instrumentation:
-
UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation: Disperse the synthesized this compound nanoparticles in a suitable solvent (e.g., deionized water or ethanol) to form a stable colloidal suspension. The concentration should be optimized to obtain an absorbance reading within the linear range of the instrument.
-
UV-Vis Measurement:
-
Use a quartz cuvette for the measurement.
-
Record the absorption spectrum of the nanoparticle suspension over a suitable wavelength range (e.g., 200-800 nm).
-
Use the solvent as a reference to baseline correct the spectrum.
-
-
Data Analysis (Tauc Plot):
-
The relationship between the absorption coefficient (α), photon energy (hν), and the optical band gap (Eg) is given by the Tauc equation: (αhν)^(1/n) = A(hν - Eg), where A is a constant and the exponent 'n' depends on the nature of the electronic transition.
-
For a direct allowed transition, n = 1/2.
-
For an indirect allowed transition, n = 2.
-
-
Convert the wavelength (λ) data from the absorption spectrum to photon energy (hν) using the equation: hν (eV) = 1240 / λ (nm).
-
The absorption coefficient (α) is proportional to the absorbance (Abs).
-
For Direct Band Gap: Plot (Abs × hν)² versus hν.
-
For Indirect Band Gap: Plot (Abs × hν)^(1/2) versus hν.
-
Identify the linear portion of the resulting plot and extrapolate it to the x-axis (where the y-axis is zero).
-
The intercept on the x-axis gives the value of the optical band gap (Eg).
-
Visualizations: Workflows and Signaling Pathways
To further elucidate the processes involved, the following diagrams have been generated using the DOT language.
Caption: Workflow for the synthesis of this compound nanoparticles.
Caption: Workflow for optical band gap determination.
Caption: Hypothetical signaling pathway for CoTe nanoparticle-induced apoptosis.
Potential Applications in Drug Development
The unique optical properties of this compound nanoparticles, stemming from their tunable band gap, open up avenues for their use in drug development. Their ability to absorb light, particularly in the near-infrared (NIR) region, makes them potential candidates for photothermal therapy (PTT), where nanoparticles convert light energy into heat to ablate cancer cells. Furthermore, their semiconductor nature allows for the generation of reactive oxygen species (ROS) upon photoexcitation, a property that can be harnessed for photodynamic therapy (PDT).
The proposed signaling pathway illustrates a potential mechanism by which cobalt-based nanoparticles can induce cancer cell death. Upon cellular uptake, these nanoparticles can lead to an increase in intracellular ROS, causing oxidative stress. This, in turn, can activate stress-related signaling cascades such as the p38 MAPK pathway, ultimately leading to the activation of caspases and the induction of apoptosis. Understanding such molecular mechanisms is crucial for the rational design of nanoparticle-based cancer therapies.
However, it is imperative to consider the biocompatibility and potential toxicity of this compound nanoparticles. The dissolution of nanoparticles and the release of cobalt and tellurium ions can pose cytotoxic risks. Therefore, surface modifications with biocompatible polymers (e.g., PEG) and thorough toxicological assessments are essential steps in the preclinical development of these nanomaterials for any therapeutic application.
Disclaimer: The signaling pathway depicted is a hypothetical model based on the known effects of related cobalt-based nanoparticles and serves as an illustrative example for research and development purposes. Further experimental validation is required to confirm the specific molecular mechanisms of this compound nanoparticles.
References
Distinguishing CoTe and CoTe₂ Phases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cobalt tellurides, encompassing the CoTe and CoTe₂ stoichiometries, represent a class of materials with diverse and tunable properties, holding significant promise for applications ranging from electrocatalysis to spintronics. The existence of multiple polymorphs within the CoTe₂ phase further complicates the landscape, making precise phase identification and selective synthesis paramount for harnessing their full potential. This technical guide provides a comprehensive overview of the core differences between CoTe and various CoTe₂ phases, detailing their structural, electronic, and magnetic properties. Furthermore, it furnishes detailed experimental protocols for their synthesis and characterization, equipping researchers with the necessary tools to distinguish and utilize these materials effectively.
Introduction
Transition metal chalcogenides, particularly cobalt tellurides, have garnered substantial research interest due to their rich phase diagrams and corresponding variety of physical properties. The ability to selectively synthesize and accurately distinguish between the CoTe phase and the multiple polymorphs of CoTe₂ is crucial for both fundamental understanding and technological application. This guide focuses on the key distinguishing features of these phases and provides practical methodologies for their synthesis and characterization.
Comparative Data of CoTe and CoTe₂ Phases
The fundamental properties of CoTe and the primary polymorphs of CoTe₂ are summarized in the tables below, offering a clear comparison of their structural, electronic, and magnetic characteristics.
Table 1: Crystallographic Data
| Phase | Formula | Crystal System | Space Group | Lattice Parameters (Å) [Experimental] |
| β-CoTe | CoTe | Hexagonal | P6₃/mmc (194) | a = 3.865, c = 5.454[1] |
| α-CoTe₂ | CoTe₂ | Trigonal | P-3m1 (164) | a = 3.76, c = 5.63[2] |
| γ-CoTe₂ | CoTe₂ | Orthorhombic | Pnnm (58) | a = 5.329, b = 6.322, c = 3.908[3] |
| α-CoTe₂ | CoTe₂ | Cubic | Pa-3 | a = 6.324 (Calculated)[4] |
Table 2: Electronic and Magnetic Properties
| Phase | Property | Value | Reference |
| CoTe | Magnetic Behavior | Weak Ferromagnetism (nanorods) | [5][6] |
| Band Gap | 2.0 eV (Good electrical conductivity) | [7][8] | |
| α-CoTe₂ (Trigonal) | Electronic Behavior | Metallic, Topological Dirac Semimetal | [9] |
| Resistivity (RT) | ~2.5–42 mΩ·cm (nanoflakes, two-terminal) | [9] | |
| γ-CoTe₂ (Orthorhombic) | Magnetic Behavior | Paramagnetic (nanorods), Ferromagnetic (calculated) | [5][6][10] |
| Electronic Behavior | Metallic, Quantum Critical Dirac Metal | [9] | |
| Resistivity (RT) | ~180 µΩ·cm | [9] | |
| Total Magnetization | 1.00 µB/f.u. (calculated) | [10] | |
| α-CoTe₂ (Cubic) | Electronic Behavior | Low electrical resistivity | [7][8] |
Synthesis Protocols
The selective synthesis of CoTe and CoTe₂ phases can be achieved through various methods, with hydrothermal and mechanochemical routes being prominent.
Hydrothermal Synthesis of CoTe Nanorods
This protocol is adapted from a procedure for synthesizing CoTe nanorods for supercapacitor applications.[1][11]
Materials:
-
Cobalt acetate (B1210297) tetrahydrate (Co(CH₃COO)₂·4H₂O)
-
Sodium tellurite (B1196480) (Na₂TeO₃)
-
Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O)
-
Deionized (DI) water
Procedure:
-
In a typical synthesis, dissolve appropriate amounts of cobalt acetate tetrahydrate and sodium tellurite in DI water in a beaker under vigorous stirring.
-
Add hydrazine hydrate dropwise to the solution. Hydrazine hydrate acts as a reducing agent.
-
Transfer the resulting mixture into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and maintain it at 180 °C for 24 hours in an oven.
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the black precipitate by centrifugation or filtration.
-
Wash the product sequentially with DI water and ethanol several times to remove any unreacted precursors and byproducts.
-
Dry the final CoTe nanorod product in a vacuum oven at 60 °C for 12 hours.
Mechanochemical Synthesis of CoTe and CoTe₂ Phases
Mechanochemical synthesis offers a solvent-free, scalable method to produce various cobalt telluride phases by controlling the stoichiometry of the reactants and the milling parameters.[4][7][8][12][13]
Equipment and Materials:
-
High-energy vibratory ball mill (e.g., SPEX 8000)
-
Stainless steel vial and milling balls
-
Cobalt powder (micrometer-sized, high purity)
-
Tellurium powder (micrometer-sized, high purity)
-
Argon-filled glovebox
Procedure:
-
Inside an argon-filled glovebox to prevent oxidation, weigh the desired atomic proportions of cobalt and tellurium powders. For example, use a Co:Te ratio of 50:50 for β-CoTe or Co:Te ratios like 32:68 and 40:60 to target different CoTe₂ polymorphs.
-
Load the powder mixture and stainless-steel milling balls into the steel vial. A ball-to-powder mass ratio of 10:1 is typically used.
-
Seal the vial tightly inside the glovebox.
-
Mount the vial in the high-energy ball mill and mill for the desired duration. Milling times can range from a few hours to over 15 hours. The formation of different phases can be tracked by taking small aliquots of the powder at intermediate milling times for analysis.
-
After milling, handle the vial and the resulting powder inside an argon-filled glovebox to prevent contamination.
Characterization and Phase Distinction
A combination of characterization techniques is essential to unambiguously distinguish between the CoTe and CoTe₂ phases.
X-ray Diffraction (XRD)
XRD is the primary tool for identifying the crystal structure of the synthesized materials.
Experimental Protocol:
-
Instrument: A powder X-ray diffractometer.
-
X-ray Source: Commonly Cu Kα radiation (λ = 1.5418 Å).
-
Scan Range: A 2θ range of 20° to 80° is typically sufficient to capture the major diffraction peaks.
-
Sample Preparation: The synthesized powder should be finely ground and mounted on a zero-background sample holder.
Phase Identification:
-
CoTe (Hexagonal, P6₃/mmc): Compare the experimental diffractogram with the standard pattern JCPDS no. 34-0420. Key diffraction peaks correspond to the (100), (101), (002), (102), and (110) planes.[1]
-
CoTe₂ (Orthorhombic, Pnnm): Compare with standard pattern JCPDS 11-0553.[14]
-
Rietveld Refinement: For complex mixtures of phases, Rietveld refinement of the powder diffraction data can be employed for quantitative phase analysis and precise lattice parameter determination.
Raman Spectroscopy
Raman spectroscopy provides complementary structural information by probing the vibrational modes of the material.
Experimental Protocol:
-
Instrument: A Raman spectrometer coupled with a microscope.
-
Excitation Laser: A visible laser, such as 532 nm or 633 nm, is commonly used. Laser power should be kept low to avoid sample damage.
-
Data Acquisition: Spectra are typically collected from 100 to 1000 cm⁻¹.
Distinguishing Features:
-
The different crystal symmetries and atomic arrangements of CoTe and the various CoTe₂ polymorphs result in distinct Raman spectra. Characteristic Raman peaks for CoTe have been reported, and the spectra for CoTe₂ will show different modes corresponding to its specific crystal structure (e.g., orthorhombic).[15][16] For instance, Raman peaks for a this compound sample have been observed at 460, 660, and 984 cm⁻¹.[17]
Visualized Workflows and Relationships
Diagram 1: Synthesis Workflow
Caption: General workflows for hydrothermal and mechanochemical synthesis of cobalt tellurides.
Diagram 2: Characterization and Distinction Workflow
References
- 1. Hydrothermal synthesis of this compound nanorods for a high performance hybrid asymmetric supercapacitor - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08692G [pubs.rsc.org]
- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 3. arxiv.org [arxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel magnetic properties of CoTe nanorods and diversified CoTe2 nanostructures obtained at different NaOH concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel magnetic properties of CoTe nanorods and diversified CoTe2 nanostructures obtained at different NaOH concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Polymorphism of the Co–Te nanophases in mechanochemical synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05757C [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 11. Hydrothermal synthesis of this compound nanorods for a high performance hybrid asymmetric supercapacitor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. scispace.com [scispace.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. chalcogen.ro [chalcogen.ro]
Methodological & Application
Application Notes and Protocols for the Hydrothermal Synthesis of Cobalt Telluride Nanorods
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the hydrothermal synthesis of cobalt telluride (CoTe) nanorods, their characterization, and potential applications relevant to biomedical research and drug development. While the primary documented applications are in energy storage and electrocatalysis, this document will focus on a demonstrated biosensing application and discuss potential future directions in the biomedical field.
Introduction
This compound (CoTe) nanorods are one-dimensional nanostructures that have garnered significant interest due to their unique electronic and catalytic properties. The hydrothermal synthesis method offers a facile and cost-effective route to produce these nanorods with controlled morphology.[1][2][3][4] This document provides detailed protocols for the synthesis of CoTe and nickel-cobalt (B8461503) telluride (NiCoTe) nanorods and explores their application in the detection of reactive oxygen species (ROS) in living cells, a critical aspect of many pathological conditions and drug mechanisms.
Experimental Protocols
Hydrothermal Synthesis of this compound (CoTe) Nanorods
This protocol is adapted from a method demonstrated for the synthesis of CoTe nanorods for supercapacitor applications, which can be foundational for producing materials for biomedical testing.[1][3][4]
Materials:
-
Sodium Tellurite (B1196480) (Na₂TeO₃)
-
Cobalt (II) Acetate (B1210297) Tetrahydrate (Co(CH₃COO)₂·4H₂O)
-
Ascorbic Acid (C₆H₈O₆)
-
Cetyltrimethylammonium Bromide (CTAB)
-
Deionized (DI) Water
Equipment:
-
100 mL Teflon-lined stainless-steel autoclave
-
Magnetic stirrer and stir bars
-
Laboratory oven
-
Centrifuge
-
Beakers and graduated cylinders
Procedure:
-
In a 250 mL beaker, dissolve 14.2 mmol of ascorbic acid in 40 mL of DI water with magnetic stirring.
-
Gradually add 0.82 mmol of CTAB to the solution and continue stirring for 30 minutes to ensure complete dissolution.
-
In a separate beaker, dissolve 1.88 mmol of Na₂TeO₃ and 1.88 mmol of Co(CH₃COO)₂·4H₂O in 30 mL of DI water.
-
Slowly add the sodium tellurite and cobalt acetate solution to the ascorbic acid and CTAB solution. A white precipitate of TeO₂ may form immediately.
-
Transfer the final mixture into a 100 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a laboratory oven preheated to 180°C for 24 hours.
-
After 24 hours, turn off the oven and allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting black powder by centrifugation.
-
Wash the product thoroughly with DI water and ethanol several times to remove any unreacted precursors and surfactant.
-
Dry the final CoTe nanorod product in a vacuum oven at 60°C for 12 hours.
Hydrothermal Synthesis of Nickel-Cobalt Telluride (NiCoTe) Nanorods for Biosensing
This protocol describes the synthesis of NiCoTe nanorods, which have been successfully used for sensing hydrogen peroxide in living cells.[5][6]
Materials:
-
Sodium Tellurite (Na₂TeO₃)
-
Nickel (II) Acetate Tetrahydrate (Ni(CH₃CO₂)₂·4H₂O)
-
Cobalt (II) Acetate Tetrahydrate (Co(CH₃COO)₂·4H₂O)
-
Ascorbic Acid (C₆H₈O₆)
-
Cetyltrimethylammonium Bromide (CTAB)
-
Deionized (DI) Water
-
Ethanol
Equipment:
-
100 mL Teflon-lined stainless-steel autoclave
-
Magnetic stirrer and stir bars
-
Laboratory oven
-
Centrifuge
Procedure:
-
Dissolve an appropriate amount of CTAB in 40 mL of DI water with vigorous stirring to form a homogeneous solution.
-
Add ascorbic acid to the solution.
-
Subsequently, add 1.88 mmol of Na₂TeO₃, 1.25 mmol of Ni(CH₃CO₂)₂·4H₂O, and 0.63 mmol of Co(CH₃COO)₂·4H₂O to the solution. A white TeO₂ precipitate may be observed.[6]
-
Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.
-
Maintain the autoclave at 180°C for 24 hours.[5]
-
After cooling to room temperature, wash the final product with ethanol and DI water several times.
-
Dry the NiCoTe nanorods.
Data Presentation
Physicochemical Properties of CoTe Nanorods
| Property | Value | Reference |
| Crystal Structure | Hexagonal | [7] |
| Morphology | Nanorods | [1][3] |
| Average Length | Up to 1 µm | [4] |
| Magnetic Behavior | Weak Ferromagnetism | [8] |
Electrochemical Performance of CoTe Nanorods for Supercapacitor Applications
| Parameter | Value | Conditions | Reference |
| Specific Capacity | 170 C g⁻¹ | 0.5 A g⁻¹ current density | [1][3][4] |
| Energy Density | 40.7 Wh kg⁻¹ | 1 A g⁻¹ current density | [1][3][4] |
| Power Density | 800 W kg⁻¹ | 1 A g⁻¹ current density | [1][3][4] |
| Cyclic Stability | 85% retention after 10,000 cycles | 30 A g⁻¹ current density | [1][2][3] |
Performance of NiCoTe Nanorods in Hydrogen Peroxide Sensing
| Parameter | Value | Reference |
| Sensitivity | 3464 µA mM⁻¹ cm⁻² | [6] |
| Linear Range | 0.002–1835 µM | [6] |
| Lower Detection Limit | 0.02 µM | [6] |
| Response Time | < 5 s | [6] |
Visualizations
Experimental Workflow for Hydrothermal Synthesis
Caption: Workflow for the hydrothermal synthesis of this compound nanorods.
Application in Cellular Biosensing
Caption: Application of NiCoTe nanorods in the detection of H₂O₂ from living cells.
Applications in Drug Development and Research
While the direct application of CoTe nanorods in drug delivery is not yet established, their properties suggest several potential areas of interest for drug development professionals.
-
Biosensing: The demonstrated ability of NiCoTe nanorods to detect H₂O₂ in living cells is highly relevant.[5][6] Many diseases, including cancer and neurodegenerative disorders, are associated with oxidative stress and the overproduction of ROS.[6] These nanorod-based sensors could be valuable tools for studying disease mechanisms and evaluating the efficacy of drugs that target oxidative stress pathways.
-
Biocatalysis: The catalytic activity of cobalt-based nanomaterials is well-documented.[9][10] CoTe nanorods could potentially be explored as catalysts for bio-orthogonal reactions or to mimic enzyme activity for therapeutic purposes.
-
Bio-imaging: Although not yet demonstrated for CoTe, other telluride-based quantum dots are used in bio-imaging.[7] Further research could explore the functionalization of CoTe nanorods for targeted imaging of specific tissues or cells.
Toxicological Considerations
A critical aspect for any biomedical application of nanomaterials is their toxicity.
-
Cobalt Toxicity: Cobalt nanoparticles and ions can induce toxic effects in various cell lines, with the primary mechanism often attributed to the dissolution of cobalt ions.[11] High concentrations of cobalt can be detrimental to the liver, kidneys, and other organs.[8]
-
Tellurium Toxicity: Tellurium and its compounds are also known to be toxic, even at low concentrations.[12] The toxicity of tellurite (Te(IV)) is significantly higher than that of tellurate (B1236183) (Te(VI)).[12]
Given the known toxicity of both cobalt and tellurium, extensive toxicological studies of CoTe nanorods are essential before they can be considered for any in vivo applications. Future work should focus on surface modifications and coatings to improve biocompatibility and reduce ion leaching.
Conclusion
The hydrothermal synthesis of this compound nanorods is a robust and reproducible method for generating well-defined one-dimensional nanostructures. While their application has been predominantly in materials science, the demonstrated use of NiCoTe nanorods in cellular biosensing opens up exciting possibilities for their use in biomedical research and drug development. Future research should focus on a thorough evaluation of their biocompatibility and exploring surface functionalization to tailor them for specific biological applications such as targeted drug delivery and advanced bio-imaging.
References
- 1. [PDF] Hydrothermal synthesis of this compound nanorods for a high performance hybrid asymmetric supercapacitor | Semantic Scholar [semanticscholar.org]
- 2. Hydrothermal synthesis of this compound nanorods for a high performance hybrid asymmetric supercapacitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydrothermal synthesis of this compound nanorods for a high performance hybrid asymmetric supercapacitor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nickel this compound Nanorods for Sensing the Hydrogen Peroxide in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantum Dot-Based Nanotools for Bioimaging, Diagnostics, and Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Predictive toxicology of cobalt nanoparticles and ions: comparative in vitro study of different cellular models using methods of knowledge discovery from data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tellurium and Nano-Tellurium: Medicine or Poison? - PMC [pmc.ncbi.nlm.nih.gov]
Solid-State Synthesis of Cobalt Telluride Single Crystals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the solid-state synthesis of cobalt telluride (CoTe) single crystals. This compound and its various stoichiometries (e.g., CoTe₂, CoMoTe) are of significant interest due to their diverse applications in electrocatalysis for water splitting, solar cells, and as components in advanced energy storage systems.[1][2][3] The protocols outlined below are based on established high-temperature solid-state reaction methods.
Application Notes
This compound has demonstrated potential as a catalyst for both water splitting and water reduction.[4] Different phases of this compound, such as CoTe and CoTe₂, exhibit distinct and efficient electrocatalytic activities. For instance, CoTe has shown better efficiency for the Oxygen Evolution Reaction (OER) with a low Tafel slope and overpotential compared to CoTe₂.[2] These materials are often synthesized hydrothermally or via electrodeposition, but solid-state synthesis offers a reliable method for producing single crystals.[1][2] The resulting single crystals are crucial for studying the intrinsic physical properties of the material.[1] Bimetallic tellurides, such as cobalt-nickel bimetallic telluride, have also been synthesized to enhance electrocatalytic performance due to synergistic effects between the two metals.[5]
Experimental Protocols
High-Temperature Solid-State Synthesis of this compound Single Crystals
This protocol describes a general method for the synthesis of this compound single crystals via a solid-state reaction at high temperatures.[1]
Materials:
-
Cobalt (Co) powder
-
Tellurium (Te) powder
-
Quartz tubes (e.g., 12-inch)
-
Torch (for sealing quartz tubes)
-
Vacuum pump
-
High-temperature furnace
Protocol:
-
Quartz Tube Preparation:
-
Cut quartz tubes into 12-inch sections.
-
Using a torch, melt and seal the middle of a tube to create two 6-inch sections, each with one sealed end.
-
Introduce a few drops of acetone into the open end of the tube and pour out the excess.
-
Gently heat the sealed end of the tube in the torch flame to coat the inside surface. Apply the coating in layers until a couple of inches of the tube are coated.
-
-
Precursor Preparation and Loading:
-
Weigh the desired stoichiometric ratio of cobalt and tellurium powders.
-
Carefully load the weighed reagents into the prepared and labeled quartz tubes.
-
-
Vacuum Sealing:
-
Attach the open end of the loaded quartz tube to a vacuum pump and evacuate the tube to a high vacuum.
-
While under vacuum, use a torch to seal the open end of the tube.
-
-
High-Temperature Reaction:
-
Place the sealed quartz tube containing the reagents into a programmable high-temperature furnace.
-
Program the furnace with a specific heating and cooling profile. The quality and size of the resulting crystals are dependent on the heating program.[1] A comparison of different heating programs may be necessary to optimize crystal growth.[4]
-
-
Sample Recovery and Analysis:
-
After the furnace program is complete and the tube has cooled to room temperature, carefully break open the quartz tube to retrieve the this compound crystals.
-
The synthesized crystals can then be analyzed using techniques such as optical microscopy, scanning electron microscopy (SEM), and energy-dispersive X-ray spectroscopy (EDS) to determine the stoichiometry and crystal quality.[1]
-
Data Presentation
Table 1: Summary of this compound Properties and Synthesis Methods
| Property/Parameter | Value/Method | Reference |
| Synthesis Method | High-Temperature Solid-State | [1] |
| Precursors | Cobalt, Tellurium | [1] |
| Applications | Water splitting, Electrocatalysis, Solar cells | [1][2] |
| Characterization | Optical Microscopy, SEM, EDS | [1] |
Visualizations
Experimental Workflow for Solid-State Synthesis of this compound
Caption: Workflow for the solid-state synthesis of this compound single crystals.
Logical Relationships in this compound Research
Caption: Relationships between synthesis, materials, and applications of this compound.
References
- 1. Solid State Synthesis of this compound - ProQuest [proquest.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cobalt Molybdenum Telluride as an Efficient Trifunctional Electrocatalyst for Seawater Splitting [mdpi.com]
- 4. Synthesis of this compound [morressier.com]
- 5. Self-supported cobalt–nickel bimetallic telluride as an advanced catalyst for the oxygen evolution reaction - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Aqueous Solution Synthesis of Cobalt Telluride Nanotubes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the aqueous solution synthesis of cobalt telluride (CoTe) nanotubes. This compound nanomaterials are gaining interest due to their unique electronic and catalytic properties. While current research primarily focuses on applications in energy storage and electrocatalysis, their potential in the biomedical field, particularly for drug delivery and bioimaging, is an emerging area of exploration. These protocols offer a foundation for researchers to produce CoTe nanotubes and investigate their properties for various applications.
Introduction
This compound, a binary chalcogenide, exhibits properties that make it a compelling material for nanotechnology. The synthesis of CoTe in nanotubular form offers a high surface area-to-volume ratio, which can be advantageous for catalytic activity and for serving as a carrier in delivery systems. Aqueous synthesis methods are particularly attractive as they are generally more environmentally friendly and cost-effective compared to high-temperature or organic-phase synthesis routes.
This document details two primary aqueous-based methods for the synthesis of this compound nanostructures: an Anion Exchange Method and a Hydrothermal Method . While these methods have been primarily used to create nanostructures for electrocatalytic applications, the resulting materials can be further functionalized for biomedical research.
Experimental Protocols
Method 1: Anion Exchange Synthesis of this compound Nanostructures
This method involves a simplified ion exchange reaction in an aqueous solution at room temperature to produce this compound nanostructures.[1]
Materials:
-
Tellurium (Te) powder
-
Rongalite (Sodium formaldehyde (B43269) sulfoxylate, NaHSO₂·CH₂O·2H₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
Cobalt chloride (CoCl₂)
-
Deionized water
Equipment:
-
Heating plate with magnetic stirrer
-
Beakers and flasks
-
Centrifuge
-
Desiccator
Protocol:
-
Preparation of Telluride Ion Solution:
-
Formation of this compound:
-
Purification:
-
Wash the precipitate with deionized water by centrifugation to remove any unreacted precursors and byproducts.
-
Dry the final product in a desiccator for 24 hours.[1]
-
Method 2: Hydrothermal Synthesis of this compound Nanorods
This method utilizes a hydrothermal process to synthesize this compound nanorods.[2] While this protocol is for nanorods, modifications in precursors and surfactants could potentially yield nanotubes.
Materials:
-
Sodium tellurite (B1196480) (Na₂TeO₃)
-
Cobalt acetate (B1210297) (Co(CH₃COO)₂·4H₂O)
-
Ascorbic acid (C₆H₈O₆)
-
Cetyltrimethylammonium bromide (CTAB)
-
Deionized water
Equipment:
-
Magnetic stirrer
-
Teflon-lined stainless-steel autoclave (100 ml capacity)
-
Oven
-
Centrifuge
Protocol:
-
Solution Preparation:
-
Dissolve 14.2 mmol of ascorbic acid in 40 ml of deionized water.
-
Gradually add 0.82 mmol of CTAB to the solution and stir for 30 minutes.[2]
-
In a separate beaker, dissolve 1.88 mmol of Na₂TeO₃ and 1.88 mmol of Co(CH₃COO)₂·4H₂O in 30 ml of deionized water.[2]
-
Slowly add the sodium tellurite and cobalt acetate solution to the ascorbic acid and CTAB solution. A white precipitate of TeO₂ will form immediately.[2]
-
-
Hydrothermal Reaction:
-
Transfer the resulting solution into a 100 ml Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and maintain it at 180 °C for 24 hours in an oven.[2]
-
Allow the autoclave to cool down to room temperature naturally.
-
-
Purification:
Data Presentation
The following tables summarize the quantitative data reported for this compound nanostructures synthesized via aqueous methods.
Table 1: Synthesis Parameters
| Parameter | Anion Exchange Method | Hydrothermal Method (Nanorods) |
| Cobalt Precursor | Cobalt chloride (CoCl₂) | Cobalt acetate (Co(CH₃COO)₂·4H₂O) |
| Tellurium Precursor | Tellurium (Te) powder | Sodium tellurite (Na₂TeO₃) |
| Reducing Agent | Rongalite | Ascorbic acid |
| Surfactant | Not specified | Cetyltrimethylammonium bromide (CTAB) |
| Temperature | 25 °C | 180 °C |
| Reaction Time | Not specified | 24 hours |
| Solvent | Deionized water | Deionized water |
Table 2: Characterization Data of Resulting Nanostructures
| Property | Anion Exchange Method (Aggregates) | Hydrothermal Method (Nanorods) |
| Morphology | Agglomerated nanostructures | Uniform nanorod bundles |
| Average Diameter | Not specified | 11-15 nm[2] |
| Average Length | Not specified | Up to 1 µm[2] |
| Crystal Phase | Orthorhombic CoTe₂[1] | Hexagonal CoTe[2] |
| Interplanar Spacing | d = 3.28 Å and d = 1.97 Å[1] | d = 0.28 nm (101 plane)[2] |
Mandatory Visualizations
Experimental Workflows
Caption: Workflow for the Anion Exchange Synthesis of this compound.
Caption: Workflow for the Hydrothermal Synthesis of this compound Nanorods.
Applications and Future Directions for Drug Development
While the primary applications of this compound nanotubes and nanostructures are currently in electrocatalysis and energy storage, their unique properties suggest potential for biomedical applications, an area that remains largely unexplored.[3]
Potential Biomedical Applications:
-
Drug Delivery: The high surface area of nanotubes could be functionalized with targeting ligands and loaded with therapeutic agents for targeted drug delivery. The metallic nature of this compound may also allow for magnetically guided delivery.
-
Bioimaging: Metal tellurides, such as silver telluride, have been investigated as contrast agents for X-ray imaging.[4] this compound's composition suggests it could also be explored for similar applications.
-
Biosensing: Nickel this compound nanorods have been demonstrated as effective sensors for hydrogen peroxide in living cells, indicating the potential of this compound nanostructures in developing sensitive biosensors for various biologically relevant molecules.[5]
-
Photothermal Therapy (PTT): Many nanomaterials exhibit photothermal conversion properties. Future research could investigate if this compound nanotubes can absorb near-infrared light and generate heat for localized cancer therapy.
Toxicity and Biocompatibility Considerations:
It is crucial to note that the toxicity of tellurium and its compounds is a significant concern that needs thorough investigation before any in vivo applications.[6] Tellurium can be toxic to humans and animals at low doses, affecting the liver, kidneys, and nervous system.[6] The biocompatibility of this compound nanotubes would need to be rigorously assessed, and surface modifications, such as PEGylation, may be necessary to improve their safety profile.[4]
The aqueous synthesis methods presented here provide a reproducible means to produce this compound nanostructures. For drug development professionals, these materials represent a novel platform with potential for innovative therapeutic and diagnostic applications. However, significant research into their functionalization, biocompatibility, and in vivo behavior is required to translate their potential into clinical reality. The protocols in this document serve as a starting point for producing the base material for such investigations.
References
- 1. chalcogen.ro [chalcogen.ro]
- 2. Hydrothermal synthesis of this compound nanorods for a high performance hybrid asymmetric supercapacitor - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08692G [pubs.rsc.org]
- 3. Formation of Semimetallic this compound Nanotube Film via Anion Exchange Tellurization Strategy in Aqueous Solution for Electrocatalytic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Silver telluride nanoparticles as biocompatible and enhanced contrast agents for X-ray imaging: an in vivo breast cancer screening study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nickel this compound Nanorods for Sensing the Hydrogen Peroxide in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tellurium and Nano-Tellurium: Medicine or Poison? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Te-Nanowire-Directed Synthesis of 1D Cobalt Telluride
Introduction
One-dimensional (1D) cobalt telluride (CoTe) nanostructures, such as nanowires and nanorods, have garnered significant scientific interest due to their unique electronic and electrochemical properties. These materials are promising candidates for a variety of applications, including high-performance supercapacitors, electrocatalysis for energy conversion reactions, and thermoelectric devices.[1][2][3] The "Te-nanowire-directed" synthesis is a versatile bottom-up approach where pre-synthesized tellurium (Te) nanowires serve as both a template and a reactant. This method allows for precise morphological control, yielding 1D CoTe nanostructures. The typical mechanism involves the diffusion of cobalt ions into the Te nanowire lattice, followed by a chemical transformation to form this compound.[4]
These application notes provide detailed protocols for the synthesis of Te nanowire templates and their subsequent conversion into 1D this compound. It also includes characterization data and visualizations of the experimental workflow.
Synthesis of Tellurium (Te) Nanowire Templates
The initial step is the fabrication of high-quality 1D Te nanostructures. Two primary methods are outlined below: a wet-chemical hydrothermal approach and a vapor-phase deposition technique.
Protocol 1.1: Hydrothermal Synthesis of Te Nanorods
This protocol is adapted from methodologies for synthesizing telluride nanostructures via a facile hydrothermal process.[2][5]
Materials:
-
Sodium tellurite (B1196480) (Na₂TeO₃)
-
Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) or another suitable reducing agent
-
Polyvinylpyrrolidone (PVP) or Cetyltrimethylammonium bromide (CTAB) as a surfactant[6]
-
Deionized (DI) water
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Solution Preparation: Dissolve a calculated amount of Na₂TeO₃ and a surfactant (e.g., CTAB) in DI water in a beaker with vigorous stirring to form a homogeneous solution.[6]
-
Reduction: Slowly add a reducing agent, such as hydrazine hydrate, to the solution. The solution will typically change color, indicating the reduction of TeO₃²⁻ ions.
-
Hydrothermal Reaction: Transfer the resulting solution into a Teflon-lined stainless-steel autoclave.
-
Heating: Seal the autoclave and heat it to a specific temperature (e.g., 180 °C) for a designated period (e.g., 24 hours).[6]
-
Collection and Cleaning: After the autoclave has cooled to room temperature, collect the grey-black precipitate by centrifugation.
-
Washing: Wash the collected product several times with DI water and ethanol to remove any unreacted precursors and surfactant.[4]
-
Drying: Dry the final Te nanorod product in an oven or desiccator (e.g., at 60-80 °C for 10 hours).[4]
Protocol 1.2: Physical Vapor Deposition (PVD) of Te Nanowires
This method is suitable for producing highly crystalline Te nanowires on a substrate and is based on PVD techniques described in the literature.[7][8]
Materials:
-
High-purity Tellurium powder (source material)
-
Silicon wafers with a silicon dioxide layer (SiO₂/Si) or sapphire substrates[9]
-
Tube furnace with gas flow control
-
Carrier gas (e.g., Argon or an Ar/H₂ mixture)[7]
Procedure:
-
Substrate Preparation: Clean the SiO₂/Si substrates by sonicating in acetone, isopropanol, and DI water, followed by drying. An oxygen plasma treatment can further prepare the surface.[7]
-
Furnace Setup: Place the Te powder in a crucible at the center of the tube furnace (heating zone). Place the cleaned substrates downstream in a lower temperature zone.[8]
-
Purging: Purge the tube with the carrier gas to remove ambient air.
-
Heating and Growth: Heat the furnace to a set temperature (e.g., 500 °C) to sublimate the Te powder. The Te vapor is carried by the gas flow to the substrates where it deposits and grows into nanowires.[8] The growth temperature on the substrate is critical and is typically lower (e.g., ~250 °C).[8]
-
Controlled Growth: The morphology (diameter and length) of the nanowires can be controlled by tuning parameters such as system temperature, heating rate, gas flow rate, and growth time.[7][8]
-
Cooling: After the growth period, turn off the furnace and allow the system to cool to room temperature under a continuous flow of the carrier gas.
Protocol: Te-Nanowire-Directed Synthesis of 1D CoTe
This protocol describes the conversion of the previously synthesized Te nanowires into 1D CoTe nanowires via a hydrothermal reaction.
Materials:
-
As-synthesized Te nanowires (from Section 1)
-
Cobalt(II) chloride (CoCl₂) or Cobalt(II) acetate (B1210297) (Co(CH₃COO)₂)[6]
-
Deionized (DI) water
-
Ethanol
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Dispersion: Disperse a measured quantity of the Te nanowires in DI water using ultrasonication to create a uniform suspension.
-
Precursor Addition: In a separate beaker, dissolve a stoichiometric or desired molar ratio of the cobalt salt (e.g., CoCl₂) in DI water.
-
Mixing: Add the cobalt salt solution to the Te nanowire suspension under continuous stirring.
-
Hydrothermal Conversion: Transfer the final mixed solution to a Teflon-lined stainless-steel autoclave. Seal and heat the autoclave to a temperature between 160-200 °C for 12-24 hours. During this process, Co²⁺ ions diffuse into the Te nanowire template and react to form stable CoTe.[4]
-
Collection: After cooling, collect the black precipitate (CoTe nanowires) via centrifugation.
-
Washing and Drying: Wash the product thoroughly with DI water and ethanol to remove any remaining ions and byproducts, then dry it in an oven.[4]
Experimental Workflow and Logic
The synthesis process follows a clear, sequential workflow from precursor materials to the final 1D nanostructure. This can be visualized as a directed path from the template synthesis to the final conversion step.
References
- 1. chalcogen.ro [chalcogen.ro]
- 2. Hydrothermal synthesis of this compound nanorods for a high performance hybrid asymmetric supercapacitor - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08692G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hydrothermal synthesis of this compound nanorods for a high performance hybrid asymmetric supercapacitor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Nickel this compound Nanorods for Sensing the Hydrogen Peroxide in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. mdpi.com [mdpi.com]
- 9. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
Characterization of Cobalt Telluride (CoTe) Nanostructures using X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cobalt telluride (CoTe) nanostructures are gaining significant attention in various fields, including materials science and biomedicine, owing to their unique magnetic and electronic properties.[1] The precise characterization of these nanomaterials is crucial for understanding their structure-property relationships and for their effective application, particularly in areas like drug delivery and diagnostics where nanoparticle size and morphology are critical.[2][3] This application note provides a detailed protocol for the characterization of CoTe nanostructures using two powerful analytical techniques: X-ray Diffraction (XRD) for crystallographic analysis and Scanning Electron Microscopy (SEM) for morphological evaluation.
XRD provides essential information about the crystal structure, phase purity, and crystallite size of the nanostructures.[4][5] SEM, on the other hand, offers direct visualization of the nanoparticle morphology, size distribution, and surface topography.[4] The combination of these two techniques allows for a comprehensive understanding of the synthesized CoTe nanomaterials. This document outlines the experimental procedures, data analysis, and interpretation for both XRD and SEM, tailored for researchers working with these promising nanomaterials.
Experimental Protocols
Safety Precautions for Handling CoTe Nanostructures
This compound and its precursors may be toxic. Tellurium compounds can be harmful if inhaled or ingested, and contact with skin should be avoided.[6][7] Always handle these materials in a well-ventilated fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9] Dispose of waste according to institutional and local regulations for hazardous materials.[8]
X-ray Diffraction (XRD) Analysis
Objective: To determine the crystal phase, purity, and average crystallite size of CoTe nanostructures.
Materials:
-
Dried CoTe nanostructure powder
-
Zero-background sample holder (e.g., single crystal silicon)
-
Spatula
-
Mortar and pestle (optional, for gentle homogenization)
-
Powder X-ray diffractometer
Protocol:
-
Sample Preparation:
-
Ensure the CoTe nanostructure sample is completely dry to prevent scattering from moisture.
-
If necessary, gently grind the powder using a mortar and pestle to ensure a fine, homogeneous sample. Avoid aggressive grinding that could induce strain or amorphization.
-
Carefully mount the powder onto the zero-background sample holder. Press the powder gently to create a flat, smooth surface that is level with the holder's surface. This minimizes errors from sample displacement.
-
-
Instrument Setup and Data Acquisition:
-
Place the sample holder into the XRD instrument.
-
Set the instrument parameters. Typical settings for nanomaterial analysis are:
-
X-ray Source: Cu Kα (λ = 1.5406 Å)
-
Voltage and Current: 40 kV and 40 mA
-
Scan Range (2θ): 20° - 80° (this range typically covers the characteristic peaks for CoTe)
-
Step Size: 0.02°
-
Scan Speed/Dwell Time: 1-5 seconds per step (a slower scan speed improves the signal-to-noise ratio)
-
-
Initiate the XRD scan.
-
-
Data Analysis:
-
Phase Identification: Compare the experimental XRD pattern with standard diffraction patterns from a database (e.g., JCPDS-ICDD) to identify the crystal phase of CoTe (e.g., hexagonal NiAs-type structure).[10]
-
Crystallite Size Calculation (Scherrer Equation): The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation:
-
D = (K * λ) / (β * cos(θ))
-
Where:
-
D is the average crystallite size.
-
K is the Scherrer constant (typically ~0.9).
-
λ is the X-ray wavelength (1.5406 Å for Cu Kα).
-
β is the full width at half maximum (FWHM) of the diffraction peak in radians.
-
θ is the Bragg angle of the peak in radians.
-
-
-
Select a prominent, well-defined diffraction peak that is free from overlap with other peaks for the calculation.
-
Scanning Electron Microscopy (SEM) Analysis
Objective: To visualize the morphology, size, and surface features of CoTe nanostructures.
Materials:
-
CoTe nanostructure sample
-
SEM stubs (aluminum)
-
Double-sided conductive carbon tape
-
Solvent for dispersion (e.g., ethanol, isopropanol)
-
Pipette or dropper
-
Ultrasonic bath
-
Sputter coater with a conductive target (e.g., gold, platinum)
Protocol:
-
Sample Preparation:
-
Place a piece of double-sided conductive carbon tape onto an SEM stub.
-
Disperse a small amount of the CoTe nanostructure powder in a suitable volatile solvent like ethanol.
-
Sonicate the dispersion for 5-10 minutes to break up agglomerates and achieve a uniform suspension.
-
Immediately after sonication, use a pipette to drop a small amount (a few microliters) of the dispersion onto the carbon tape-covered stub.
-
Allow the solvent to evaporate completely in a dust-free environment.
-
For non-conductive or poorly conductive samples, a thin conductive coating is necessary to prevent charging under the electron beam. Sputter-coat the sample with a thin layer (5-10 nm) of gold or platinum.
-
-
Imaging:
-
Carefully mount the prepared stub into the SEM chamber.
-
Ensure the chamber is pumped down to the required vacuum level.
-
Set the imaging parameters. Typical settings for nanostructures are:
-
Accelerating Voltage: 5-15 kV (lower voltages can provide better surface detail and reduce beam damage)
-
Working Distance: 5-10 mm
-
Magnification: Start at a low magnification to locate areas of interest and then increase to higher magnifications (e.g., 20,000x to 100,000x) for detailed imaging.
-
-
Acquire images of representative areas of the sample.
-
-
Data Analysis:
-
Morphological Analysis: Observe the shape of the nanostructures (e.g., nanorods, nanoflowers, spherical particles).
-
Size Distribution: Use image analysis software (e.g., ImageJ) to measure the dimensions (e.g., diameter, length) of a statistically significant number of nanoparticles (typically >100) to determine the average size and size distribution.
-
Data Presentation
The following table summarizes typical quantitative data obtained from XRD and SEM characterization of CoTe nanostructures synthesized via different methods.
| Synthesis Method | Morphology | Average Crystallite Size (nm) (from XRD) | Particle Dimensions (from SEM) | Reference |
| Hydrothermal | Nanorods | ~30 - 50 | Diameter: ~100 nm, Length: ~1-2 µm | [1][11] |
| Hydrothermal with NaOH | Flower-like | Not specified | Composed of smaller nanosheets | [1] |
| Mechanochemical | Nanocrystals | ~10 - 20 | Aggregated nanoparticles |
Visualization of Experimental Workflow and Data Relationships
The following diagrams illustrate the experimental workflow and the logical relationship between the characterization techniques.
References
- 1. Novel magnetic properties of CoTe nanorods and diversified CoTe2 nanostructures obtained at different NaOH concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ijfmr.com [ijfmr.com]
- 5. cajmns.casjournal.org [cajmns.casjournal.org]
- 6. Tellurium - ESPI Metals [espimetals.com]
- 7. benchchem.com [benchchem.com]
- 8. carlroth.com [carlroth.com]
- 9. nornickel.com [nornickel.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Cobalt Telluride: An Emerging Electrocatalyst for Efficient Oxygen Evolution
Application Notes & Protocols for Researchers
The quest for clean and sustainable energy has propelled significant research into efficient water electrolysis, a process critically hindered by the sluggish kinetics of the Oxygen Evolution Reaction (OER). Cobalt telluride (CoTe), in its various stoichiometries (e.g., CoTe, CoTe₂), has surfaced as a promising non-precious metal electrocatalyst for the OER, exhibiting notable activity and stability in alkaline media.[1][2][3] These application notes provide a comprehensive overview, collating key performance data and detailing experimental protocols for the synthesis and electrochemical evaluation of this compound as an OER electrocatalyst.
Performance Benchmarking
The electrocatalytic performance of this compound is influenced by its phase, morphology, and any doping or hybridization strategies employed. The following table summarizes key OER performance metrics for various this compound-based catalysts, providing a comparative landscape for researchers.
| Catalyst Composition | Synthesis Method | Electrolyte | Overpotential (mV) @ 10 mA/cm² | Tafel Slope (mV/dec) | Stability | Reference |
| CoTe Nanofleeces | Hydrothermal | 1.0 M KOH | ~357 | Not specified | Not specified | [4] |
| CoTe₂ Nanofleeces | Hydrothermal | 1.0 M KOH | Not specified | Not specified | Stable in 0.1 M KOH | [2] |
| CoTe | Hydrothermal | Alkaline | 200 | 43.8 | > 24h with < 5% degradation | [3] |
| --INVALID-LINK--₂-240 | Hydrothermal | Not specified | 280 | 34 | Not specified | [5] |
| NiFe-CoTe | Solid-state | Alkaline | 321 | 51.8 | Not specified | [6] |
| Co@CoTe₂-240 | Hydrothermal | 1.0 M KOH | 286 | 42 | 16h with 20mV overpotential increase | [7] |
| Zn-Co-Te Nanorod | Hydrothermal | KOH (pH 15.14) | 221 | 91 | Stable for 3 months | [8] |
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducible synthesis and evaluation of electrocatalytic materials. The following sections provide step-by-step methodologies for the preparation of this compound and its subsequent electrochemical characterization for OER.
Protocol 1: Hydrothermal Synthesis of Self-Supported Co@CoTe₂ on Cobalt Foam
This protocol is adapted from the one-step fabrication of a self-supported Co@CoTe₂ electrode.[7]
Materials:
-
Cobalt foam (commercially available)
-
Tellurium powder (Te)
-
Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O)
-
Ethanolamine
-
Deionized (DI) water
-
Hydrochloric acid (HCl)
-
Acetone
Procedure:
-
Substrate Pre-treatment:
-
Cut the cobalt foam into desired dimensions (e.g., 1 cm x 2 cm).
-
Clean the cobalt foam by sequential ultrasonication in 3 M HCl, DI water, acetone, and ethanol for 15 minutes each to remove the surface oxide layer and any organic contaminants.
-
Dry the cleaned cobalt foam under a vacuum.
-
-
Precursor Solution Preparation:
-
In a typical synthesis, disperse a specific amount of tellurium powder into a solution containing DI water, ethanolamine, and hydrazine hydrate. The exact ratios can be varied to optimize the final product.
-
-
Hydrothermal Reaction:
-
Place the pre-treated cobalt foam into a Teflon-lined stainless-steel autoclave.
-
Transfer the precursor solution into the autoclave.
-
Seal the autoclave and heat it to a specific temperature (e.g., 240 °C) for a designated duration (e.g., 12-24 hours).[7]
-
-
Product Recovery and Cleaning:
-
After the autoclave has cooled down to room temperature, retrieve the cobalt foam, which is now coated with CoTe₂.
-
Rinse the Co@CoTe₂ electrode thoroughly with DI water and ethanol to remove any residual reactants.
-
Dry the electrode in a vacuum oven at 60 °C for 6 hours.
-
Protocol 2: Electrochemical Evaluation of OER Performance
This protocol outlines a standard three-electrode setup for assessing the OER activity of the prepared this compound electrocatalyst.[9]
Apparatus and Materials:
-
Potentiostat/Galvanostat electrochemical workstation
-
Three-electrode electrochemical cell
-
Working Electrode: Prepared this compound catalyst on a suitable substrate (e.g., Co@CoTe₂ on cobalt foam).
-
Reference Electrode: Saturated Calomel Electrode (SCE), Ag/AgCl, or Mercury/Mercury Oxide (Hg/HgO) electrode.
-
Counter Electrode: Platinum wire or graphite (B72142) rod.
-
Electrolyte: 1.0 M KOH solution (or other desired alkaline electrolyte).
-
High-purity nitrogen (N₂) or argon (Ar) gas.
Procedure:
-
Electrolyte Preparation and Purification:
-
Prepare a 1.0 M KOH solution using high-purity KOH pellets and DI water.
-
Purge the electrolyte with N₂ or Ar for at least 30 minutes before the measurement to remove dissolved oxygen. Maintain a gas blanket over the electrolyte during the experiment.
-
-
Electrochemical Measurements:
-
Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.
-
Cyclic Voltammetry (CV): Perform CV scans at a slow scan rate (e.g., 5-10 mV/s) in the desired potential window to electrochemically clean and activate the catalyst surface.
-
Linear Sweep Voltammetry (LSV): Record the OER polarization curve using LSV at a slow scan rate (e.g., 5 mV/s) to minimize capacitive currents. The potential should be swept from the open-circuit potential towards more positive potentials.
-
Tafel Analysis: The Tafel slope is determined from the linear region of the Tafel plot (η vs. log |j|), where η is the overpotential and j is the current density. This provides insight into the OER reaction mechanism.
-
Chronoamperometry or Chronopotentiometry: Assess the long-term stability of the electrocatalyst by applying a constant potential or current density and monitoring the current or potential change over an extended period (e.g., 10-24 hours).
-
-
Data Analysis:
-
All measured potentials should be converted to the Reversible Hydrogen Electrode (RHE) scale using the Nernst equation: E(RHE) = E(Ref) + 0.059 × pH + E°(Ref).
-
The overpotential (η) is calculated as: η = E(RHE) - 1.23 V.
-
Report the overpotential required to achieve a current density of 10 mA/cm² and the Tafel slope.
-
Visualizing Workflows and Mechanisms
To aid in the understanding of the experimental processes and theoretical underpinnings, the following diagrams are provided.
References
- 1. Phase-Selective Syntheses of this compound Nanofleeces for Efficient Oxygen Evolution Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Self-supported cobalt–nickel bimetallic telluride as an advanced catalyst for the oxygen evolution reaction - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. One-step fabrication of a self-supported Co@CoTe2 electrocatalyst for efficient and durable oxygen evolution reactions - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Protocol for Screening Water Oxidation or Reduction Electrocatalyst Activity in a Three-Electrode Cell for Alkaline Exchange Membrane Electrolysis [frontiersin.org]
Application Notes and Protocols: Cobalt Telluride for Efficient Hydrogen Evolution Reaction (HER) in Alkaline Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
The electrochemical hydrogen evolution reaction (HER) is a cornerstone of renewable energy technologies, enabling the production of clean hydrogen fuel from water. In alkaline media, the development of cost-effective and highly active electrocatalysts to replace precious metals like platinum is a critical research focus. Cobalt telluride (CoTe) has emerged as a promising non-precious metal catalyst for HER due to its unique electronic properties, metallic character, and stability in alkaline environments. This document provides detailed protocols for the synthesis of this compound electrocatalysts, their electrochemical evaluation for HER in alkaline media, and a summary of their performance metrics.
Data Presentation
The following table summarizes the electrocatalytic performance of various this compound-based materials for the hydrogen evolution reaction in 1.0 M KOH.
| Electrocatalyst | Overpotential at 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Stability | Reference |
| CoTe₂/C | - | - | - | [1] |
| CoTe/C | - | - | - | [1] |
| Co₁.₁₁Te₂/C | 178 | - | Stable for 20 hours and 1000 cycles | [1] |
| CoMoTe | 280 | - | High operational and compositional stability | [2] |
| Ni-doped CoTe₂ | 280 | 34 | Stable for 18 hours | [3] |
| Fe-doped CoTe₂ | 300 | 36.99 | Stable for 18 hours with ~26 mV degradation | [4] |
| CoTe | Moderate HER activity | - | Stable for over 24 hours | [5] |
| CoTe₂ | Moderate HER activity | - | Stable for over 24 hours | [5] |
Experimental Protocols
Hydrothermal Synthesis of this compound Nanorods (CoTe NRs)
This protocol is adapted from the method described by Manikandan et al. (2020) for the synthesis of CoTe nanorods.[1][2][3][6][7]
Materials:
-
Sodium tellurite (B1196480) (Na₂TeO₃)
-
Cobalt(II) acetate (B1210297) tetrahydrate (Co(CH₃COO)₂·4H₂O)
-
Ascorbic acid (C₆H₈O₆)
-
Cetyltrimethylammonium bromide (CTAB)
-
Deionized (DI) water (18.2 MΩ·cm⁻¹)
Equipment:
-
100 mL Teflon-lined stainless-steel autoclave
-
Magnetic stirrer and stir bars
-
Oven
-
Centrifuge
-
Beakers and graduated cylinders
Procedure:
-
In a 100 mL beaker, dissolve 14.2 mmol of ascorbic acid in 40 mL of DI water with magnetic stirring.
-
Gradually add 0.82 mmol of CTAB to the ascorbic acid solution and continue stirring for 30 minutes.
-
In a separate 50 mL beaker, dissolve 1.88 mmol of Na₂TeO₃ and 1.88 mmol of Co(CH₃COO)₂·4H₂O in 30 mL of DI water.
-
Slowly add the cobalt and tellurite solution to the ascorbic acid and CTAB solution. A white precipitate of TeO₂ will form immediately.
-
Transfer the final resultant solution into a 100 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at 180 °C for 24 hours.
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the black powder product by centrifugation.
-
Wash the collected powder with DI water and ethanol several times to remove any unreacted precursors and surfactants.
-
Dry the final CoTe nanorod product at room temperature.
Preparation of the Working Electrode
Materials:
-
Synthesized this compound catalyst powder
-
5 wt% Nafion® solution (binder)
-
Ethanol
-
Deionized (DI) water
-
Carbon paper or glassy carbon electrode (GCE) as substrate
-
Micropipette
Equipment:
-
Ultrasonic bath
-
Vortex mixer (optional)
Procedure:
-
Catalyst Ink Preparation: In a small vial, add 5.0 mg of the synthesized CoTe catalyst powder.
-
Add 480 µL of ethanol and 480 µL of DI water to the vial.
-
Add 40 µL of 5 wt% Nafion® solution to the mixture. The final ink will have a catalyst concentration of approximately 5 mg/mL.
-
Sonicate the mixture in an ultrasonic bath for at least 30 minutes to form a homogeneous catalyst ink.[8]
-
Electrode Coating: Take a polished glassy carbon electrode (GCE, 3 mm diameter) or a piece of carbon paper (e.g., 1 cm x 1 cm).
-
Using a micropipette, carefully drop-cast a specific volume of the catalyst ink onto the surface of the GCE or carbon paper to achieve a desired catalyst loading (e.g., 5 µL for a GCE).
-
Allow the electrode to dry at room temperature or in a low-temperature oven (e.g., 60 °C) to evaporate the solvents.
Electrochemical Evaluation of HER Performance in Alkaline Media
This protocol is based on standardized procedures for three-electrode cell testing.
Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
This compound-modified working electrode (prepared as above)
-
Graphite (B72142) rod or platinum wire counter electrode
-
Ag/AgCl or Saturated Calomel Electrode (SCE) as the reference electrode
-
1.0 M Potassium Hydroxide (KOH) electrolyte solution
-
Inert gas (Nitrogen or Argon) for deaeration
Procedure:
-
Cell Assembly: Assemble the three-electrode cell with the CoTe working electrode, graphite rod/Pt wire counter electrode, and the reference electrode. Ensure the electrodes are immersed in the 1.0 M KOH electrolyte and are not in contact with each other.
-
Electrolyte Deaeration: Bubble nitrogen or argon gas through the electrolyte for at least 30 minutes before the measurements to remove dissolved oxygen. Maintain a gentle inert gas flow over the electrolyte surface during the experiment.
-
Potential Conversion: All measured potentials should be converted to the Reversible Hydrogen Electrode (RHE) scale using the following equation: E (RHE) = E (Reference) + E°(Reference) + 0.059 × pH For Ag/AgCl in saturated KCl, E°(Reference) is approximately 0.197 V at 25 °C. The pH of 1.0 M KOH is ~14.
-
Catalyst Activation: Perform cyclic voltammetry (CV) scans for a number of cycles (e.g., 20-50 cycles) in the potential range of interest until a stable voltammogram is obtained. This step activates the catalyst surface.
-
Polarization Curve Measurement: Record the HER polarization curve using Linear Sweep Voltammetry (LSV) at a slow scan rate (e.g., 5 mV/s) from the open-circuit potential in the cathodic direction. The data should be iR-corrected to account for the solution resistance.
-
Tafel Analysis: Plot the overpotential (η) versus the logarithm of the current density (log|j|). The linear portion of this plot is the Tafel region, and its slope is the Tafel slope, which provides insights into the reaction mechanism.
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS at a specific overpotential in the HER region to investigate the charge transfer kinetics. The resulting Nyquist plot can be fitted to an equivalent circuit to determine the charge transfer resistance (Rct).
-
Stability Test: Assess the long-term stability of the catalyst by chronopotentiometry (holding a constant current density, e.g., 10 mA/cm², and monitoring the potential over time) or chronoamperometry (holding a constant potential and monitoring the current density over time). Stability can also be evaluated by comparing the LSV curves before and after a large number of CV cycles (e.g., 1000 cycles).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Self-supported cobalt–nickel bimetallic telluride as an advanced catalyst for the oxygen evolution reaction - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Preparation and characterization of nanostructured Fe-doped CoTe2 electrocatalysts for the oxygen evolution reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | High-current density alkaline electrolyzers: The role of Nafion binder content in the catalyst coatings and techno-economic analysis [frontiersin.org]
Application of Cobalt Telluride in Asymmetric Supercapacitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of cobalt telluride (CoTe) as a high-performance electrode material in asymmetric supercapacitors. It includes detailed experimental protocols for the synthesis of CoTe nanostructures, electrode fabrication, and device assembly, along with a summary of key electrochemical performance data from recent literature.
Introduction
This compound (CoTe) has emerged as a promising electrode material for next-generation energy storage devices, particularly asymmetric supercapacitors. Its high theoretical specific capacitance, excellent electrical conductivity, and rich redox chemistry contribute to superior electrochemical performance.[1][2] Asymmetric supercapacitors, which utilize a battery-type faradaic electrode (like CoTe) and a capacitor-type carbonaceous electrode, offer a wider operating voltage window and consequently higher energy densities compared to symmetric supercapacitors.[1][3] This document outlines the synthesis and application of CoTe in this promising energy storage technology.
Data Presentation: Electrochemical Performance
The electrochemical performance of this compound-based asymmetric supercapacitors is summarized in the tables below. These values highlight the material's potential for high-performance energy storage.
Table 1: Performance of CoTe-based Positive Electrodes
| CoTe Morphology | Synthesis Method | Specific Capacitance (F/g) | Current Density (A/g) | Reference |
| Nanosheets | Hydrothermal | 622.8 | 1 | [3] |
| Nanowires | Solvothermal | 643.6 | 1 | [4] |
| Nanorods | Hydrothermal | 170 (C/g) | 0.5 | [2][5] |
| Nanoflower | Not Specified | 460 | Not Specified | [6] |
Table 2: Performance of CoTe-based Asymmetric Supercapacitors (CoTe // Activated Carbon)
| CoTe Morphology | Energy Density (Wh/kg) | Power Density (W/kg) | Cycling Stability (% retention after cycles) | Reference |
| Nanosheets | 23.5 | Not Specified | Not Specified | [3] |
| Nanosheets (with K4Fe(CN)6 additive) | 67.0 | Not Specified | Not Specified | [7] |
| Nanowires | 32.9 | 800.27 | 90.5% after 5000 | [4] |
| Nanorods | 40.7 | 800 | 85% after 10,000 | [2][5][8] |
| Nanorods (at high power) | 16.3 | 22,500 | 85% after 10,000 | [5][8] |
| Bimetallic Ni0.33Co0.67Te Nanotubes | 54.0 | 918 | 90% after 5000 | [9] |
| Se-CoOTe | 155.6 | 1356.2 | 100% after 10,000 | [10] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of CoTe, electrode fabrication, and the assembly of an asymmetric supercapacitor.
Synthesis of this compound Nanostructures
This protocol describes a facile one-step hydrothermal method for synthesizing CoTe nanorods, adapted from published procedures.[1][2][5]
Materials:
-
Cobalt (II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)
-
Sodium tellurite (B1196480) (Na₂TeO₃)
-
Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O, 80 wt%)
-
Deionized (DI) water
Procedure:
-
In a typical synthesis, dissolve stoichiometric amounts of Co(NO₃)₂·6H₂O and Na₂TeO₃ in DI water.
-
Add a reducing agent, such as hydrazine hydrate, to the solution.
-
Stir the mixture vigorously for 30 minutes to ensure homogeneity.
-
Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to a specific temperature (e.g., 180 °C) for a designated period (e.g., 12-24 hours).
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the black precipitate by centrifugation, wash it several times with DI water and ethanol (B145695) to remove any unreacted precursors and byproducts.
-
Dry the final product in a vacuum oven at 60 °C for 12 hours.
Working Electrode Fabrication
Materials:
-
Synthesized CoTe powder
-
Acetylene (B1199291) black (conductive agent)
-
Polyvinylidene fluoride (B91410) (PVDF) (binder)
-
N-methyl-2-pyrrolidone (NMP) (solvent)
-
Nickel foam or carbon fiber paper (current collector)
Procedure:
-
Prepare a homogeneous slurry by mixing the active material (CoTe), acetylene black, and PVDF in a weight ratio of 80:10:10 in NMP.
-
Sonciate the mixture for at least 30 minutes to ensure uniform dispersion.
-
Coat the prepared slurry onto a pre-cleaned current collector (e.g., nickel foam or carbon fiber paper).
-
Press the coated electrode under a pressure of ~10 MPa.
-
Dry the electrode in a vacuum oven at 80-120 °C for 12 hours to remove the solvent.
-
The mass loading of the active material is typically around 1-3 mg/cm².
Asymmetric Supercapacitor Assembly
This protocol describes the assembly of a coin-cell type asymmetric supercapacitor using a CoTe positive electrode and an activated carbon (AC) negative electrode.
Materials:
-
CoTe positive electrode
-
Activated carbon negative electrode
-
Electrolyte (e.g., 2 M KOH)
-
Separator (e.g., cellulose (B213188) paper or polymer membrane)
-
Coin cell components (casings, spacers, springs)
Procedure:
-
Prepare the activated carbon negative electrode using a similar slurry casting method as the CoTe electrode. The mass of the negative electrode active material should be balanced with the positive electrode according to the charge balance equation: q+ = q- (where q = C × ΔV × m).[3]
-
Cut the CoTe positive electrode and AC negative electrode into circular discs of appropriate size.
-
Soak the electrodes and the separator in the electrolyte for at least 30 minutes.
-
In a glovebox under an inert atmosphere, assemble the coin cell in the following order: positive casing, CoTe electrode, separator, AC electrode, spacer, spring, and negative casing.
-
Crimp the coin cell to ensure it is properly sealed.
Visualizations
The following diagrams illustrate the key processes involved in the application of this compound in asymmetric supercapacitors.
Caption: Experimental workflow for CoTe-based asymmetric supercapacitor.
Caption: Charge storage mechanism in a CoTe//AC asymmetric supercapacitor.
References
- 1. Hydrothermal synthesis of this compound nanorods for a high performance hybrid asymmetric supercapacitor - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08692G [pubs.rsc.org]
- 2. Hydrothermal synthesis of this compound nanorods for a high performance hybrid asymmetric supercapacitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved performance of a CoTe//AC asymmetric supercapacitor using a redox additive aqueous electrolyte - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of CoTe nanowires: a new electrode material for supercapacitor with high stability and high performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrothermal synthesis of this compound nanorods for a high performance hybrid asymmetric supercapacitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improved performance of a CoTe//AC asymmetric supercapacitor using a redox additive aqueous electrolyte - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Hydrothermal synthesis of this compound nanorods for a high performance hybrid asymmetric supercapacitor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of novel bimetallic nickel this compound nanotubes on nickel foam for high-performance hybrid supercapacitors - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Cobalt Telluride as a High-Rate Anode for Potassium-Ion Batteries
For Researchers, Scientists, and Drug Development Professionals.
This document provides detailed application notes and experimental protocols for the utilization of cobalt telluride (CoTe) and its composites as high-rate anode materials for potassium-ion batteries (KIBs). The following sections outline synthesis procedures, electrochemical characterization techniques, and performance data to guide researchers in this promising field of energy storage.
Introduction
Potassium-ion batteries are emerging as a viable alternative to lithium-ion batteries, primarily due to the natural abundance and low cost of potassium. However, the larger ionic radius of K+ (1.38 Å) compared to Li+ (0.76 Å) presents significant challenges, including sluggish kinetics and large volume changes in anode materials during potassiation/depotassiation, which can lead to poor rate capability and rapid capacity decay.[1]
Cobalt tellurides (CoTe and CoTe₂) have garnered attention as promising anode materials for KIBs due to their high theoretical capacities and potentially fast ion diffusion kinetics.[1] The formation of various potassium-tellurium (K-Te) alloys during the electrochemical reaction contributes to the high storage capacity.[2] To overcome the challenges associated with volume expansion and improve electrical conductivity, this compound is often integrated with carbonaceous materials, forming composites that exhibit enhanced rate performance and cycling stability.[3][4] This document details the synthesis and evaluation of such this compound-based anodes.
Data Presentation
The electrochemical performance of various this compound-based anodes for KIBs is summarized in the tables below for easy comparison.
Table 1: Performance of this compound (CoTe) Based Anodes in Potassium-Ion Batteries.
| Anode Material | Synthesis Method | Initial Discharge Capacity (mAh g⁻¹) | Reversible Capacity (mAh g⁻¹) | Current Density (mA g⁻¹) | Cycling Stability | Reference |
| CoTe@NCD | Pyrolysis of ZIF-67 with Te | - | 380 | 50 | - | [3][4] |
| CoTe@NCD | Pyrolysis of ZIF-67 with Te | - | 136 | 1000 | - | [3][4] |
Table 2: Performance of Cobalt Ditelluride (CoTe₂) Based Anodes in Potassium-Ion Batteries.
| Anode Material | Synthesis Method | Initial Discharge Capacity (mAh g⁻¹) | Reversible Capacity (mAh g⁻¹) | Current Density (mA g⁻¹) | Cycling Stability | Reference |
| CoTe₂@rGO@NC Quantum Rods | Hydrothermal/Solvothermal | 237.6 | - | 200 | 0.10% capacity decay per cycle over 500 cycles | [5] |
| CoTe₂@C Nanorods | One-step Hydrothermal & Carbon coating | - | 100.3 | 500 | After 1000 cycles | [6] |
| CoTe₂@C Nanorods | One-step Hydrothermal & Carbon coating | - | 72.5 | 1000 | After 3000 cycles | [6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound-based materials and their electrochemical evaluation as KIB anodes.
Synthesis of this compound Anode Materials
Several methods can be employed to synthesize this compound nanomaterials. Below are protocols for three common approaches.
a) Synthesis of CoTe@NCD via Pyrolysis of ZIF-67
This method utilizes a metal-organic framework (MOF), ZIF-67, as a precursor for both cobalt and a nitrogen-doped carbon (NCD) matrix.
-
Materials: Cobalt nitrate (B79036) hexahydrate, 2-methylimidazole (B133640), methanol, tellurium powder.
-
Procedure:
-
Synthesize ZIF-67 nanocrystals by dissolving cobalt nitrate hexahydrate and 2-methylimidazole in methanol.
-
Activate the synthesized ZIF-67 by heating under vacuum.
-
Grind the activated ZIF-67 with tellurium powder in a 1:1 weight ratio inside an argon-filled glovebox.
-
Anneal the mixture at 900 °C for 2 hours under an argon atmosphere to yield the final CoTe@NCD product.
-
b) Hydrothermal Synthesis of CoTe₂ Nanorods
This method produces one-dimensional CoTe₂ nanostructures.
-
Materials: Cobalt(II) chloride hexahydrate, sodium tellurite (B1196480), hydrazine (B178648) hydrate (B1144303), deionized water.
-
Procedure:
-
Dissolve cobalt(II) chloride hexahydrate and sodium tellurite in deionized water.
-
Add hydrazine hydrate as a reducing agent.
-
Transfer the solution to a Teflon-lined stainless steel autoclave and heat at 180-220 °C for 12-24 hours.
-
After cooling, collect the precipitate by centrifugation, wash with deionized water and ethanol, and dry under vacuum.
-
For carbon coating (optional but recommended), disperse the CoTe₂ nanorods in a glucose solution and pyrolyze the mixture under an inert atmosphere.
-
c) Solvothermal Synthesis of CoTe₂ Quantum Rods
This approach yields ultrafine CoTe₂ quantum rods encapsulated in a composite matrix.
-
Materials: Cobalt acetylacetonate (B107027), tellurium powder, oleylamine (B85491), graphene oxide, dopamine (B1211576) hydrochloride.
-
Procedure:
-
Disperse graphene oxide in a solution of dopamine hydrochloride to form a polydopamine-coated graphene oxide (GO@PDA) suspension.
-
Separately, dissolve cobalt acetylacetonate and tellurium powder in oleylamine at an elevated temperature to form a precursor solution.
-
Inject the precursor solution into the GO@PDA suspension and heat in a sealed vessel to induce the formation of CoTe₂ quantum rods on the GO@PDA sheets.
-
Collect the product, wash, and anneal under an inert atmosphere to form CoTe₂@rGO@NC.
-
Electrode Preparation and Cell Assembly
-
Slurry Preparation: Prepare a slurry by mixing the active material (this compound composite), a conductive agent (e.g., Super P carbon black), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a weight ratio of 80:10:10 in an appropriate solvent (e.g., N-methyl-2-pyrrolidone - NMP).
-
Electrode Casting: Cast the slurry onto a copper foil current collector using a doctor blade and dry in a vacuum oven at 80-120 °C for 12 hours.
-
Cell Assembly: Assemble CR2032 coin cells in an argon-filled glovebox. Use the prepared this compound electrode as the working electrode, potassium metal foil as the counter and reference electrode, and a glass fiber separator. The electrolyte is typically 0.8 M potassium hexafluorophosphate (B91526) (KPF₆) in a mixture of ethylene (B1197577) carbonate (EC) and diethyl carbonate (DEC) (1:1 v/v).[7]
Electrochemical Measurements
Perform electrochemical characterization using a multi-channel battery tester.
-
Cyclic Voltammetry (CV):
-
Voltage Window: 0.01 V to 3.0 V vs. K/K⁺.
-
Scan Rate: 0.1 to 1.0 mV s⁻¹. A slow scan rate of 0.1 mV s⁻¹ is often used for initial characterization to identify the main redox peaks.[5]
-
Purpose: To investigate the electrochemical reaction mechanisms, including the potassiation/depotassiation processes.
-
-
Galvanostatic Charge-Discharge (GCD) Cycling:
-
Voltage Window: 0.01 V to 3.0 V vs. K/K⁺.[8]
-
Current Density: Varies from low rates (e.g., 50 mA g⁻¹) to high rates (e.g., 1000 mA g⁻¹ or higher) to evaluate rate capability. The C-rate is calculated based on the theoretical capacity of the anode material.
-
Purpose: To determine the specific capacity, coulombic efficiency, cycling stability, and rate performance of the anode material.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Frequency Range: 100 kHz to 0.01 Hz.
-
AC Amplitude: 5-10 mV.
-
Purpose: To study the charge transfer resistance and ion diffusion kinetics within the electrode. EIS is typically performed on cells after a few initial GCD cycles to ensure a stable solid-electrolyte interphase (SEI) has formed.
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound anodes.
Caption: Charge-storage mechanism in this compound anodes.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Potassium-Ion Batteries: Materials, Challenges And Commercialization Pathways [eureka.patsnap.com]
- 4. Revisiting Intercalation Anode Materials for Potassium-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. static.igem.org [static.igem.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for Electrocatalytic Reduction of CO2 using Cobalt Telluride Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The electrocatalytic reduction of carbon dioxide (CO2RR) into value-added chemicals and fuels is a promising strategy for mitigating greenhouse gas emissions and establishing a carbon-neutral energy cycle. Among various electrocatalysts, cobalt-based materials have garnered significant attention due to their potential for high activity and selectivity. Cobalt telluride (CoTe) has emerged as a noteworthy catalyst for the selective reduction of CO2 to valuable C1 and C2 products, such as formic acid and acetic acid, in aqueous media under ambient conditions. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of this compound catalysts for CO2 electroreduction.
Data Presentation
The performance of this compound catalysts in the electrocatalytic reduction of CO2 is summarized in the tables below. Currently, detailed performance data is primarily available for binary cobalt monotelluride (CoTe). While cobalt ditelluride (CoTe2) has been synthesized and investigated for other electrocatalytic applications such as the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER), its specific performance metrics for CO2 reduction, including Faradaic efficiencies and product distributions, are not extensively reported in the reviewed literature.
Table 1: Electrocatalytic Performance of CoTe for CO2 Reduction
| Parameter | Value | Conditions | Reference |
| Major C2 Product | Acetic Acid | Aqueous 0.5 M KHCO3, neutral pH | [1][2] |
| Max. Faradaic Efficiency (Acetic Acid) | 86.83% | -0.25 V vs. RHE | [1][2] |
| Selectivity (Acetic Acid) | 75% | -0.25 V vs. RHE | [1][2] |
| Major C1 Product | Formic Acid | Aqueous 0.5 M KHCO3, neutral pH | [1][2] |
| Formation Rate (Formic Acid) | 547.24 µmol cm⁻² h⁻¹ | -1.1 V vs. RHE | [1][2] |
| Tafel Slope | 50.3 mV dec⁻¹ | - | [1][2] |
| Stability | > 50 hours | - | [1][2] |
Table 2: Comparative Performance of CoTe and Co3O4 for CO2RR
| Catalyst | Key Performance Metric | Observation | Reference |
| CoTe | Overall CO2RR Activity | Higher activity compared to Co3O4 | [1][2] |
| Co3O4 | Product Selectivity | Primarily CO and formate | [1] |
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of this compound (CoTe) Nanocatalysts
Objective: To synthesize binary cobalt monotelluride (CoTe) nanostructures.
Materials:
-
Cobalt (II) chloride hexahydrate (CoCl2·6H2O)
-
Sodium tellurite (B1196480) (Na2TeO3)
-
Hydrazine (B178648) hydrate (B1144303) (N2H4·H2O, 80%)
-
Deionized (DI) water
Equipment:
-
Teflon-lined stainless-steel autoclave (50 mL)
-
Magnetic stirrer
-
Oven
-
Centrifuge
-
Freeze-dryer
Procedure:
-
In a typical synthesis, dissolve a specific molar ratio of CoCl2·6H2O and Na2TeO3 in DI water under magnetic stirring to form a homogeneous solution.
-
Add a controlled amount of hydrazine hydrate dropwise into the solution while stirring. Hydrazine hydrate acts as a reducing agent.
-
Transfer the resulting mixture into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at a specified temperature (e.g., 180 °C) for a designated duration (e.g., 12-24 hours).
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the black precipitate by centrifugation.
-
Wash the collected product thoroughly with DI water and ethanol several times to remove any unreacted precursors and byproducts.
-
Dry the final CoTe nanocatalyst in a freeze-dryer.
Protocol 2: Hydrothermal Synthesis of Cobalt Ditelluride (CoTe2) Nanocatalysts
Objective: To synthesize cobalt ditelluride (CoTe2) nanostructures.
Materials:
-
Cobalt (II) nitrate (B79036) hexahydrate (Co(NO3)2·6H2O)
-
Tellurium powder (Te)
-
Sodium borohydride (B1222165) (NaBH4)
-
Deionized (DI) water
-
Ethanol
Equipment:
-
Teflon-lined stainless-steel autoclave (50 mL)
-
Magnetic stirrer
-
Oven
-
Centrifuge
-
Vacuum oven
Procedure:
-
Dissolve Co(NO3)2·6H2O in DI water in a beaker.
-
In a separate beaker, dissolve Te powder and NaBH4 in DI water. NaBH4 is used as a reducing agent to form telluride ions.
-
Slowly add the cobalt nitrate solution to the telluride solution under vigorous stirring.
-
Transfer the final mixture to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and maintain it at a specific temperature (e.g., 180-240 °C) for a set duration (e.g., 15-24 hours).
-
After cooling, collect the product by centrifugation.
-
Wash the precipitate with DI water and ethanol to ensure purity.
-
Dry the resulting CoTe2 nanocatalyst in a vacuum oven.
Protocol 3: Electrochemical Evaluation of CO2 Reduction
Objective: To assess the electrocatalytic performance of this compound catalysts for CO2 reduction.
Equipment:
-
Potentiostat/Galvanostat
-
Gas-tight H-type electrochemical cell with three electrodes
-
Working Electrode: Catalyst-coated gas diffusion layer (GDL) or carbon paper
-
Counter Electrode: Platinum foil or mesh
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)
-
Gas chromatograph (GC) for gaseous product analysis
-
Nuclear magnetic resonance (NMR) spectrometer for liquid product analysis
-
CO2 gas cylinder (high purity)
-
Electrolyte solution (e.g., 0.5 M KHCO3)
Procedure:
-
Working Electrode Preparation:
-
Prepare a catalyst ink by dispersing a known amount of the synthesized this compound catalyst in a solution of isopropanol, DI water, and Nafion® solution.
-
Sonciate the ink to ensure a homogeneous dispersion.
-
Drop-cast a specific volume of the ink onto a gas diffusion layer or carbon paper to achieve a desired catalyst loading (e.g., 1 mg cm⁻²).
-
Allow the electrode to dry at room temperature.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode setup in the H-type cell, with the catalyst-coated GDL as the working electrode, a platinum foil as the counter electrode, and an Ag/AgCl electrode as the reference electrode. The two compartments of the H-cell are separated by a proton exchange membrane (e.g., Nafion® 117).
-
Fill both compartments with the electrolyte solution (e.g., 0.5 M KHCO3).
-
Purge the cathodic compartment with high-purity CO2 gas for at least 30 minutes before the measurement to ensure CO2 saturation. Continue bubbling CO2 throughout the experiment.
-
Perform chronoamperometry at various constant potentials (e.g., from -0.2 V to -1.2 V vs. RHE) for a set duration (e.g., 1-2 hours) to reduce CO2.
-
-
Product Analysis:
-
Gaseous Products: Periodically, collect gas samples from the headspace of the cathodic compartment using a gas-tight syringe and inject them into a gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) and/or a flame ionization detector (FID) to quantify products like H2, CO, and CH4.
-
Liquid Products: After electrolysis, collect the electrolyte from the cathodic compartment. Analyze the liquid products, such as formic acid and acetic acid, using a nuclear magnetic resonance (NMR) spectrometer. An internal standard (e.g., DMSO) is typically added for quantification.
-
Visualizations
Caption: Experimental workflow for synthesis and evaluation.
Caption: Proposed CO2 reduction pathway on CoTe.
References
Application Notes and Protocols: Cobalt Telluride as a Counter Electrode in Dye-Sensitized Solar Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing cobalt telluride (CoTe) as a highly efficient and cost-effective counter electrode material in dye-sensitized solar cells (DSSCs). The information presented is intended to guide researchers in the synthesis, fabrication, and characterization of CoTe-based DSSCs, offering a promising alternative to the traditionally used, expensive platinum (Pt) counter electrodes.
Introduction
Dye-sensitized solar cells (DSSCs) have garnered significant attention as a third-generation photovoltaic technology due to their low production cost, ease of fabrication, and respectable power conversion efficiencies.[1][2] A critical component of a DSSC is the counter electrode, which is responsible for collecting electrons from the external circuit and catalyzing the reduction of the redox electrolyte, typically I₃⁻/I⁻.[3] While platinum has been the benchmark material for counter electrodes due to its excellent catalytic activity and high conductivity, its high cost and scarcity hinder the large-scale commercialization of DSSCs.[4]
This compound (CoTe), a metal chalcogenide, has emerged as a promising alternative counter electrode material. It exhibits desirable properties such as good electrical conductivity, excellent electrocatalytic activity towards the triiodide reduction, and high stability.[1] Furthermore, the use of CoTe, often in composite form with materials like reduced graphene oxide (RGO), can lead to DSSC performance that surpasses that of conventional Pt-based cells.[1]
Performance Data
The following table summarizes the key performance parameters of DSSCs fabricated with this compound-based counter electrodes compared to standard platinum counter electrodes.
| Counter Electrode | Power Conversion Efficiency (PCE) (%) | Fill Factor (FF) | Short-Circuit Current Density (Jsc) (mA/cm²) | Open-Circuit Voltage (Voc) (V) | Charge-Transfer Resistance (Rct) (Ω cm²) |
| CoTe/RGO | 9.17[1] | - | - | - | 2.94[1] |
| Platinum (Pt) | 8.17[1] | - | - | - | - |
| Carbon Material | 4.25[2] | 0.51[2] | 11.00[5] | 0.75[2] | - |
| Platinum (Pt) | 5.86[2] | 0.68[2] | 12.40[5] | 0.69[2] | - |
| CoCB | 7.44[6] | 0.69 | 13.75 | 0.78 | - |
| Platinum (Pt) | 7.16[6] | - | 14.24 | - | - |
Note: "-" indicates data not available in the cited sources. CoCB refers to a cobalt-carbon black composite.
Experimental Protocols
Synthesis of this compound (CoTe) Nanomaterials (Hydrothermal Method)
This protocol is adapted from the hydrothermal synthesis of this compound nanorods for energy storage applications and can be optimized for DSSC counter electrodes.[6][7][8]
Materials:
-
Cobalt (II) chloride hexahydrate (CoCl₂·6H₂O)
-
Sodium tellurite (B1196480) (Na₂TeO₃)
-
Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) as a reducing agent
-
Deionized (DI) water
Procedure:
-
In a typical synthesis, dissolve a stoichiometric amount of CoCl₂·6H₂O and Na₂TeO₃ in DI water in a beaker with vigorous stirring.
-
After achieving a homogeneous solution, add hydrazine hydrate dropwise while continuing to stir.
-
Transfer the resulting mixture into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at a temperature between 180-200°C for 12-24 hours.
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the black precipitate by centrifugation, wash it several times with DI water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the final CoTe product in a vacuum oven at 60°C for 12 hours.
Preparation of the CoTe Counter Electrode Paste
Materials:
-
Synthesized CoTe nanopowder
-
Ethyl cellulose (B213188) (as a binder)
-
Terpineol (B192494) (as a solvent)
-
Mortar and pestle or ball mill
Procedure:
-
Weigh a specific amount of the synthesized CoTe nanopowder.
-
Add a solution of ethyl cellulose in terpineol to the CoTe powder. The ratio of CoTe to the binder solution should be optimized to achieve a paste with suitable viscosity for coating.
-
Grind the mixture thoroughly in a mortar and pestle or using a ball mill for several hours to ensure a homogeneous and well-dispersed paste.
Fabrication of the CoTe Counter Electrode (Doctor Blade Method)
Materials:
-
CoTe paste
-
Fluorine-doped Tin Oxide (FTO) coated glass substrates
-
Scotch tape
-
Glass rod or squeegee
-
Hot plate or furnace
Procedure:
-
Clean the FTO glass substrates by sonicating them in a sequence of detergent, DI water, acetone, and ethanol, each for 15 minutes. Dry the substrates with a stream of nitrogen.
-
Apply two layers of Scotch tape on two parallel edges of the conductive side of the FTO substrate. The thickness of the tape will control the thickness of the CoTe film.
-
Place a small amount of the prepared CoTe paste at one end of the FTO substrate between the tape strips.
-
Use a glass rod or a squeegee to spread the paste across the substrate with a single, smooth motion. This technique is known as doctor-blading.[9][10]
-
Carefully remove the Scotch tape.
-
Dry the coated substrate on a hot plate at a low temperature (e.g., 120°C) for about 30 minutes to evaporate the solvent.
-
Sinter the CoTe film in a furnace under an inert atmosphere (e.g., argon or nitrogen) at a temperature of 350-450°C for 30-60 minutes to remove the organic binder and improve the adhesion and conductivity of the film.[10]
-
Allow the counter electrode to cool down to room temperature.
Assembly of the Dye-Sensitized Solar Cell
Materials:
-
Prepared CoTe counter electrode
-
Dye-sensitized TiO₂ photoanode
-
Thermoplastic sealant (e.g., Surlyn)
-
Iodide-based electrolyte (e.g., 0.05 M I₂, 0.1 M LiI, 0.6 M 1-butyl-3-methylimidazolium iodide, and 0.5 M 4-tert-butylpyridine (B128874) in acetonitrile)
-
Binder clips
Procedure:
-
Place the dye-sensitized TiO₂ photoanode and the CoTe counter electrode together in a sandwich-like configuration, with the active layers facing each other.
-
Place a thin frame of the thermoplastic sealant between the two electrodes, ensuring it does not cover the active area.
-
Heat the assembly on a hot plate at around 100-120°C while gently pressing the electrodes together to seal them.
-
Introduce the iodide-based electrolyte into the space between the electrodes through pre-drilled holes in the counter electrode. Capillary action will help in filling the cell.
-
Seal the filling holes with a small piece of sealant and a microscope coverslip to prevent electrolyte leakage.
-
Use binder clips to hold the assembled cell together during characterization.
Characterization of the DSSC
The performance of the fabricated DSSC is evaluated by measuring its current density-voltage (J-V) characteristics under simulated sunlight.[11][12]
Equipment:
-
Solar simulator (AM 1.5G, 100 mW/cm²)
-
Potentiostat/Galvanostat or a source meter
-
Computer with data acquisition software
Procedure:
-
Place the assembled DSSC under the solar simulator. The light should illuminate the cell through the photoanode side.
-
Connect the working electrode (photoanode) and the counter electrode to the measurement instrument.
-
Measure the current density as a function of the applied voltage, typically sweeping from a negative to a positive potential.
-
From the J-V curve, determine the key photovoltaic parameters:
-
Open-circuit voltage (Voc): The voltage at zero current.
-
Short-circuit current density (Jsc): The current density at zero voltage.
-
Fill Factor (FF): Calculated as (Jmax × Vmax) / (Jsc × Voc), where Jmax and Vmax are the current density and voltage at the maximum power point.
-
Power Conversion Efficiency (PCE): Calculated as (Jsc × Voc × FF) / Pin, where Pin is the power of the incident light (100 mW/cm²).[12]
-
Visualizations
References
- 1. nisenet.org [nisenet.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. [PDF] Hydrothermal synthesis of this compound nanorods for a high performance hybrid asymmetric supercapacitor | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. www3.nd.edu [www3.nd.edu]
- 6. researchgate.net [researchgate.net]
- 7. Hydrothermal synthesis of this compound nanorods for a high performance hybrid asymmetric supercapacitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydrothermal synthesis of this compound nanorods for a high performance hybrid asymmetric supercapacitor - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08692G [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. CuO and CuO/Graphene Nanostructured Thin Films as Counter Electrodes for Pt-Free Dye-Sensitized Solar Cells [mdpi.com]
- 11. motivection.imeirs.org [motivection.imeirs.org]
- 12. researchgate.net [researchgate.net]
Bimetallic Cobalt-Nickel Telluride: A High-Performance Catalyst for Enhanced Water Splitting
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The efficient production of hydrogen and oxygen from water through electrocatalytic water splitting is a cornerstone of a sustainable energy future. This process relies on the development of highly active and durable electrocatalysts for the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER). Bimetallic cobalt-nickel tellurides (Co-Ni-Te) have emerged as a promising class of non-precious metal catalysts, exhibiting exceptional performance that rivals some noble metal counterparts. The synergistic interplay between cobalt and nickel, coupled with the unique electronic properties of tellurium, leads to enhanced catalytic activity and stability. This document provides a comprehensive overview of the application of bimetallic cobalt-nickel telluride in water splitting, including detailed experimental protocols for its synthesis and electrochemical evaluation, as well as a summary of its performance metrics.
Data Presentation
The electrocatalytic performance of various bimetallic cobalt-nickel telluride compositions for HER and OER is summarized in the tables below. These values, collated from multiple studies, highlight the influence of composition and morphology on the catalytic efficiency.
Table 1: Hydrogen Evolution Reaction (HER) Performance of Bimetallic Cobalt-Nickel Tellurides in 1.0 M KOH
| Electrocatalyst | Morphology | Overpotential at 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Reference |
| Co-NiTe-Ni(OH)₂@NF | Nanostructures on Nickel Foam | 113 | 11.75 | [1] |
| Te-Co-3 | Nanostructures | 135 | Not Reported | [1] |
| Ni₀.₇Co₀.₃Te | Nanorods | 244 (at 1 mA/cm²) | Not Reported | [2] |
| CoTe₂@NCNTFs | Nanoparticles in N-doped Carbon Nanotubes | 208 | Not Reported | [3] |
Table 2: Oxygen Evolution Reaction (OER) Performance of Bimetallic Cobalt-Nickel Tellurides in 1.0 M KOH
| Electrocatalyst | Morphology | Overpotential at 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Reference |
| --INVALID-LINK--₂-240 | Nanostructures on Cobalt Foam | 280 | 34 | [1][4] |
| Te-Co-3 | Nanostructures | 261 | Not Reported | [1] |
| Co₀.₇₅Ni₀.₂₅Te MF/NF | Microfibers on Nickel Foam | 289 | Not Reported | [5] |
| CoTe₂@NCNTFs | Nanoparticles in N-doped Carbon Nanotubes | 330 | Not Reported | [3] |
| CoTe | Nanostructures | 200 | 43.8 | [6] |
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of Self-Supported Bimetallic Cobalt-Nickel Telluride on Nickel Foam (NF)
This protocol describes a one-step hydrothermal method to synthesize Ni-doped CoTe₂ directly on a nickel foam substrate, creating a self-supported electrode.[1][4]
Materials:
-
Nickel foam (NF)
-
Cobalt chloride hexahydrate (CoCl₂·6H₂O)
-
Nickel chloride hexahydrate (NiCl₂·6H₂O)
-
Tellurium powder (Te)
-
Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O)
-
Deionized (DI) water
-
Hydrochloric acid (HCl)
Procedure:
-
Substrate Preparation:
-
Cut a piece of nickel foam to the desired dimensions (e.g., 2 cm x 3 cm).
-
Clean the nickel foam by sonicating in 3 M HCl for 15 minutes to remove the surface oxide layer.
-
Rinse the cleaned nickel foam thoroughly with DI water and ethanol and dry it under vacuum.
-
-
Precursor Solution Preparation:
-
In a typical synthesis for --INVALID-LINK--₂-240, dissolve a specific molar ratio of CoCl₂·6H₂O and NiCl₂·6H₂O in DI water. For example, dissolve cobalt and nickel salts in a 4:1 molar ratio.
-
Add tellurium powder to the solution.
-
Add a reducing agent, such as hydrazine hydrate, to the mixture.
-
-
Hydrothermal Reaction:
-
Place the cleaned nickel foam into a Teflon-lined stainless-steel autoclave.
-
Pour the precursor solution into the autoclave.
-
Seal the autoclave and heat it to 240 °C for 24 hours.
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
-
Product Recovery and Cleaning:
-
Carefully remove the nickel foam, which is now coated with the bimetallic telluride, from the autoclave.
-
Wash the coated nickel foam with DI water and ethanol several times to remove any residual reactants.
-
Dry the final product in a vacuum oven at 60 °C for 12 hours.
-
Protocol 2: Electrochemical Evaluation of Water Splitting Performance
This protocol outlines the procedure for evaluating the HER and OER performance of the prepared bimetallic cobalt-nickel telluride electrodes in a standard three-electrode electrochemical cell.
Materials and Equipment:
-
Electrochemical workstation (potentiostat/galvanostat)
-
Three-electrode electrochemical cell
-
Working electrode: The synthesized Co-Ni-Te coated nickel foam
-
Counter electrode: Platinum wire or graphite (B72142) rod
-
Reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl
-
Electrolyte: 1.0 M potassium hydroxide (B78521) (KOH) solution
-
High-purity nitrogen or argon gas
Procedure:
-
Cell Assembly:
-
Assemble the three-electrode cell with the Co-Ni-Te/NF as the working electrode, a platinum wire as the counter electrode, and an SCE as the reference electrode.
-
Fill the cell with 1.0 M KOH electrolyte.
-
Purge the electrolyte with high-purity nitrogen or argon for at least 30 minutes before each measurement to remove dissolved oxygen.
-
-
Potential Conversion:
-
All measured potentials against the reference electrode should be converted to the Reversible Hydrogen Electrode (RHE) scale using the Nernst equation: E(RHE) = E(SCE) + 0.2412 + 0.059 × pH
-
-
Hydrogen Evolution Reaction (HER) Measurement:
-
Perform Linear Sweep Voltammetry (LSV) in the cathodic potential range (e.g., 0 to -0.5 V vs. RHE) at a scan rate of 5 mV/s.
-
Record the polarization curve (current density vs. potential). The overpotential required to achieve a current density of 10 mA/cm² is a key performance metric.
-
To determine the Tafel slope, plot the overpotential (η) versus the logarithm of the current density (log|j|) and fit the linear portion of the curve to the Tafel equation: η = b × log|j| + a, where 'b' is the Tafel slope.
-
-
Oxygen Evolution Reaction (OER) Measurement:
-
Perform Linear Sweep Voltammetry (LSV) in the anodic potential range (e.g., 1.0 to 1.8 V vs. RHE) at a scan rate of 5 mV/s.
-
Record the polarization curve. The overpotential required to achieve a current density of 10 mA/cm² is a key performance metric.
-
Determine the Tafel slope by plotting the overpotential (η) versus the logarithm of the current density (log|j|).
-
-
Stability Test:
-
Perform chronoamperometry or chronopotentiometry at a constant potential or current density (e.g., at the potential required for 10 mA/cm²) for an extended period (e.g., 10 hours) to evaluate the stability of the catalyst.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and electrochemical evaluation of Co-Ni-Te.
Proposed Mechanism for Enhanced Water Splitting
The enhanced water splitting activity of bimetallic cobalt-nickel tellurides is attributed to a synergistic mechanism where both metals and the telluride lattice play crucial roles.
Oxygen Evolution Reaction (OER) in Alkaline Media:
The OER on the surface of Co-Ni-Te catalysts in alkaline media is believed to proceed through a multi-step mechanism involving the formation of active oxyhydroxide species. The synergistic effect between Co and Ni facilitates the formation of higher oxidation states, which are crucial for the catalytic cycle.
Caption: Proposed OER mechanism on the bimetallic Co-Ni-Te surface.
Hydrogen Evolution Reaction (HER) in Alkaline Media:
The HER in alkaline media involves the initial dissociation of water (Volmer step) to generate adsorbed hydrogen, followed by either the electrochemical desorption (Heyrovsky step) or the chemical recombination (Tafel step) to produce hydrogen gas. The presence of both Co and Ni sites is thought to optimize the binding energies of the reaction intermediates.
Caption: Proposed HER mechanism on the bimetallic Co-Ni-Te surface.
Conclusion
Bimetallic cobalt-nickel tellurides represent a highly promising class of electrocatalysts for water splitting. Their enhanced performance stems from the synergistic interaction between the metal centers and the favorable electronic properties imparted by the telluride. The provided protocols offer a starting point for the synthesis and evaluation of these materials, while the compiled data underscores their potential. Further research focusing on optimizing the composition, morphology, and understanding the intricate reaction mechanisms will undoubtedly pave the way for their practical application in large-scale hydrogen production.
References
- 1. researchgate.net [researchgate.net]
- 2. Cobalt and nitrogen co-doped Ni3S2 nanoflowers on nickel foam as high-efficiency electrocatalysts for overall water splitting in alkaline media - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Self-supported cobalt–nickel bimetallic telluride as an advanced catalyst for the oxygen evolution reaction - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Cobalt Telluride in Nitrogen-Doped Carbon for Advanced Energy Storage
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of cobalt telluride (CoTe) embedded in nitrogen-doped carbon (N-C) matrices as a high-performance material for energy storage devices, with a primary focus on supercapacitors.
Introduction
This compound (CoTe) has emerged as a promising electrode material for energy storage applications due to its high theoretical capacitance and excellent redox activity. When integrated with nitrogen-doped carbon (N-C), the resulting composite material (CoTe/N-C) exhibits significantly enhanced electrochemical performance. The N-C matrix provides high electrical conductivity, a large surface area, and improved structural stability, which prevents the agglomeration and volume expansion of CoTe nanoparticles during charge-discharge cycles. This synergistic combination leads to superior specific capacitance, rate capability, and long-term cycling stability, making CoTe/N-C a compelling candidate for next-generation supercapacitors.
Data Presentation
The following tables summarize the electrochemical performance of various this compound-based materials for supercapacitor applications.
Table 1: Performance of this compound-Based Supercapacitor Electrodes
| Electrode Material | Synthesis Method | Specific Capacitance/Capacity | Current Density | Cycling Stability | Energy Density | Power Density | Reference |
| CoTe@rGO | Hydrothermal | 810.6 F/g | 1 A/g | 77.2% after 5000 cycles | 40.04 Wh/kg | 799.91 W/kg | [1] |
| CoTe Nanosheets on CFP | Hydrothermal | 622.8 F/g | 1 A/g | Remarkable | 23.5 Wh/kg | - | [2] |
| CoTe₂ | Facile Chemical Reaction | 370 C/g | 1 A/g | 98% after 10,000 cycles | 56 Wh/kg | - | [1] |
| Se-CoOTe/NF | Hydrothermal & Selenization | 752.95 C/g | - | 100% after 10,000 cycles | 155.6 Wh/kg | 1356.2 W/kg | [3] |
| CoTe NRs | Hydrothermal | 170 C/g | 0.5 A/g | 99% after 5000 cycles | 40.7 Wh/kg | 22.5 kW/kg | [4] |
| Ni₀.₃₃Co₀.₆₇Te Nanotubes | Solvothermal & Ion-Exchange | 131.2 mAh/g | 1 A/g | 90% after 5000 cycles | 54.0 Wh/kg | 918 W/kg | [5] |
Note: CFP = Carbon Fiber Paper, NRs = Nanorods, NF = Nickel Foam, rGO = reduced Graphene Oxide.
Experimental Protocols
This section provides detailed protocols for the synthesis of CoTe/N-C composites and the fabrication and testing of supercapacitor electrodes.
Synthesis of CoTe/N-C from Metal-Organic Frameworks (MOFs)
This protocol is adapted from methods used for preparing MOF-derived carbon materials and transition metal tellurides.[6][7]
Materials:
-
Cobalt nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)
-
Tellurium (Te) powder
-
Methanol
-
Deionized (DI) water
-
Argon (Ar) gas
Procedure:
-
Synthesis of ZIF-67 (a Co-based MOF):
-
Dissolve cobalt nitrate hexahydrate in methanol.
-
Dissolve 2-methylimidazole in a separate solution of methanol.
-
Mix the two solutions and stir for 24 hours at room temperature.
-
Collect the purple precipitate (ZIF-67) by centrifugation, wash with methanol, and dry at 60°C.
-
-
Tellurization and Carbonization:
-
Mix the synthesized ZIF-67 powder with tellurium powder in a 1:1 weight ratio.
-
Place the mixture in a tube furnace.
-
Heat the furnace to 700°C under an argon atmosphere at a ramping rate of 5°C/min and hold for 2 hours.
-
Allow the furnace to cool down to room temperature naturally.
-
The resulting black powder is the CoTe/N-C composite.
-
Hydrothermal Synthesis of CoTe on N-Doped Carbon Support
This protocol describes a method for growing CoTe nanostructures on a pre-synthesized N-doped carbon material.[4]
Materials:
-
N-doped carbon material (e.g., N-doped graphene or carbon nanotubes)
-
Cobalt chloride hexahydrate (CoCl₂·6H₂O)
-
Sodium tellurite (B1196480) (Na₂TeO₃)
-
Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O)
-
DI water
Procedure:
-
Disperse the N-doped carbon material in DI water through ultrasonication.
-
Add cobalt chloride hexahydrate and sodium tellurite to the dispersion and stir to dissolve.
-
Add hydrazine hydrate dropwise to the solution.
-
Transfer the mixture to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave to 180°C and maintain for 12 hours.
-
After cooling to room temperature, collect the product by filtration.
-
Wash the product with DI water and ethanol multiple times.
-
Dry the final CoTe/N-C composite in a vacuum oven at 60°C for 12 hours.
Electrode Fabrication and Supercapacitor Assembly
Materials:
-
CoTe/N-C active material
-
Acetylene (B1199291) black (conductive agent)
-
Polyvinylidene fluoride (B91410) (PVDF) binder
-
N-methyl-2-pyrrolidone (NMP) solvent
-
Nickel foam or carbon cloth (current collector)
-
Aqueous electrolyte (e.g., 6 M KOH)
-
Separator (e.g., filter paper)
Procedure:
-
Electrode Slurry Preparation:
-
Mix the CoTe/N-C active material, acetylene black, and PVDF in a weight ratio of 80:10:10.
-
Add a few drops of NMP to the mixture and grind in a mortar to form a homogeneous slurry.
-
-
Electrode Fabrication:
-
Coat the prepared slurry onto a piece of nickel foam or carbon cloth (1x1 cm²).
-
Press the coated current collector at 10 MPa.
-
Dry the electrode in a vacuum oven at 80°C for 12 hours.
-
-
Symmetric Supercapacitor Assembly:
-
Assemble a two-electrode symmetric supercapacitor in a coin cell.
-
Use two identical CoTe/N-C electrodes as the working and counter electrodes.
-
Place a separator soaked in the 6 M KOH electrolyte between the two electrodes.
-
Electrochemical Characterization
Instrumentation:
-
Electrochemical workstation
Tests:
-
Cyclic Voltammetry (CV):
-
Perform CV tests at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s) to evaluate the capacitive behavior.
-
-
Galvanostatic Charge-Discharge (GCD):
-
Conduct GCD tests at different current densities (e.g., 1, 2, 5, 10 A/g) to determine the specific capacitance, energy density, and power density.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements in a frequency range of 100 kHz to 0.01 Hz to analyze the internal resistance and ion diffusion kinetics.
-
-
Cycling Stability Test:
-
Conduct repeated GCD cycles at a high current density (e.g., 5 or 10 A/g) for several thousand cycles (e.g., 5000 or 10,000 cycles) to assess the long-term performance and capacitance retention.
-
Visualizations
Experimental Workflows and Logical Relationships
Caption: Workflow for CoTe/N-C synthesis and supercapacitor fabrication.
Charge Storage Mechanism
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydrothermal synthesis of this compound nanorods for a high performance hybrid asymmetric supercapacitor - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08692G [pubs.rsc.org]
- 5. Synthesis of novel bimetallic nickel this compound nanotubes on nickel foam for high-performance hybrid supercapacitors - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. MOF-derived ultrathin carbon nanosheets integrated with telluride nanoparticles: synergistic polysulfide adsorption and catalytic sites for enhanced sulfur redox reactions - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Phase-Selective Synthesis of Cobalt Tellurides
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the phase-selective synthesis of cobalt telluride (CoTe) and cobalt ditelluride (CoTe₂).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing CoTe and CoTe₂?
A1: The most common methods for the phase-selective synthesis of CoTe and CoTe₂ are hydrothermal and solvothermal techniques.[1][2][3][4][5][6] These methods offer good control over reaction parameters, enabling the selective formation of the desired this compound phase.
Q2: How can I selectively synthesize CoTe over CoTe₂?
A2: The selective synthesis of CoTe is typically achieved by adjusting the molar ratio of cobalt to tellurium precursors to 1:1 and employing specific reaction temperatures.[5] One reported method involves a hydrothermal reaction at 220°C.[7]
Q3: What conditions favor the formation of CoTe₂?
A3: A higher molar ratio of tellurium to cobalt precursors (e.g., 2:1) generally favors the formation of CoTe₂.[5] Hydrothermal or solvothermal synthesis at temperatures around 180-200°C is commonly employed.[1][7][8]
Q4: What are the common cobalt and tellurium precursors used in these syntheses?
A4: Common cobalt precursors include cobalt nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O) and cobalt chloride hexahydrate (CoCl₂·6H₂O).[1][2][6] For tellurium, sodium tellurite (B1196480) (Na₂TeO₃) or elemental tellurium (Te) powder are frequently used.[1][2][6]
Q5: What is the role of reducing agents in the synthesis?
A5: Reducing agents like sodium borohydride (B1222165) (NaBH₄) and hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) are often used, particularly when starting with elemental tellurium or to ensure the reduction of tellurium precursors to Te²⁻ ions for reaction with Co²⁺.[1][2]
Q6: How can I characterize the synthesized materials to confirm the phase (CoTe vs. CoTe₂)?
A6: X-ray diffraction (XRD) is the primary technique to identify the crystal structure and confirm the phase of the synthesized this compound.[1][7] The XRD patterns for hexagonal CoTe and orthorhombic CoTe₂ are distinct.[7] Energy-dispersive X-ray spectroscopy (EDS) can be used to determine the atomic ratio of Co to Te.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| XRD pattern shows a mixture of CoTe and CoTe₂ phases. | Incorrect precursor molar ratio. | For CoTe, ensure a strict 1:1 molar ratio of Co:Te precursors. For CoTe₂, use a Te precursor excess (e.g., 1:2 Co:Te ratio).[5] |
| Reaction temperature is not optimal for the desired phase. | For CoTe, increase the temperature to around 220°C. For CoTe₂, maintain the temperature between 180°C and 200°C.[7] | |
| Incomplete reaction. | Increase the reaction time to ensure the complete conversion to the desired phase. | |
| Low product yield. | Inefficient reduction of the tellurium precursor. | If using elemental Te, ensure a sufficient amount of a strong reducing agent like NaBH₄ is used.[1] |
| Precursors not fully dissolved. | Ensure all precursors are completely dissolved in the solvent before sealing the autoclave. Magnetic stirring can aid dissolution.[2] | |
| Suboptimal pH of the reaction mixture. | The pH can influence the reaction kinetics. While not always specified, adjusting the pH with agents like NaOH may influence the outcome.[5] | |
| Formation of cobalt oxides or other impurities. | Presence of oxygen in the reaction vessel. | Purge the reaction mixture and autoclave with an inert gas (e.g., nitrogen or argon) before sealing to remove oxygen. |
| Impure precursors. | Use high-purity analytical grade precursors for the synthesis.[1] | |
| Inconsistent morphology of the synthesized nanostructures. | Inappropriate concentration of capping agents or surfactants. | If used, optimize the concentration of any structure-directing agents. |
| Non-uniform heating of the autoclave. | Ensure the autoclave is placed in a properly functioning oven that provides uniform heating. |
Data Presentation
Table 1: Key Parameters for Phase-Selective Synthesis of CoTe
| Parameter | Value | Reference |
| Method | Hydrothermal / Solvothermal | [2][5][7] |
| Co Precursor | Co(NO₃)₂·6H₂O | [2] |
| Te Precursor | Na₂TeO₃ / Te powder | [2][7] |
| Co:Te Molar Ratio | 1:1 | [5] |
| Temperature | 220°C | [7] |
| Solvent | Ethylene Glycol / Water | [2] |
| Reducing Agent | N₂H₄·H₂O | [2] |
Table 2: Key Parameters for Phase-Selective Synthesis of CoTe₂
| Parameter | Value | Reference |
| Method | Hydrothermal / Solvothermal | [1][5][7][8] |
| Co Precursor | Co(NO₃)₂·6H₂O / Co(OH)(CO₃)₀.₅ NWs | [1] |
| Te Precursor | Na₂TeO₃ / Te powder | [1][8] |
| Co:Te Molar Ratio | 1:2 | [5] |
| Temperature | 180 - 200°C | [1][7][8] |
| Solvent | Water | [1] |
| Reducing Agent | N₂H₄·H₂O / NaBH₄ | [1] |
Experimental Protocols
Protocol 1: Synthesis of CoTe Nanofleeces
This protocol is adapted from a method for synthesizing CoTe nanofleeces using a chemical transformation process.[7]
-
Template Synthesis: First, synthesize ultrathin Te nanowires to be used as a template.
-
Reaction Mixture Preparation: Disperse the Te nanowire templates in a solution containing a cobalt precursor.
-
Hydrothermal Reaction: Transfer the mixture to a Teflon-lined stainless steel autoclave.
-
Heating: Heat the autoclave to 220°C and maintain this temperature for the specified reaction time.
-
Cooling and Collection: Allow the autoclave to cool down to room temperature naturally.
-
Washing: Collect the product by centrifugation, wash it several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.
-
Drying: Dry the final CoTe product in a vacuum oven.
Protocol 2: Synthesis of CoTe₂ Nanostructures
This protocol is based on a hydrothermal method for synthesizing CoTe₂ nanostructures.[1]
-
Precursor Preparation: In a typical synthesis, dissolve a cobalt salt (e.g., Co(NO₃)₂·6H₂O) and a tellurium source (e.g., Na₂TeO₃) in deionized water in a 1:2 molar ratio.
-
Addition of Reducing Agent: Add a reducing agent, such as hydrazine hydrate (N₂H₄·H₂O), to the solution under vigorous stirring.
-
Hydrothermal Reaction: Transfer the homogeneous solution to a Teflon-lined stainless steel autoclave.
-
Heating: Seal the autoclave and heat it to 180°C for 15 hours.
-
Cooling and Collection: After the reaction, let the autoclave cool to room temperature.
-
Washing: Collect the black precipitate by centrifugation and wash it repeatedly with deionized water and ethanol.
-
Drying: Dry the resulting CoTe₂ nanostructures in a vacuum oven.
Mandatory Visualizations
Caption: Workflow for the phase-selective synthesis of CoTe.
Caption: Workflow for the phase-selective synthesis of CoTe₂.
Caption: Troubleshooting logic for mixed phase synthesis.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. d-nb.info [d-nb.info]
- 3. Hydrothermal synthesis of this compound nanorods for a high performance hybrid asymmetric supercapacitor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Selective synthesis and magnetic properties of uniform CoTe and CoTe2 nanotubes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. repositorium.uminho.pt [repositorium.uminho.pt]
- 7. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 8. Synthesis of novel bimetallic nickel this compound nanotubes on nickel foam for high-performance hybrid supercapacitors - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Improving the electrochemical stability of cobalt telluride catalysts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cobalt telluride electrocatalysts. The information is designed to help address common issues encountered during synthesis, characterization, and electrochemical testing.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound catalyst shows high overpotential for the desired reaction (OER/HER). What are the possible causes and solutions?
A: High overpotential indicates poor catalytic activity. Several factors could be responsible:
-
Suboptimal Phase or Composition: The catalytic activity of this compound is phase-dependent, with CoTe₂ often showing different activity compared to CoTe.[1][2][3] Similarly, the stoichiometry and presence of dopants are critical.
-
Low Active Surface Area: Insufficiently exposed active sites will lead to poor performance.
-
Poor Electrical Conductivity: Inefficient charge transfer between the catalyst and the electrode support can increase overpotential.
-
Surface Contamination: Impurities from synthesis precursors or the electrolyte can poison the catalyst surface.
Troubleshooting Steps:
-
Verify Catalyst Phase and Composition: Use X-ray Diffraction (XRD) to confirm the crystal phase (e.g., CoTe vs. CoTe₂) and Energy-Dispersive X-ray Spectroscopy (EDS) to check the elemental composition.
-
Assess Surface Area: Measure the Brunauer-Emmett-Teller (BET) surface area. A low value may indicate issues with the synthesis protocol.[3] Also, measure the electrochemical active surface area (ECSA) via capacitance measurements.[3]
-
Improve Catalyst Loading: Ensure uniform dispersion of the catalyst on the electrode support. Agglomeration can reduce active sites.
-
Check Electrolyte Purity: Use high-purity water and reagents for your electrolyte to avoid introducing contaminants.
-
Consider Doping: Introducing other transition metals like Nickel (Ni) or Iron (Fe) to create bimetallic or ternary tellurides can significantly lower overpotential by optimizing the electronic structure and increasing active sites.[4][5][6]
Q2: I'm observing a rapid decline in current density during chronoamperometry testing. What is causing this catalyst instability?
A: A rapid drop in current suggests catalyst degradation or deactivation. The primary mechanisms are:
-
Catalyst Leaching: Dissolution of cobalt or tellurium into the electrolyte. This is a more significant issue in acidic media but can also occur in alkaline conditions.[7][8][9] For bimetallic catalysts, one metal may leach preferentially, altering the composition.[9]
-
Surface Restructuring/Oxidation: Under oxidative conditions like the Oxygen Evolution Reaction (OER), the surface of the catalyst can undergo irreversible restructuring to form new phases, such as cobalt (oxy)hydroxides.[10][11] While this can sometimes initially enhance performance, it may also lead to instability.
-
Particle Agglomeration (Sintering): Nanoparticles can merge, reducing the overall surface area and number of active sites.[9][12]
-
Fouling: Deposition of insoluble species from the electrolyte onto the catalyst surface can block active sites. This is a particular concern in complex media like seawater, where insoluble Mg²⁺ and Ca²⁺ hydroxides can form.[13]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for catalyst degradation.
Q3: My Tafel slope is higher than reported values. What does this indicate and how can I improve it?
A: The Tafel slope provides insight into the reaction kinetics, with a smaller slope indicating faster kinetics for the rate-determining step.[13] A high Tafel slope suggests sluggish kinetics and can be caused by:
-
Poor Intrinsic Activity: The inherent electronic structure of the catalyst may not be optimal for adsorbing reaction intermediates.
-
Surface Poisoning: Blocked active sites can alter the reaction mechanism and slow down kinetics.
-
Mass Transport Limitations: At higher current densities, if reactants cannot reach the catalyst surface or products (gas bubbles) cannot escape efficiently, it can artificially increase the measured Tafel slope.
Solutions:
-
Optimize Electronic Structure: As with improving overpotential, doping with elements like Ni, Fe, or Mo can tune the electronic properties and enhance kinetics.[4][13] The synergistic effect between two metals in bimetallic tellurides often leads to lower Tafel slopes.[5]
-
Enhance Mass Transport: Use nanostructured catalysts grown on 3D porous substrates (like nickel foam or carbon cloth) to improve electrolyte diffusion and facilitate gas bubble release.[10]
-
Ensure Cleanliness: Re-verify the purity of your electrolyte and ensure the electrochemical cell is free of contaminants.
Performance Data of this compound Catalysts
The following table summarizes the electrochemical performance of various this compound-based catalysts as reported in the literature. This data can be used as a benchmark for your experimental results.
| Catalyst Composition | Reaction | Electrolyte | Overpotential (mV) @ 10 mA/cm² | Tafel Slope (mV/dec) | Stability Note |
| CoTe | OER | Alkaline | 200 | 43.8 | <5% degradation over 24h[1] |
| CoTe₂ | OER | Alkaline | >200 (compared to CoTe) | - | <5% degradation over 24h[1] |
| Ni-doped CoTe₂ | OER | Alkaline | 280 | 34 | Durable 3D catalyst[4][5] |
| Fe-doped CoTe₂ | OER | 1 M KOH | 300 | 37.0 | ~26 mV degradation after 18h[6] |
| CoMoTe (Ternary) | OER | 1 M KOH + 0.3 M NaCl | 385 | - | Stable for over 18h[13] |
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of Metal-Doped this compound
This protocol provides a general method for synthesizing self-supported, metal-doped this compound catalysts on a conductive substrate (e.g., Co foam).
Caption: Experimental workflow for hydrothermal synthesis.
Methodology:
-
Substrate Preparation: Clean the cobalt foam or other substrate via sonication in acetone, ethanol, and deionized (DI) water to remove surface oxides and organic residues.
-
Precursor Solution: In a typical synthesis for Ni-doped CoTe₂, dissolve cobalt salts (e.g., CoSO₄·6H₂O) and the doping metal salt (e.g., NiCl₂·6H₂O) in DI water.[4][5] Add the tellurium source (e.g., TeO₂ powder) to the mixture.[14]
-
Reaction Mixture: Stir the solution vigorously. A reducing agent, such as hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), is often added.[14]
-
Hydrothermal Reaction: Place the cleaned substrate and the precursor solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a specific temperature (e.g., 200-240 °C) for a set duration (e.g., 12-24 hours).[4][5][6]
-
Product Recovery: After the autoclave cools down naturally, retrieve the substrate, which is now coated with the catalyst. Rinse it thoroughly with DI water and ethanol, and then dry it in a vacuum oven.
Protocol 2: Electrochemical Stability Testing
This protocol outlines the use of chronoamperometry to evaluate the long-term stability of the catalyst.
-
Cell Setup: Assemble a standard three-electrode electrochemical cell. Use the synthesized this compound catalyst as the working electrode, a platinum wire or graphite (B72142) rod as the counter electrode, and a reference electrode (e.g., Ag/AgCl or SCE).
-
Electrolyte: Fill the cell with the appropriate electrolyte (e.g., 1.0 M KOH for OER/HER testing).
-
Potential Selection: Perform a Linear Sweep Voltammetry (LSV) scan to determine the potential at which a specific current density (e.g., 10 or 20 mA/cm²) is achieved.[13]
-
Chronoamperometry Test: Apply the constant potential determined in the previous step and record the current density over a prolonged period (e.g., 18-24 hours).[1][6][13]
-
Data Analysis: A stable catalyst will maintain a relatively constant current density over the test duration. A significant drop in current indicates degradation. The percentage of current density retention is often reported as a measure of stability.
-
Post-Characterization: After the stability test, the working electrode should be rinsed and dried for post-mortem analysis (SEM, XRD, XPS) to investigate any changes in morphology, crystal structure, or chemical state.[15]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Phase-Selective Syntheses of this compound Nanofleeces for Efficient Oxygen Evolution Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 4. Self-supported cobalt–nickel bimetallic telluride as an advanced catalyst for the oxygen evolution reaction - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and characterization of nanostructured Fe-doped CoTe2 electrocatalysts for the oxygen evolution reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Evaluating the Stability of Co2P Electrocatalysts in the Hydrogen Evolution Reaction for Both Acidic and Alkaline Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. cityu.edu.hk [cityu.edu.hk]
- 11. Investigation of this compound Restructuring Under Oxygen Evolution Reaction Conditions | College of Engineering | Oregon State University [engineering.oregonstate.edu]
- 12. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 13. mdpi.com [mdpi.com]
- 14. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 15. rsc.org [rsc.org]
Optimizing overpotential for cobalt telluride in OER
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for optimizing the overpotential of cobalt telluride (CoTe) in the Oxygen Evolution Reaction (OER).
Troubleshooting Guide
High overpotential, poor stability, and inconsistent results are common challenges encountered during OER experiments with this compound catalysts. The following guide provides potential causes and solutions to these issues.
| Problem | Potential Causes | Recommended Solutions |
| High Overpotential | 1. Catalyst Phase and Composition: Different phases of this compound (e.g., CoTe, CoTe₂) exhibit varying intrinsic activities. One phase may be more active than the other.[1][2] 2. Low Active Surface Area: Insufficiently exposed active sites on the catalyst surface.[1] 3. Poor Electrical Conductivity: High charge transfer resistance can impede the OER kinetics.[1] 4. Catalyst Poisoning: Impurities in the electrolyte or from the reference electrode can block active sites.[3] | 1. Phase-Selective Synthesis: Utilize synthesis methods (e.g., phase-selective hydrothermal synthesis) to obtain the desired this compound phase.[1][4] Characterize the material using XRD to confirm the phase. 2. Morphology Engineering: Synthesize nanostructured materials like nanofleeces or nanorods to increase the electrochemical surface area (ECSA).[1][5] 3. Doping and Heterostructures: Introduce other transition metals (e.g., Fe, Ni) to form bimetallic tellurides or heterostructures, which can enhance conductivity and create synergistic effects.[6][7] 4. Electrolyte Purification: Use high-purity water and electrolytes. Consider using a double-junction reference electrode to prevent chloride ion contamination.[3] |
| Poor Stability | 1. Catalyst Restructuring/Dissolution: Under oxidative OER conditions, this compound can undergo surface reconstruction, potentially leading to the formation of new phases or dissolution.[8] 2. Mechanical Delamination: Poor adhesion of the catalyst to the substrate can lead to material loss during gas evolution. 3. Corrosion in Aggressive Media: The electrolyte composition, particularly in the presence of ions like chloride, can accelerate catalyst degradation.[3] | 1. Surface Engineering: Doping with elements like sulfur has been shown to tailor the electronic structure and improve stability.[9] In-situ formation of a stable CoOOH layer can also protect the underlying material.[9] 2. Substrate Selection and Preparation: Use substrates that promote strong catalyst adhesion (e.g., nickel foam). Employ synthesis methods that grow the catalyst directly on the substrate.[10] 3. Electrolyte Optimization: Operate in alkaline media (e.g., 1.0 M KOH) where many cobalt-based catalysts show better stability.[1] Avoid electrolytes containing corrosive ions if possible. |
| Inconsistent Results | 1. Inconsistent Catalyst Synthesis: Variations in synthesis parameters (temperature, time, precursor concentration) can lead to batch-to-batch differences in catalyst morphology, phase, and performance.[1] 2. Improper Electrode Preparation: Non-uniform catalyst loading, binder issues, or incomplete drying can affect the electrochemical performance. 3. Electrochemical Measurement Errors: Uncompensated resistance (iR drop), incorrect potential referencing, or issues with the experimental setup can lead to inaccurate data.[11] | 1. Standardize Synthesis Protocol: Maintain strict control over all synthesis parameters. Characterize each batch of catalyst to ensure consistency. 2. Standardize Electrode Preparation: Develop a consistent protocol for preparing the working electrode, including catalyst ink formulation, loading amount, and drying procedure. 3. Proper Electrochemical Techniques: Always perform iR correction on your data.[11] Calibrate the reference electrode regularly. Ensure a stable three-electrode setup.[12] |
Frequently Asked Questions (FAQs)
Q1: Which phase of this compound is better for OER, CoTe or CoTe₂?
A1: The literature presents varied findings. Some studies report that CoTe₂ nanofleeces exhibit superior OER activity compared to CoTe, with performance comparable to the state-of-the-art RuO₂ catalyst.[1][4] This is attributed to the distinct binding strength and lateral interaction of reaction intermediates on the CoTe₂ surface.[1] Conversely, other research suggests that CoTe shows better OER efficiency with a lower overpotential and Tafel slope than CoTe₂.[2] This highlights that the optimal phase can be influenced by the specific morphology and synthesis method.
Q2: How does the morphology of this compound affect its OER performance?
A2: The morphology plays a crucial role by influencing the number of exposed active sites and the mass/electron transfer properties.[13] Hierarchical nanostructures, such as nanofleeces and nanorods, provide a high surface area, which is essential for superior electrocatalytic performance.[1][5][10] For instance, 3D flower-like architectures composed of 2D porous nanosheets have been shown to offer highly exposed active sites and enhance catalytic performance.[13]
Q3: What is the role of doping in improving the OER activity of this compound?
A3: Doping this compound with other transition metals like iron (Fe) or nickel (Ni) can significantly enhance OER performance.[6][7] This improvement is attributed to several factors, including:
-
Synergistic Effects: The combination of two different metals can lead to enhanced catalytic activity that surpasses the individual components.[7]
-
Increased Electrochemical Surface Area: Doping can alter the morphology and increase the active surface area.[7]
-
Formation of High Valence Species: The presence of a second metal can promote the formation of highly active Co and/or Ni species during the OER process.[7][14]
-
Improved Charge Transfer: Doping can enhance the electrical conductivity of the catalyst, leading to faster charge transfer kinetics.[7]
Q4: Does the this compound catalyst remain stable during the OER process?
A4: Under the highly oxidative conditions of OER, this compound can undergo surface restructuring.[8] This is not always detrimental; in some cases, the in-situ formed species, such as CoOOH on the surface of sulfur-incorporated CoTe, can be the true active species and exhibit enhanced activity.[9] However, uncontrolled restructuring can also lead to catalyst degradation and a decrease in performance over time.[8] The stability of the catalyst is a critical parameter to evaluate during long-term experiments.
Q5: What is the proposed OER mechanism on this compound?
A5: The OER mechanism on this compound in alkaline media is generally understood to involve the adsorption of hydroxide (B78521) ions (OH⁻) onto the cobalt active sites. The process is believed to proceed through the formation of various cobalt oxyhydroxide intermediates. The binding strength of these intermediates to the catalyst surface is a key factor in determining the overpotential.[1][4] The formation of high-valent cobalt species (Co³⁺/Co⁴⁺) is considered a crucial step in the catalytic cycle.[15] DFT calculations have shown that factors like the binding strength of intermediates and lateral interactions between them are essential for determining the overpotential.[1]
Experimental Protocols
Hydrothermal Synthesis of this compound Nanostructures
This protocol is a general guideline for the synthesis of this compound nanostructures, which can be adapted based on specific literature procedures.[3][6]
Materials:
-
Cobalt(II) sulfate (B86663) hexahydrate (CoSO₄·6H₂O)
-
Tellurium dioxide (TeO₂)
-
Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O)
-
Deionized (DI) water
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Dissolve a specific molar ratio of CoSO₄·6H₂O and TeO₂ in DI water within the Teflon liner of the autoclave. For example, a 1:1 molar ratio can be used for the synthesis of CoTe.[16]
-
Stir the mixture vigorously for at least 20 minutes to ensure homogeneity.
-
Slowly add a reducing agent, such as hydrazine hydrate, to the mixture while stirring.
-
Continue stirring for another 30 minutes.
-
Seal the autoclave and heat it in an oven at a specified temperature (e.g., 180-240 °C) for a designated period (e.g., 12-24 hours).[7]
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the product by centrifugation or filtration, wash it several times with DI water and ethanol (B145695) to remove any unreacted precursors, and dry it in a vacuum oven.
Electrode Preparation
Materials:
-
Synthesized this compound catalyst powder
-
Nafion solution (5 wt%)
-
Ethanol or a mixture of water and isopropanol
-
Substrate (e.g., glassy carbon electrode, nickel foam, carbon paper)
-
Micropipette
Procedure:
-
Prepare a catalyst ink by dispersing a specific amount of the this compound powder (e.g., 5 mg) in a solvent mixture (e.g., 1 mL of ethanol and water) containing a small amount of Nafion solution (e.g., 20 µL).
-
Sonciate the mixture for at least 30 minutes to form a homogeneous dispersion.
-
Drop-cast a specific volume of the catalyst ink onto the surface of a pre-cleaned substrate to achieve a desired loading (e.g., 0.2-0.6 mg cm⁻²).[12]
-
Allow the electrode to dry at room temperature or in a low-temperature oven.
Electrochemical Measurements for OER Performance
Setup:
-
A standard three-electrode electrochemical cell.
-
Working electrode: The prepared this compound electrode.
-
Counter electrode: A platinum wire or graphite (B72142) rod.
-
Reference electrode: A saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode.
-
Electrolyte: 1.0 M KOH solution, saturated with O₂ by bubbling for at least 30 minutes before the experiment.
-
Potentiostat.
Procedures:
-
Cyclic Voltammetry (CV): Cycle the potential in a non-faradaic region to activate and stabilize the catalyst.
-
Linear Sweep Voltammetry (LSV): Record the OER polarization curve by sweeping the potential from a lower to a higher value (e.g., 1.0 to 2.0 V vs. RHE) at a slow scan rate (e.g., 5 or 10 mV/s).[12] The potential should be converted to the Reversible Hydrogen Electrode (RHE) scale using the Nernst equation: E(RHE) = E(SCE) + 0.241 + 0.059 × pH.[11]
-
Tafel Plot: The Tafel slope is determined from the linear region of the plot of overpotential (η) versus log(current density, J) according to the Tafel equation (η = b log(J) + a), where 'b' is the Tafel slope.
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS at a specific overpotential to analyze the charge transfer resistance (Rct).
-
Chronopotentiometry or Chronoamperometry: Conduct long-term stability tests by holding the current density or potential constant and monitoring the potential or current density over time, respectively.[11]
Data Analysis:
-
All measured potentials should be corrected for the uncompensated resistance (iR drop) of the solution. The resistance (Rs) can be determined from EIS measurements. The correction is done using the formula: E_corrected = E_measured - i × Rs.[11]
-
The overpotential (η) is calculated as η = E(RHE) - 1.23 V.
-
The OER activity is typically compared based on the overpotential required to achieve a current density of 10 mA cm⁻².
Visualizations
OER Mechanism on this compound
Caption: Proposed OER mechanism on a cobalt active site.
Experimental Workflow for OER Catalyst Evaluation
Caption: Workflow for evaluating CoTe OER electrocatalysts.
Troubleshooting Logic Diagram
Caption: Logic diagram for troubleshooting high OER overpotential.
References
- 1. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Phase-Selective Syntheses of this compound Nanofleeces for Efficient Oxygen Evolution Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and characterization of nanostructured Fe-doped CoTe2 electrocatalysts for the oxygen evolution reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Self-supported cobalt–nickel bimetallic telluride as an advanced catalyst for the oxygen evolution reaction - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Investigation of this compound Restructuring Under Oxygen Evolution Reaction Conditions | College of Engineering | Oregon State University [engineering.oregonstate.edu]
- 9. Metallic S-CoTe with Surface Reconstruction Activated by Electrochemical Oxidation for Oxygen Evolution Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. Frontiers | Protocol for Screening Water Oxidation or Reduction Electrocatalyst Activity in a Three-Electrode Cell for Alkaline Exchange Membrane Electrolysis [frontiersin.org]
- 13. Boosting the water splitting activity of cobalt nitride through morphological design: a comparison of the influence of structure on the hydrogen and oxygen evolution reactions - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. scholarsmine.mst.edu [scholarsmine.mst.edu]
Technical Support Center: Iron-Doped Cobalt Telluride for Enhanced Oxygen Evolution Reaction (OER)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with iron-doped cobalt telluride (Fe-CoTe) as a catalyst for the Oxygen Evolution Reaction (OER).
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of iron doping on the OER performance of this compound?
A1: Iron doping significantly enhances the OER performance of this compound. This is primarily achieved by lowering the overpotential required to drive the reaction and decreasing the Tafel slope, which indicates more favorable reaction kinetics.[1][2] Fe-doping can also improve the long-term stability of the catalyst during continuous OER processes.[1][3]
Q2: How does iron doping mechanistically improve the OER activity of this compound?
A2: The enhanced performance of Fe-doped CoTe is attributed to a synergistic effect between cobalt and iron.[1][3] This synergy facilitates the formation of a higher valence state of cobalt (Co³⁺) and increases the presence of lattice oxygen, which are believed to be crucial for improving the catalytic activity.[2] The doping also contributes to a more porous nanostructure, which increases the electrochemically active surface area.[1][3]
Q3: What is a typical synthesis method for preparing Fe-doped this compound?
A3: A common and effective method for synthesizing nanostructured Fe-doped this compound is a one-step hydrothermal synthesis.[1][3] This method involves reacting sources of cobalt, tellurium, and iron in an aqueous solution under high temperature and pressure in an autoclave.
Q4: What are the key characterization techniques to confirm the successful synthesis and doping of Fe-CoTe?
A4: To thoroughly characterize Fe-doped this compound, a combination of techniques is recommended:
-
X-ray Diffraction (XRD): To identify the crystalline phase and structure of the material.[2][4]
-
Scanning Electron Microscopy (SEM): To observe the surface morphology and microstructure.[4]
-
Transmission Electron Microscopy (TEM): To analyze the nanostructure, particle size, and lattice fringes.[2]
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X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and the oxidation states of cobalt, iron, and tellurium on the surface, which is crucial for understanding the electronic effects of doping.[2][4]
Troubleshooting Guides
Problem 1: High Overpotential and Low OER Activity
| Possible Cause | Troubleshooting Step |
| Suboptimal Fe Doping Level | The amount of iron dopant is critical. Systematically vary the molar ratio of Fe to Co in the synthesis precursor solution to find the optimal concentration. Performance often follows a volcano-like trend with respect to the dopant amount.[5] |
| Incorrect Synthesis Temperature | The reaction temperature during hydrothermal synthesis affects the material's crystallinity and morphology. Optimize the temperature to achieve the desired nanostructure. Studies have systematically varied temperatures to find the best performing catalyst.[1] |
| Poor Catalyst Ink Adhesion | Ensure the catalyst ink is well-dispersed and properly adhered to the working electrode. Use a suitable binder (e.g., Nafion) and solvent, and ensure the electrode surface is clean before drop-casting. |
| High Charge Transfer Resistance | Perform Electrochemical Impedance Spectroscopy (EIS) to analyze the charge transfer resistance (Rct). A large Rct can indicate poor conductivity or slow kinetics. The synthesis parameters may need to be adjusted to improve the material's intrinsic conductivity. |
Problem 2: Inconsistent or Irreproducible OER Performance
| Possible Cause | Troubleshooting Step |
| Inhomogeneous Doping | Ensure the precursor salts are completely dissolved and the solution is homogenous before the hydrothermal reaction. Vigorous stirring is essential. |
| Variation in Catalyst Loading | Precisely control the amount of catalyst deposited on the working electrode. Inconsistent loading will lead to variations in current density. |
| Electrolyte Contamination | Use high-purity water and reagents for the electrolyte (e.g., 1.0 M KOH). Impurities can poison the catalyst surface. |
| Reference Electrode Drift | Calibrate the reference electrode before each set of experiments to ensure accurate potential measurements. |
Problem 3: Poor Long-Term Stability
| Possible Cause | Troubleshooting Step |
| Material Degradation/Detachment | The catalyst may degrade or detach from the electrode during prolonged operation. Ensure strong adhesion of the catalyst layer. The intrinsic stability is also a function of the Fe-doping level.[1] |
| Bubble Accumulation on Electrode Surface | O₂ bubbles generated during the OER can block active sites. If using a rotating disk electrode (RDE), ensure an appropriate rotation speed to dislodge bubbles. For static electrodes, consider periodic gentle agitation of the electrolyte. |
Data Presentation
Table 1: Comparison of OER Performance for Undoped and Fe-Doped this compound
| Catalyst | Overpotential at 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) | Reference |
| Undoped CoTe₂ | 389 | 46.56 | [4] |
| Fe-doped CoTe₂ (Optimal) | 300 | 36.99 | [1][3] |
| Fe-doped CoTe | 300 | 45 | [2] |
| Bare Co foam | 467 | 65.29 | [4] |
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of Fe-Doped CoTe₂ on Co Foam
This protocol is adapted from the work of Yang et al.[1][4]
-
Substrate Pre-treatment:
-
Cut Co foam into small pieces (e.g., 3.00 cm x 4.00 cm).
-
To remove the surface oxide layer, immerse the Co foam in a 1.0 M HCl solution for 30 minutes.
-
Clean the Co foam sequentially with deionized (DI) water and ethanol (B145695) in an ultrasonic bath.
-
Dry the cleaned Co foam in a vacuum oven at 60 °C for 30 minutes.
-
-
Precursor Solution Preparation:
-
Dissolve 0.444 g of sodium tellurite (B1196480) (Na₂TeO₃) in 65.00 mL of DI water and stir for 30 minutes.
-
Add a specific amount of FeCl₂·4H₂O (e.g., 0.10 g, 0.20 g, 0.30 g, or 0.40 g to vary the doping level) to the solution and stir for another 30 minutes.
-
Add 5.00 mL of hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to the solution and stir until a homogeneous solution is formed.
-
-
Hydrothermal Reaction:
-
Place the pre-treated Co foam into the precursor solution within a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and maintain it at a constant temperature (e.g., 200 °C) for a specified duration (e.g., 12 hours).
-
Allow the autoclave to cool down to room temperature naturally.
-
-
Product Collection and Cleaning:
-
Remove the Co foam, which is now coated with the Fe-doped CoTe₂ catalyst.
-
Rinse the catalyst-coated foam several times with DI water and ethanol to remove any residual reactants.
-
Dry the final product in a vacuum oven at 60 °C.
-
Protocol 2: Electrochemical Evaluation of OER Performance
-
Electrochemical Cell Setup:
-
Use a standard three-electrode configuration in a suitable electrochemical cell.
-
Working Electrode: The synthesized Fe-CoTe catalyst on Co foam.
-
Counter Electrode: A platinum wire or graphite (B72142) rod.
-
Reference Electrode: A saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode.
-
Electrolyte: 1.0 M potassium hydroxide (B78521) (KOH) solution, saturated with O₂ by bubbling for at least 30 minutes before the measurement.
-
-
Electrochemical Measurements:
-
Connect the electrodes to a potentiostat.
-
Linear Sweep Voltammetry (LSV): Record the polarization curve at a slow scan rate (e.g., 5 mV/s) to minimize capacitive currents. The potential should be corrected for the iR drop.
-
Tafel Analysis: Plot the overpotential (η) versus the logarithm of the current density (log|j|). The linear portion of this plot gives the Tafel slope.
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS at a specific overpotential to analyze the electrode kinetics and charge transfer resistance.
-
Chronoamperometry/Chronopotentiometry: Assess the long-term stability by holding the electrode at a constant potential or current density for an extended period (e.g., 18 hours) and monitoring the current or potential change.[1]
-
Mandatory Visualization
Caption: Experimental workflow for synthesis, characterization, and electrochemical testing.
Caption: Troubleshooting guide for high OER overpotential.
References
- 1. Preparation and characterization of nanostructured Fe-doped CoTe2 electrocatalysts for the oxygen evolution reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Surfactant-Assisted Synthesis of CoTe Nanostructures
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and frequently asked questions (FAQs) regarding the surfactant-assisted synthesis of Cobalt Telluride (CoTe) nanostructures.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of CoTe nanostructures when using surfactants to control morphology.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Irregular or Mixed Morphologies (e.g., mixture of nanorods and nanoparticles) | 1. Inappropriate Surfactant Concentration: The concentration of the surfactant may be too low to effectively control the growth direction or too high, leading to secondary nucleation. 2. Incorrect Surfactant Type: The chosen surfactant may not have a strong enough affinity for specific crystal facets of CoTe to induce anisotropic growth. 3. Reaction Kinetics Too Fast: Rapid reaction rates can lead to uncontrolled nucleation and growth, overriding the directing effect of the surfactant. | 1. Optimize Surfactant Concentration: Systematically vary the surfactant concentration. Start with a concentration around the critical micelle concentration (CMC) and screen a range above and below it. 2. Screen Different Surfactants: Test a variety of surfactants with different head groups and chain lengths (e.g., CTAB, Oleic Acid, PVP, SDS). Cationic surfactants like CTAB are often effective for directing the growth of nanorods. 3. Modify Reaction Parameters: Reduce the reaction temperature, use a milder reducing agent, or decrease the precursor concentration to slow down the reaction kinetics. |
| Wide Size Distribution of Nanostructures | 1. Incomplete Mixing of Precursors: Poor mixing can lead to localized areas of high precursor concentration, causing inhomogeneous nucleation. 2. Temperature Fluctuations: Unstable reaction temperatures can affect nucleation and growth rates, resulting in a broad size distribution. 3. Ostwald Ripening: Over an extended reaction time, larger particles may grow at the expense of smaller ones. | 1. Improve Mixing: Ensure vigorous and constant stirring throughout the reaction. 2. Ensure Temperature Stability: Use a calibrated and stable heating source (e.g., an oil bath with a PID controller). 3. Optimize Reaction Time: Conduct time-dependent studies to determine the optimal reaction duration before significant Ostwald ripening occurs. |
| Formation of Impurity Phases (e.g., CoO, TeO2) | 1. Incomplete Reduction: The reducing agent may not be strong enough or used in a sufficient amount to fully reduce both cobalt and tellurium precursors. 2. Oxidation during Synthesis or Work-up: Exposure to air at elevated temperatures can lead to the formation of oxides. | 1. Adjust Reducing Agent: Increase the concentration of the reducing agent or switch to a stronger one. 2. Maintain Inert Atmosphere: Perform the synthesis and subsequent washing and drying steps under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in Removing Surfactant from Nanostructure Surface | 1. Strong Surfactant Binding: The surfactant may be strongly adsorbed onto the nanostructure surface. 2. Inadequate Washing Procedure: The washing solvent may not be effective in dissolving and removing the surfactant. | 1. Use a Combination of Solvents: Wash the product multiple times with a sequence of polar and non-polar solvents (e.g., ethanol (B145695) and hexane) to effectively remove the surfactant. 2. Consider a Milder Surfactant: If post-synthesis applications are sensitive to residual surfactant, consider using a more easily removable surfactant from the outset. |
| Agglomeration of Nanostructures | 1. Insufficient Surfactant Coverage: The amount of surfactant may be too low to provide adequate steric or electrostatic stabilization. 2. Inappropriate Solvent for Dispersion: The solvent used for storing the nanostructures may not be suitable for maintaining a stable colloid. | 1. Increase Surfactant Concentration: Ensure sufficient surfactant is present to cap the entire surface of the nanostructures. 2. Optimize Storage Solvent: Disperse the final product in a solvent that is compatible with the surfactant and provides good colloidal stability. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a surfactant in CoTe nanostructure synthesis?
A1: A surfactant, or surface-active agent, plays a crucial role in controlling the morphology (shape and size) of CoTe nanostructures. It does this by selectively adsorbing to specific crystallographic faces of the growing nanocrystal, which alters the relative growth rates of these faces. This controlled, anisotropic growth can lead to the formation of specific shapes like nanorods, nanowires, or nanocubes instead of simple spherical nanoparticles. Surfactants also help to prevent the agglomeration of nanoparticles, leading to a more uniform and stable colloidal solution.
Q2: Which surfactants are commonly used for the synthesis of anisotropic CoTe nanostructures?
A2: While literature specifically on surfactant-assisted CoTe synthesis is emerging, common surfactants used for related metal chalcogenide and cobalt-based nanostructures include:
-
Cetyltrimethylammonium bromide (CTAB): A cationic surfactant often used to promote the formation of nanorods.
-
Oleic Acid: A fatty acid that can act as a capping agent to control size and shape, often in combination with other ligands.
-
Polyvinylpyrrolidone (PVP): A polymer that can act as a surface stabilizer and growth modifier.[1][2][3][4]
-
Sodium Dodecyl Sulfate (SDS): An anionic surfactant that can influence nanoparticle morphology.[5]
The choice of surfactant will depend on the desired morphology and the specific reaction conditions.
Q3: How does the concentration of the surfactant affect the final morphology of the CoTe nanostructures?
A3: The concentration of the surfactant is a critical parameter.
-
Below the Critical Micelle Concentration (CMC): Surfactant molecules exist as monomers and may not provide sufficient surface coverage to direct anisotropic growth, often resulting in irregular nanoparticles.
-
Around the CMC: Micelles form and can act as templates or reservoirs for reactants, influencing nucleation and growth. This is often the optimal range for achieving well-defined morphologies.
-
Well above the CMC: A high concentration of micelles can lead to a high nucleation rate, potentially resulting in smaller nanoparticles. It can also alter the viscosity of the solution, which can affect precursor diffusion and growth kinetics.
Q4: Can I use a mixture of surfactants?
A4: Yes, using a mixture of surfactants (co-surfactants) can provide more precise control over the nanostructure morphology. For example, a combination of a primary directing surfactant and a secondary stabilizing surfactant can be employed. The interplay between different surfactant molecules at the nanocrystal surface can lead to unique and well-defined shapes.
Q5: What are the key experimental parameters to control in a surfactant-assisted hydrothermal synthesis of CoTe nanostructures?
A5: Besides the choice and concentration of the surfactant, other critical parameters include:
-
Temperature: Affects reaction kinetics and the binding affinity of the surfactant.
-
Reaction Time: Determines the extent of crystal growth and can influence the final size and aspect ratio.
-
pH of the solution: Can influence the charge of the precursor species and the head group of the surfactant, thereby affecting their interaction.
-
Precursor Concentration: Impacts the nucleation and growth rates.
-
Type of Reducing Agent: The strength of the reducing agent will influence the rate of formation of CoTe monomers.
Quantitative Data Summary
The following table summarizes typical experimental parameters that can be varied in the surfactant-assisted synthesis of CoTe nanostructures. Note that optimal conditions will need to be determined empirically for specific desired outcomes.
| Parameter | Typical Range | Effect on Morphology |
| Cobalt Precursor Conc. | 0.01 - 0.5 M | Higher concentration can lead to larger or more numerous nanoparticles. |
| Tellurium Precursor Conc. | 0.01 - 0.5 M | The molar ratio of Co:Te is critical for phase purity. |
| Surfactant Concentration | 0.5 - 5 x CMC | Influences shape (nanoparticles vs. nanorods) and size. |
| Temperature | 120 - 220 °C | Higher temperatures generally lead to faster growth and larger crystals. |
| Reaction Time | 2 - 24 hours | Longer times can increase the aspect ratio of nanorods but may lead to Ostwald ripening. |
| pH | 8 - 12 | Can affect precursor reactivity and surfactant-nanoparticle interaction. |
Experimental Protocols
Protocol 1: General Surfactant-Assisted Hydrothermal Synthesis of CoTe Nanorods
This protocol provides a general methodology for the synthesis of CoTe nanorods using a surfactant like CTAB.
-
Precursor Solution Preparation:
-
In a typical synthesis, dissolve a cobalt salt (e.g., Cobalt(II) chloride or Cobalt(II) nitrate) and a tellurium precursor (e.g., Tellurium dioxide) in a suitable solvent (e.g., deionized water or ethylene (B1197577) glycol).
-
Add the desired amount of surfactant (e.g., CTAB) to the solution and stir until fully dissolved.
-
Add a reducing agent (e.g., hydrazine (B178648) hydrate (B1144303) or sodium borohydride) to the solution. The pH may be adjusted at this stage using a base like sodium hydroxide.
-
-
Hydrothermal Reaction:
-
Transfer the final solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to the desired reaction temperature (e.g., 180 °C) for a specific duration (e.g., 12 hours).
-
-
Product Collection and Purification:
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the black precipitate by centrifugation or filtration.
-
Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors and the surfactant.
-
Dry the final product in a vacuum oven at a low temperature (e.g., 60 °C).
-
Characterization: The morphology and size of the synthesized CoTe nanostructures can be characterized using techniques such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM). The crystal structure can be confirmed by X-ray Diffraction (XRD).
Visualizations
Caption: Experimental workflow for CoTe nanostructure synthesis.
Caption: Surfactant concentration and its effect on morphology.
References
- 1. researchgate.net [researchgate.net]
- 2. Polyvinylpyrrolidone (PVP) in nanoparticle synthesis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of SDS surfactant concentrations on the structural, morphological, dielectric and magnetic properties of CoFe2O4 nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
Preventing surface poisoning of cobalt telluride electrocatalysts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with cobalt telluride (CoTe, CoTe₂) electrocatalysts. The focus is on preventing and addressing surface poisoning to ensure optimal catalyst performance and experimental reproducibility.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments using this compound electrocatalysts.
Issue ID: CT-01 - Gradual Decrease in Catalytic Activity (Current Density Drop / Overpotential Increase)
-
Question: My this compound electrocatalyst is showing a steady decline in performance over several hours of operation. What could be the cause and how can I fix it?
-
Possible Causes:
-
Electrolyte Contamination: Low-level impurities in the electrolyte (e.g., chloride, phosphate (B84403), or sulfide (B99878) ions) can slowly adsorb onto the catalyst's active sites, blocking them and reducing performance.
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Surface Oxidation/Restructuring: Under oxidative potentials (especially during the Oxygen Evolution Reaction - OER), the surface of the this compound may undergo gradual oxidation or restructuring. While sometimes this can form a more active layer, it can also lead to less active or less stable phases.[1]
-
Product Adsorption: In CO₂ reduction reactions, strongly adsorbed intermediates or products can accumulate on the catalyst surface, leading to deactivation.[2]
-
-
Suggested Actions:
-
Verify Electrolyte Purity: Use high-purity water (e.g., 18.2 MΩ·cm) and analytical grade reagents to prepare your electrolyte. If contamination is suspected, prepare a fresh electrolyte.
-
Electrochemical Re-activation: In a fresh, pure electrolyte, cycle the potential of the working electrode in a non-reactive window (e.g., a region where no faradaic reactions occur) for several cycles. This can sometimes desorb weakly bound poisons.
-
Characterize the Catalyst Post-Operation: Use techniques like X-ray Photoelectron Spectroscopy (XPS) or Scanning Electron Microscopy (SEM) to examine the catalyst surface for changes in chemical state or morphology after the experiment. This can help identify oxidation or the presence of contaminants.
-
Issue ID: CT-02 - Sudden and Severe Drop in Performance
-
Question: My catalyst's performance dropped dramatically in a short period. What happened?
-
Possible Causes:
-
Acute Poisoning: Introduction of a significant concentration of a poisoning agent into the electrolyte. This is common when using lower-purity reagents or when the reaction environment is not well-controlled. Sulfur compounds are known to be potent poisons for cobalt-based catalysts.[3][4]
-
Delamination of Catalyst Film: The catalyst layer may have physically detached from the electrode substrate. This can be due to poor adhesion of the catalyst ink or gas bubble evolution that dislodges the material.
-
Reference Electrode Malfunction: A sudden shift in the reference electrode potential will appear as a drastic change in the measured performance of the working electrode.
-
-
Suggested Actions:
-
Check Reference Electrode: Calibrate your reference electrode against a known standard (like a fresh Ag/AgCl or a reversible hydrogen electrode) to rule out malfunction.
-
Visually Inspect the Working Electrode: Carefully remove the working electrode and inspect it for any visible signs of delamination or changes in the catalyst coating.
-
Replace Electrolyte: Immediately cease the experiment, replace the electrolyte with a fresh, high-purity solution, and re-run the experiment to see if performance is restored. If it is, your previous electrolyte was likely contaminated.
-
Issue ID: CT-03 - Inconsistent or Irreproducible Results
-
Question: I am getting different results every time I run the same experiment. What could be the reason?
-
Possible Causes:
-
Inconsistent Electrode Preparation: Variations in catalyst ink preparation (e.g., catalyst-to-binder ratio, sonication time) or drop-casting technique can lead to different catalyst loadings and film qualities.[5][6]
-
Electrolyte Aging: Some electrolytes, especially in the presence of CO₂, can change pH or composition over time.
-
Variable Contaminant Levels: If the source of contamination is inconsistent (e.g., from cleaning procedures or glassware), the degree of poisoning will vary between experiments.
-
-
Suggested Actions:
-
Standardize Electrode Preparation: Follow a strict, documented protocol for preparing your catalyst ink and modifying your electrodes to ensure consistency. (See Experimental Protocol 2).
-
Use Fresh Electrolyte for Each Experiment: Avoid reusing electrolytes to ensure a consistent starting condition for every test.
-
Implement a Rigorous Cleaning Procedure: Ensure all glassware and electrochemical cell components are thoroughly cleaned (e.g., with aqua regia or piranha solution, followed by extensive rinsing with high-purity water) to eliminate sources of contamination.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common surface poisons for this compound electrocatalysts?
-
A1: While this compound has shown good stability, potential poisons common in electrocatalysis include:
-
Chloride Ions (Cl⁻): Especially relevant in water splitting with impure water or intentionally saline electrolytes. Chloride can adsorb on active sites and, at high potentials, can lead to the competing chlorine evolution reaction.[7] However, some studies on cobalt molybdenum telluride have shown high selectivity for oxygen evolution even in the presence of high chloride concentrations.[7]
-
Sulfide Ions (S²⁻): Sulfur compounds are known to strongly poison cobalt-based catalysts by forming stable cobalt sulfides on the surface, blocking active sites.[3][4]
-
Phosphate Ions (PO₄³⁻): The effect of phosphate can be complex. In some cobalt-based systems, phosphate can act as a poison, while in others, it can functionalize the surface and enhance activity, particularly for the OER at neutral pH.[8][9]
-
-
-
Q2: How can I prevent surface poisoning in my experiments?
-
A2: Proactive measures are the best defense against poisoning:
-
High-Purity Reagents: Always use high-purity water (Type I, 18.2 MΩ·cm) and analytical or higher-grade salts and acids/bases for your electrolyte.
-
Clean Electrochemical Cell: Thoroughly clean all components of your electrochemical cell before each experiment.
-
Inert Atmosphere: Purge your electrolyte with an inert gas (e.g., Argon or Nitrogen) before and during the experiment to remove dissolved gases like O₂ or CO₂ (unless they are part of the reaction) and to prevent airborne contaminants from dissolving into the electrolyte.
-
-
-
Q3: Is it possible to regenerate a poisoned this compound catalyst?
-
A3: While specific protocols for this compound are not well-documented, general catalyst regeneration strategies can be attempted:
-
Electrochemical Cleaning: Cycling the electrode potential in a clean, poison-free electrolyte can sometimes remove weakly adsorbed species.
-
Chemical Washing: For more stubborn, acid-soluble poisons, a brief wash in a dilute acid solution followed by thorough rinsing with deionized water may be effective. However, this carries the risk of damaging the catalyst.
-
Thermal Annealing: In some cases, heating the catalyst under an inert or reducing atmosphere can desorb poisons or regenerate the active phase. The temperature and atmosphere would need to be carefully optimized to avoid catalyst degradation.
-
-
-
Q4: My this compound catalyst seems stable. Does that mean it is not being poisoned?
-
A4: Not necessarily. Some this compound compositions have demonstrated excellent stability with minimal performance degradation over extended periods (e.g., 18-50 hours).[7][10] This indicates a high resistance to poisoning under the tested conditions. However, the introduction of potent poisons, even at low concentrations, can still cause deactivation. Long-term stability tests are crucial for evaluating the catalyst's robustness.
-
Data Presentation
Table 1: Performance and Stability of this compound Electrocatalysts in Different Reactions
| Catalyst Composition | Reaction | Electrolyte | Key Performance Metric | Stability Test Duration | Performance Change | Reference |
| CoTe₂ | HER | 0.5 M H₂SO₄ | η₁₀ = 246 mV | 48 hours | No decay observed | [8] |
| P-doped CoTe₂ | HER | 0.5 M H₂SO₄ | η₁₀ = 138 mV | 14 hours | Small potential increase | [11] |
| P-doped CoTe₂ | HER | 1.0 M NaOH | η₁₀ = 178 mV | 14 hours | Small potential increase | [11] |
| P-doped CoTe₂ | OER | 1.0 M NaOH | η₁₀ = 346 mV | 14 hours | Small potential increase | [11] |
| CoTe | CO₂RR | 0.3 M NaHCO₃ | Acetic Acid FE = 86.83% at -0.25V | 50 hours | Stable activity | [10] |
| CoMoTe | OER | 1 M KOH + 0.3 M NaCl | η₂₀ = 385 mV | 18 hours | Retained 89% of initial current | [7] |
Note: η₁₀ and η₂₀ refer to the overpotential required to achieve a current density of 10 mA/cm² and 20 mA/cm², respectively. FE is Faradaic Efficiency.
Table 2: Qualitative Effects of Potential Poisons on Cobalt-Based Electrocatalysts
| Poison | Affected Reaction(s) | General Effect on Performance | Probable Mechanism | Reversibility |
| Sulfide (S²⁻) | HER, OER, CO₂RR | Severe decrease in current density; increase in overpotential. | Strong chemisorption on cobalt active sites, forming inactive surface sulfides. | Generally considered irreversible, but may be reversible at very low concentrations. |
| Chloride (Cl⁻) | OER | Moderate to severe performance decrease. | Competitive adsorption with hydroxide (B78521) ions on active sites; potential for catalyst corrosion at high potentials. | Often reversible by moving to a chloride-free electrolyte. |
| Phosphate (PO₄³⁻) | OER | Variable: can be an inhibitor or a promoter. | Adsorption on active sites. In some cases, it can modify the electronic structure of cobalt or act as a proton acceptor, facilitating OER. | Dependent on the specific system and binding strength. |
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of this compound (CoTe) Nanorods
This protocol is adapted from Manikandan et al., RSC Advances, 2020.[12]
-
Precursor Solution Preparation:
-
Dissolve 1 mmol of sodium tellurite (B1196480) (Na₂TeO₃) and 1 mmol of cobalt acetate (B1210297) (Co(CH₃COO)₂·4H₂O) in 70 mL of deionized water in a beaker.
-
Add 0.5 g of ascorbic acid (C₆H₈O₆) as a reducing agent and 0.5 g of cetyltrimethylammonium bromide (CTAB) as a surfactant to the solution.
-
Stir the mixture vigorously for 30 minutes to ensure all components are fully dissolved and mixed.
-
-
Hydrothermal Reaction:
-
Transfer the resulting solution into a 100 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at 180°C for 24 hours.
-
-
Product Collection and Cleaning:
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the black precipitate by centrifugation at 6000 rpm for 10 minutes.
-
Wash the collected product repeatedly with deionized water and ethanol (B145695) to remove any unreacted precursors and surfactant.
-
Dry the final this compound nanorod product in a vacuum oven at 60°C for 12 hours.
-
Protocol 2: Preparation of Catalyst Ink and Working Electrode
-
Ink Preparation:
-
Weigh 5 mg of the synthesized this compound catalyst powder and 1 mg of a conductive carbon black (e.g., Vulcan XC-72).
-
Disperse the powders in a solution containing 800 µL of isopropanol (B130326) (or ethanol) and 180 µL of deionized water.
-
Add 20 µL of a 5 wt% Nafion solution (as a binder) to the mixture.[13]
-
Sonicate the mixture in an ultrasonic bath for at least 30-60 minutes to form a homogeneous catalyst ink.
-
-
Electrode Preparation (Drop-Casting):
-
Before coating, polish the surface of a glassy carbon electrode (GCE) with alumina (B75360) slurry, then sonicate it in deionized water and ethanol to ensure the surface is clean.
-
Using a micropipette, carefully drop-cast a small volume (e.g., 5-10 µL) of the catalyst ink onto the polished surface of the GCE.
-
Allow the ink to dry completely at room temperature or under a gentle heat lamp. This forms the working electrode. The loading of the catalyst can be controlled by the volume and concentration of the ink applied.
-
Visualizations
Caption: General pathway of surface poisoning on a this compound electrocatalyst.
Caption: Troubleshooting workflow for performance degradation issues.
References
- 1. Evaluating the Stability of Co2P Electrocatalysts in the Hydrogen Evolution Reaction for Both Acidic and Alkaline Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poisoning effect of adsorbed CO during CO2 electroreduction on late transition metals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. DSpace [research-repository.griffith.edu.au]
- 4. Recent advances in transition-metal-sulfide-based bifunctional electrocatalysts for overall water splitting - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The CoTe2 nanostructure: an efficient and robust catalyst for hydrogen evolution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. repositorium.uminho.pt [repositorium.uminho.pt]
- 12. Hydrothermal synthesis of this compound nanorods for a high performance hybrid asymmetric supercapacitor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. rsc.org [rsc.org]
Technical Support Center: Low-Temperature Synthesis of Cobalt Telluride
Welcome to the technical support center for the low-temperature synthesis of cobalt telluride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common experimental challenges.
Hydrothermal Synthesis of this compound
Hydrothermal synthesis is a widely used method for producing this compound nanostructures at relatively low temperatures. However, controlling the morphology, phase, and purity of the final product can be challenging. This section addresses common issues encountered during hydrothermal synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the yield of my this compound product very low?
A1: Low yield can be attributed to several factors:
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Incomplete reaction: The reaction time or temperature may be insufficient for the complete conversion of precursors to this compound. Consider increasing the reaction time or temperature within the low-temperature regime.
-
Precursor concentration: The concentration of cobalt and tellurium precursors might be too low. Refer to established protocols and ensure accurate molar ratios.[1]
-
pH of the solution: The pH of the reaction mixture can significantly influence the solubility of precursors and the reaction kinetics. Ensure the pH is within the optimal range as specified in the protocol you are following.
Q2: I am getting amorphous material or a product with poor crystallinity. How can I improve the crystallinity?
A2: Poor crystallinity is a common issue. To improve it:
-
Increase reaction temperature: While still maintaining a low-temperature profile, a modest increase in the hydrothermal reaction temperature can promote better crystal growth.[2]
-
Extend reaction time: Allowing the reaction to proceed for a longer duration can provide more time for the atoms to arrange into a more ordered crystalline structure.[2]
-
Use a suitable solvent: The choice of solvent can influence the solubility of precursors and the crystallization process. While water is common, some protocols might use a co-solvent system.
-
Post-synthesis annealing: A low-temperature annealing step after the hydrothermal process can sometimes improve the crystallinity of the product.
Q3: The morphology of my product is not what I expected (e.g., nanoparticles instead of nanorods). How can I control the morphology?
A3: Morphology control is crucial for many applications and can be influenced by several parameters:
-
Surfactants/Capping agents: The type and concentration of surfactants or capping agents play a critical role in directing the growth of specific nanostructures. For instance, cetyltrimethylammonium bromide (CTAB) has been used to synthesize this compound nanorods by forming micelles that guide the growth in one dimension.[3]
-
Precursor ratio: The molar ratio of the cobalt to tellurium precursor can significantly impact the final morphology.[4] Experiment with slight variations in the precursor stoichiometry.
-
Temperature and reaction time: These parameters not only affect crystallinity but also the growth kinetics, which in turn influences the final shape and size of the nanostructures.[2]
-
pH of the solution: The pH can affect the hydrolysis and condensation rates of the precursors, thereby influencing the nucleation and growth of different morphologies.
Q4: My final product contains impurities, such as cobalt oxides or elemental tellurium. How can I obtain a pure phase of this compound?
A4: The presence of impurities is a frequent challenge. To minimize them:
-
Use of a reducing agent: Employing a suitable reducing agent, such as hydrazine (B178648) hydrate (B1144303) or sodium borohydride, can help prevent the oxidation of cobalt ions and reduce tellurium precursors to telluride ions, thus favoring the formation of this compound.[1][4]
-
Inert atmosphere: While not always necessary for low-temperature hydrothermal synthesis, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
-
Stoichiometry control: Precise control over the precursor stoichiometry is essential to avoid an excess of either cobalt or tellurium in the final product.
-
Washing procedure: A thorough washing of the final product with deionized water and ethanol (B145695) is crucial to remove any unreacted precursors or soluble byproducts.[3]
Experimental Protocol: Hydrothermal Synthesis of this compound Nanorods
This protocol is adapted from a method for synthesizing CoTe nanorods.[3]
Materials:
-
Cobalt(II) acetate (B1210297) tetrahydrate (Co(CH₃COO)₂·4H₂O)
-
Sodium tellurite (B1196480) (Na₂TeO₃)
-
Hydrazine hydrate (N₂H₄·H₂O) as a reducing agent
-
Cetyltrimethylammonium bromide (CTAB) as a surfactant
-
Deionized water
Procedure:
-
In a typical synthesis, dissolve a specific molar amount of Co(CH₃COO)₂·4H₂O and Na₂TeO₃ in deionized water in a Teflon-lined stainless-steel autoclave.
-
Add a specific amount of CTAB to the solution and stir until it is completely dissolved.
-
Slowly add a specific volume of hydrazine hydrate to the mixture while stirring.
-
Seal the autoclave and heat it to a specified temperature (e.g., 120-180 °C) for a designated period (e.g., 12-24 hours).
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the black precipitate by centrifugation.
-
Wash the product thoroughly with deionized water and ethanol several times to remove any ions and residual reactants.
-
Dry the final product in a vacuum oven at a low temperature (e.g., 60 °C) for several hours.
Quantitative Data Summary
| Parameter | Value Range | Effect on Product | Reference |
| Temperature | 120 - 200 °C | Higher temperature generally improves crystallinity and can influence morphology. | |
| Time | 12 - 24 hours | Longer reaction times can lead to better crystal growth and potentially larger particle sizes. | [2] |
| Co:Te Molar Ratio | 1:1 to 1:2 | Affects the stoichiometry and phase of the final product (e.g., CoTe vs. CoTe₂). Can also influence morphology. | |
| Surfactant (CTAB) Conc. | Varies | Crucial for directing anisotropic growth to form nanorods. | [3] |
Experimental Workflow Diagram
Caption: Hydrothermal synthesis workflow for this compound.
Solvothermal Synthesis of this compound
Solvothermal synthesis is similar to the hydrothermal method but utilizes non-aqueous solvents. This allows for a wider range of reaction temperatures and can influence the resulting product's characteristics.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the advantages of using a solvothermal method over a hydrothermal one?
A1: Solvothermal synthesis offers several potential advantages:
-
Higher temperatures: Organic solvents can have higher boiling points than water, allowing for reactions at higher temperatures, which can lead to better crystallinity.
-
Different precursor solubility: Some cobalt and tellurium precursors may have better solubility in organic solvents, leading to more homogeneous reaction mixtures.
-
Morphology control: The choice of solvent can act as a shape-directing agent, influencing the final morphology of the this compound nanostructures.
Q2: I am observing a mixture of different this compound phases in my product. How can I obtain a single phase?
A2: Phase control is a common challenge in the synthesis of multivalent metal chalcogenides.
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Precursor selection: The type of cobalt and tellurium precursors can influence the final phase.
-
Solvent choice: The polarity and coordinating ability of the solvent can affect the reaction pathway and stabilize a particular phase.
-
Temperature control: The reaction temperature is a critical parameter for phase selection. Different phases of this compound may be thermodynamically stable at different temperatures.[5]
-
Stoichiometry: As with hydrothermal synthesis, precise control of the Co:Te ratio is crucial for obtaining the desired phase.
Q3: My product is heavily aggregated. How can I improve the dispersion of the nanoparticles?
A3: Aggregation is a common issue with nanoparticles synthesized via solvothermal methods.
-
Use of capping agents: Employing long-chain organic molecules as capping agents can help to passivate the surface of the nanoparticles and prevent them from agglomerating.
-
Solvent selection: A solvent that provides good dispersion for the resulting nanoparticles can help to minimize aggregation.
-
Reaction concentration: Lowering the concentration of the precursors can sometimes reduce the rate of particle formation and subsequent aggregation.
Experimental Protocol: General Solvothermal Synthesis
Materials:
-
Cobalt precursor (e.g., cobalt chloride, cobalt acetylacetonate)
-
Tellurium precursor (e.g., tellurium powder, sodium tellurite)
-
Organic solvent (e.g., ethylene (B1197577) glycol, oleylamine)
-
Reducing agent (if necessary)
-
Capping agent (if necessary)
Procedure:
-
Dissolve the cobalt precursor and any capping agent in the chosen organic solvent in a Teflon-lined autoclave.
-
Add the tellurium precursor and a reducing agent (if required) to the solution.
-
Seal the autoclave and heat to the desired reaction temperature (e.g., 180-220 °C) for a specified duration.
-
After cooling, collect the product by centrifugation.
-
Wash the product with an appropriate solvent (e.g., ethanol, hexane) to remove unreacted precursors and byproducts.
-
Dry the final product under vacuum.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for solvothermal synthesis.
Electrochemical Deposition of this compound
Electrochemical deposition is a thin-film deposition technique that allows for the synthesis of this compound films on conductive substrates at low temperatures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: The deposited this compound film has poor adhesion to the substrate. How can this be improved?
A1: Poor adhesion can be due to:
-
Substrate cleaning: Ensure the substrate is thoroughly cleaned to remove any organic residues or oxides. This can involve sonication in solvents and acid/base treatments.
-
Deposition rate: A very high deposition rate can lead to stress in the film, causing it to peel off. Try reducing the deposition current or potential.
-
Substrate material: The choice of substrate can influence adhesion. Some substrates may require a seed layer to promote better adhesion of the this compound film.
Q2: The composition of my electrodeposited film is not stoichiometric. How can I control the Co:Te ratio?
A2: Controlling the stoichiometry in electrodeposition can be complex:
-
Electrolyte concentration: The relative concentrations of the cobalt and tellurium ions in the electrolyte bath are a primary factor. Adjusting the ratio of these precursors in the solution can alter the film's composition.
-
Deposition potential: The deposition potential or current density significantly affects the reduction rates of the different ions. A systematic study of the deposition potential versus film composition is often necessary to find the optimal conditions.
-
pH of the electrolyte: The pH can affect the complexation of the metal ions and their reduction potentials, thereby influencing the codeposition process.
Q3: The surface of my this compound film is rough and non-uniform. How can I obtain a smooth film?
A3: Film morphology is influenced by:
-
Additives: Certain organic additives in the electrolyte bath can act as leveling agents, promoting smoother film growth.
-
Deposition parameters: High current densities or potentials can lead to rough, dendritic growth. Lowering the deposition rate can result in a more uniform and compact film.
-
Mass transport: Inadequate stirring or agitation of the electrolyte can lead to local depletion of ions at the electrode surface, resulting in non-uniform growth. Ensure proper agitation during deposition.
Experimental Protocol: General Electrochemical Deposition
Materials:
-
Cobalt salt (e.g., cobalt sulfate, cobalt chloride)
-
Tellurium precursor (e.g., tellurium dioxide)
-
Supporting electrolyte (e.g., sulfuric acid, potassium chloride)
-
Complexing agent (optional, to adjust reduction potentials)
-
Conductive substrate (e.g., FTO glass, platinum foil)
Procedure:
-
Prepare the electrolyte bath by dissolving the cobalt and tellurium precursors and the supporting electrolyte in deionized water. Adjust the pH as required.
-
Set up a three-electrode electrochemical cell with the conductive substrate as the working electrode, a platinum wire or graphite (B72142) rod as the counter electrode, and a reference electrode (e.g., Ag/AgCl or SCE).
-
Clean the working electrode thoroughly before deposition.
-
Immerse the electrodes in the electrolyte and apply a constant potential or current for a specific duration to deposit the this compound film.
-
After deposition, rinse the film with deionized water and dry it.
Parameter-Problem Relationship Diagram
References
- 1. d-nb.info [d-nb.info]
- 2. Effect of synthesis parameters on cobalt oxide nanostructures morphology | Communications in Physics [vjs.ac.vn]
- 3. Hydrothermal synthesis of this compound nanorods for a high performance hybrid asymmetric supercapacitor - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08692G [pubs.rsc.org]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Rate Performance of Cobalt Telluride Battery Anodes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the rate performance of cobalt telluride (CoTe) and cobalt ditelluride (CoTe₂) battery anodes for lithium-ion batteries.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work with this compound-based anodes.
Issue 1: Rapid Capacity Fading at High Current Densities
-
Question: My CoTe/CoTe₂ anode shows good capacity at low current densities, but the capacity fades rapidly when I increase the cycling rate. What are the potential causes and how can I troubleshoot this?
-
Answer: Rapid capacity fading at high rates in this compound anodes is typically attributed to several factors:
-
Poor Intrinsic Electrical Conductivity: this compound itself has limited electrical conductivity, which leads to high internal resistance and significant voltage drops (IR drop) at high currents. This results in a lower delivered capacity.
-
Large Volume Expansion: During the alloying/de-alloying process with lithium, CoTe and CoTe₂ undergo significant volume changes. At high rates, this rapid expansion and contraction can lead to pulverization of the active material, loss of electrical contact between particles and with the current collector, and an unstable solid electrolyte interphase (SEI) layer.
-
Particle Agglomeration: The volume changes can also cause the nanostructured this compound particles to agglomerate, increasing the diffusion path length for lithium ions and electrons, which is detrimental to high-rate performance.
Troubleshooting Steps:
-
Incorporate a Conductive Carbon Matrix: This is the most critical step to enhance rate performance.
-
Carbon Coating: Apply a uniform carbon coating on the CoTe/CoTe₂ particles. This can be achieved through the pyrolysis of a carbon precursor (e.g., glucose, pitch) mixed with the telluride material.
-
Composite Formation: Synthesize a composite of CoTe/CoTe₂ with highly conductive carbon materials such as graphene, carbon nanotubes (CNTs), or porous carbon. This creates a robust, conductive network throughout the electrode.
-
-
Optimize Electrode Composition:
-
Binder Selection and Content: Ensure strong adhesion between the active material, conductive additive, and current collector. Polyvinylidene fluoride (B91410) (PVDF) is a common binder. Experiment with the binder-to-active-material ratio to ensure mechanical integrity without excessively increasing the electrode's internal resistance.
-
Conductive Additive: Increase the percentage of conductive additives like Super P or Ketjen black in the electrode slurry to improve the overall electronic conductivity.
-
-
Control Nanostructure:
-
Synthesize nanostructured CoTe/CoTe₂ (e.g., nanoparticles, nanorods) to shorten the lithium-ion diffusion pathways. However, be mindful that smaller particles can have higher surface area, leading to more side reactions with the electrolyte. A balance must be struck, and a protective carbon coating becomes even more crucial for nanomaterials.
-
-
Issue 2: Low Initial Coulombic Efficiency (ICE)
-
Question: My this compound anode exhibits a low initial coulombic efficiency (typically below 80%). What causes this and how can I improve it?
-
Answer: A low ICE is primarily due to the irreversible capacity loss during the first lithiation cycle. The main causes are:
-
Formation of the Solid Electrolyte Interphase (SEI) Layer: A significant portion of lithium ions is consumed in the formation of the SEI layer on the surface of the anode. While the SEI is necessary for subsequent stable cycling, its initial formation is an irreversible process.
-
Irreversible Conversion Reactions: The initial conversion reaction of CoTe or CoTe₂ with lithium can have some irreversible components.
-
Electrolyte Decomposition: Decomposition of the electrolyte on the high-surface-area anode material contributes to the irreversible capacity loss.
Troubleshooting Steps:
-
Stable SEI Formation:
-
Electrolyte Additives: Introduce electrolyte additives such as fluoroethylene carbonate (FEC) or vinylene carbonate (VC). These additives can help form a more stable and compact SEI layer, reducing the continuous consumption of lithium in subsequent cycles.
-
Controlled Formation Cycles: Perform the initial charging/discharging cycles at a very low current density (e.g., C/20 or C/50). This allows for the formation of a more uniform and stable SEI layer.
-
-
Surface Passivation:
-
A well-adhered carbon coating not only improves conductivity but also limits the direct contact of the this compound with the electrolyte, reducing electrolyte decomposition and contributing to a more stable SEI.
-
-
Prelithiation: For advanced applications, consider prelithiation of the anode to compensate for the initial lithium loss. This can be done through various chemical or electrochemical methods.
-
Frequently Asked Questions (FAQs)
General Questions
-
Question: What is the theoretical capacity of this compound (CoTe and CoTe₂) as an anode material for lithium-ion batteries?
-
Answer: The theoretical capacity of this compound anodes depends on the specific phase and the conversion reaction mechanism. For CoTe₂, the reaction is proposed as CoTe₂ + 4Li⁺ + 4e⁻ ↔ Co + 2Li₂Te, leading to a high theoretical capacity. Similarly, CoTe undergoes a conversion reaction with lithium. These capacities are significantly higher than that of traditional graphite (B72142) anodes (372 mAh/g).
-
Question: Why is nanostructuring important for this compound anodes?
-
Answer: Nanostructuring is crucial for several reasons:
-
Shorter Diffusion Paths: It reduces the distance that lithium ions and electrons need to travel, which is essential for fast charging and discharging.
-
Strain Accommodation: Nanomaterials can better accommodate the strain from volume changes during lithiation and delithiation, reducing the risk of pulverization.
-
Increased Surface Area: This provides more active sites for the electrochemical reaction. However, this also necessitates a stable SEI layer to prevent excessive side reactions.
-
Performance Enhancement
-
Question: How does a carbon coating improve the rate performance of this compound anodes?
-
Answer: A carbon coating enhances performance in multiple ways:
-
Improved Electrical Conductivity: Carbon is highly conductive and creates an efficient network for electron transport throughout the electrode.
-
Buffering Volume Expansion: The carbon layer can act as a mechanical buffer, helping to accommodate the volume changes of the this compound during cycling and maintaining the structural integrity of the electrode.
-
Limiting Side Reactions: It provides a stable interface with the electrolyte, limiting direct contact and reducing unwanted side reactions and the continuous growth of an unstable SEI layer.
-
-
Question: What are the advantages of creating a composite of this compound with materials like graphene or MXenes?
-
Answer: Composites with 2D materials like graphene or MXenes offer significant advantages:
-
Excellent Conductivity: Both graphene and certain MXenes are highly conductive, providing superior electron pathways.
-
Mechanical Flexibility and Strength: These materials can effectively encapsulate the this compound particles, preventing their agglomeration and buffering the volume expansion due to their high mechanical strength and flexibility.
-
Lightweight and High Surface Area: They contribute to a higher overall specific capacity of the composite electrode.
-
Data Presentation
Table 1: Comparison of Rate Performance for Different this compound-Based Anodes
| Anode Material Composition | Current Density (A/g) | Reversible Capacity (mAh/g) | Cycle Number | Capacity Retention (%) |
| Pure CoTe₂ | 0.1 | ~450 | 50 | < 60% |
| 1.0 | < 200 | 50 | < 40% | |
| CoTe₂@Carbon | 0.1 | ~600 | 100 | ~95% |
| 1.0 | ~450 | 100 | ~90% | |
| CoTe@N-doped Carbon | 0.05 | 380 | - | - |
| 1.0 | 136 | - | - | |
| CoTe@Ti₃C₂ MXene | 0.1 | 698 | 1000 | High |
| 1.0 | - | 1300 | Stable |
Note: The values presented are approximate and can vary based on specific synthesis conditions, electrode preparation, and testing parameters.
Experimental Protocols
Protocol 1: Synthesis of CoTe₂@Carbon Nanocomposite via a Hydrothermal Method
-
Preparation of Precursor Solution:
-
Dissolve cobalt chloride hexahydrate (CoCl₂·6H₂O) and sodium tellurite (B1196480) (Na₂TeO₃) in a 1:2 molar ratio in deionized (DI) water under constant stirring.
-
Add a carbon source, such as glucose, to the solution. The mass ratio of glucose to the expected CoTe₂ product should be optimized (e.g., 1:1).
-
Continue stirring for 30 minutes to ensure a homogeneous mixture.
-
-
Hydrothermal Reaction:
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to 180°C for 24 hours.
-
Allow the autoclave to cool down to room temperature naturally.
-
-
Washing and Drying:
-
Collect the black precipitate by centrifugation.
-
Wash the product repeatedly with DI water and ethanol (B145695) to remove any unreacted precursors and byproducts.
-
Dry the product in a vacuum oven at 60°C for 12 hours.
-
-
Carbonization:
-
Place the dried powder in a tube furnace.
-
Heat the sample to 600°C under an argon (Ar) atmosphere at a heating rate of 5°C/min.
-
Hold the temperature at 600°C for 2 hours to carbonize the glucose.
-
Cool the furnace to room temperature under Ar flow. The resulting black powder is the CoTe₂@Carbon nanocomposite.
-
Protocol 2: Electrode Preparation and Cell Assembly
-
Slurry Preparation:
-
Mix the synthesized CoTe₂@Carbon active material, a conductive agent (e.g., Super P), and a binder (e.g., PVDF) in an 8:1:1 weight ratio.
-
Add N-methyl-2-pyrrolidone (NMP) as a solvent and stir the mixture for at least 12 hours to form a homogeneous slurry.
-
-
Electrode Casting:
-
Cast the slurry onto a copper foil current collector using a doctor blade.
-
Dry the coated foil in a vacuum oven at 80°C for 12 hours to remove the NMP.
-
-
Electrode Punching and Pressing:
-
Punch the dried electrode sheet into circular discs of a specific diameter (e.g., 12 mm).
-
Press the electrode discs under a pressure of ~10 MPa to ensure good contact between the particles and the current collector.
-
-
Coin Cell Assembly:
-
Assemble CR2032-type coin cells in an argon-filled glovebox.
-
Use the prepared CoTe₂@Carbon disc as the working electrode, lithium metal foil as the counter and reference electrode, and a polypropylene (B1209903) membrane as the separator.
-
Use a standard electrolyte, such as 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v).
-
Mandatory Visualizations
Technical Support Center: Post-Synthesis Annealing of Cobalt Telluride Films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the post-synthesis annealing of cobalt telluride (CoTe) films.
Disclaimer: Specific experimental data on the post-synthesis annealing of this compound thin films is limited in publicly available literature. The information provided here is based on general principles of thin film annealing and data from related cobalt and telluride compounds. Researchers should use this as a guide and expect to perform experimental optimization for their specific this compound films.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of post-synthesis annealing for this compound films?
A1: Post-synthesis annealing is a critical thermal treatment step used to improve the quality and control the properties of thin films. For this compound films, the primary goals of annealing are typically to:
-
Improve Crystallinity: As-deposited films are often amorphous or have small crystallite sizes. Annealing provides the thermal energy for atoms to rearrange into a more ordered crystalline structure, which can enhance the film's electrical and optical properties.[1]
-
Control Phase Formation: Cobalt and tellurium can form different stoichiometric compounds, such as CoTe and CoTe₂. The synthesis process might result in a mixture of phases or a metastable phase. Post-synthesis annealing can be used to promote the formation of a desired, thermodynamically stable phase.
-
Reduce Defects and Relieve Stress: The deposition process can introduce defects (like vacancies and dislocations) and internal stress in the film. Annealing can help to reduce these defects and relieve stress, improving the film's mechanical stability and preventing issues like cracking or delamination.[1][2]
-
Modify Surface Morphology: Annealing can alter the surface of the film, for instance, by promoting grain growth. This can influence properties like surface roughness and catalytic activity.[3]
Q2: What are the key parameters to control during the annealing of this compound films?
A2: The outcome of the annealing process is highly dependent on several key parameters:
-
Annealing Temperature: This is the most critical parameter. It must be high enough to provide sufficient energy for atomic diffusion but not so high as to cause decomposition, unwanted phase transitions, or excessive grain growth that could be detrimental to the desired properties.
-
Annealing Duration (Dwell Time): The length of time the film is held at the annealing temperature affects the extent of crystallization and phase transformation.
-
Annealing Atmosphere: The gas environment during annealing is crucial to prevent unwanted chemical reactions. For this compound, an inert atmosphere (e.g., nitrogen or argon) or a vacuum is generally recommended to prevent oxidation of cobalt and tellurium.
-
Heating and Cooling Rates (Ramp Rates): The speed at which the temperature is increased and decreased can influence the final microstructure and stress in the film. Slow cooling rates are often preferred to minimize thermal shock and prevent cracking.
Q3: What are the expected phase transitions in this compound during annealing?
A3: While specific data on post-synthesis annealing of CoTe films is scarce, synthesis studies suggest that phase transitions can occur at relatively low temperatures. For instance, the formation of orthorhombic CoTe₂ has been observed to start around 200°C, while hexagonal CoTe forms at approximately 220°C. This indicates that the phase of a this compound film could potentially be controlled by annealing in this temperature range. It is also known that cobalt thin films can undergo a phase transition from a hexagonal close-packed (hcp) structure to a face-centered cubic (fcc) structure at temperatures in the range of 600-700°C, although it is unclear if this is relevant for this compound compounds.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Film Cracking or Peeling (Delamination) | 1. High internal stress from the deposition process. 2. Mismatch in the coefficient of thermal expansion (CTE) between the this compound film and the substrate.[4] 3. Film is too thick.[2] 4. Too rapid heating or cooling rates. | 1. Introduce a post-deposition annealing step at a moderate temperature to relieve stress. 2. Select a substrate with a CTE that is closely matched to that of this compound. 3. Deposit thinner films or use a multi-layer deposition approach with annealing after each layer.[2] 4. Use slower ramp rates for heating and cooling. A two-step annealing process, with an initial hold at a lower temperature before ramping to the final annealing temperature, can also be beneficial.[2] |
| Film Oxidation or Discoloration | 1. Presence of oxygen or water vapor in the annealing atmosphere.[5] 2. Leaks in the annealing furnace or gas lines. | 1. Ensure a high-purity inert gas (e.g., argon or nitrogen) is used. The use of a vacuum furnace is also a good option.[5] 2. Thoroughly leak-check the annealing system before starting the process. |
| Inconsistent or Non-uniform Film Properties | 1. Uneven temperature distribution across the sample in the furnace.[5] 2. Non-uniform film thickness from the deposition step. | 1. Ensure the furnace is properly calibrated and provides uniform heating. Place the samples in the center of the furnace's heating zone.[5] 2. Optimize the deposition process to achieve uniform film thickness. |
| Poor Crystallinity or Amorphous Film After Annealing | 1. Annealing temperature was too low. 2. Annealing time was too short. | 1. Systematically increase the annealing temperature in small increments (e.g., 25-50°C) to find the optimal crystallization temperature. 2. Increase the dwell time at the annealing temperature. |
| Undesired Crystal Phase Obtained | 1. Incorrect annealing temperature for the desired phase. 2. Annealing atmosphere influenced the phase stability. | 1. Based on synthesis data, carefully control the annealing temperature in the expected phase transition region (e.g., 200-250°C for CoTe/CoTe₂). 2. Ensure a clean, inert atmosphere, as reactive gases can lead to the formation of oxides or other unintended compounds. |
Experimental Protocols
General Protocol for Thermal Annealing of this compound Films
This protocol provides a general workflow for annealing this compound films. Note: Specific parameters should be optimized for your particular film and desired properties.
-
Sample Preparation:
-
Ensure the as-deposited this compound film is clean and free of contaminants.
-
Place the substrate with the film in a suitable sample holder (e.g., quartz boat).
-
-
Furnace Setup:
-
Place the sample holder in the center of a tube furnace or a rapid thermal annealing (RTA) system.
-
Seal the furnace and purge the system with a high-purity inert gas (e.g., Argon at a flow rate of 100-200 sccm) for at least 30 minutes to remove residual oxygen and moisture. Alternatively, evacuate the chamber to a high vacuum (<10⁻⁵ Torr).
-
-
Annealing Cycle:
-
Ramping Up: Heat the furnace to the desired annealing temperature at a controlled rate (e.g., 5-20°C/minute).
-
Dwell: Hold the temperature constant for the specified annealing duration (e.g., 30-120 minutes).
-
Cooling Down: Cool the furnace down to room temperature at a controlled rate (e.g., 5-10°C/minute). Maintain the inert atmosphere or vacuum during cooling to prevent oxidation.
-
-
Sample Removal:
-
Once the furnace has cooled to room temperature, vent the chamber with the inert gas and carefully remove the sample.
-
-
Characterization:
-
Characterize the annealed film using techniques such as X-ray Diffraction (XRD) to determine the crystal structure and phase, Scanning Electron Microscopy (SEM) for morphology, and appropriate methods to measure electrical and optical properties.
-
Quantitative Data from Related Material Systems
The following tables summarize the effects of annealing on the properties of various cobalt-based and telluride-based thin films. This data can provide a starting point for understanding potential trends in this compound films.
Table 1: Effect of Annealing Temperature on Properties of Co-Ce Thin Films [3]
| Annealing Temperature (°C) | Film Thickness (nm) | Surface Roughness (nm) |
| As-deposited | 50 | 1.19 |
| 100 | 50 | - |
| 200 | 50 | 1.63 |
| 300 | 50 | 1.31 |
Table 2: Effect of Annealing on Properties of ZrO₂ Thin Films [6]
| Annealing Temperature (°C) | Crystallite Size (nm) | Optical Band Gap (eV) |
| 300 | Amorphous | 5.74 |
| 400 | - | 5.62 |
| 500 | - | 5.51 |
Visualizations
Caption: A typical experimental workflow for the post-synthesis annealing of this compound thin films.
Caption: Logical relationships between key annealing parameters and resulting thin film properties.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Annealing Temperature Effect on the Properties of CoCe Thin Films Prepared by Magnetron Sputtering at Si(100) and Glass Substrates [mdpi.com]
- 4. scribd.com [scribd.com]
- 5. eoxs.com [eoxs.com]
- 6. Effect of Annealing Temperature on the Structural and Optical Properties of ZrO2 Thin Films [journal.mrs-k.or.kr]
Overcoming agglomeration in cobalt telluride nanoparticle synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of cobalt telluride (CoTe) nanoparticles, with a specific focus on preventing agglomeration.
Troubleshooting Guide: Overcoming Agglomeration
Agglomeration is a common issue in nanoparticle synthesis, leading to larger particle sizes, reduced surface area, and altered material properties. This guide addresses specific problems you might encounter.
Problem 1: My synthesized this compound nanoparticles are heavily agglomerated immediately after synthesis.
-
Possible Cause: High surface energy of the nanoparticles leading to strong van der Waals forces and a lack of sufficient stabilizing agents.[1]
-
Troubleshooting Steps:
-
Introduce a Capping Agent: During the synthesis, add a capping agent that can adsorb to the nanoparticle surface. This provides steric or electrostatic repulsion to prevent particles from sticking together.[1][2][3][4] Common capping agents for related nanoparticle systems include cetyltrimethylammonium bromide (CTAB), oleic acid, and polyvinylpyrrolidone (B124986) (PVP).[1][2][5][6] For CoTe nanorods, CTAB has been shown to be an effective surfactant to control aggregation.[5]
-
Optimize the Solvent System: The choice of solvent can influence nanoparticle dispersion. Performing the synthesis in a non-aqueous solvent or controlling the amount of water can sometimes reduce aggregation promoted by surface hydroxyl groups.[1]
-
Control Precursor Addition Rate: The rate at which precursors are added can influence nucleation and growth kinetics. A very rapid addition might lead to a burst of nucleation and subsequent uncontrolled growth and agglomeration.[7]
-
Problem 2: The nanoparticles appear well-dispersed initially but agglomerate over time during storage.
-
Possible Cause: Insufficient long-term stability of the nanoparticle suspension due to ineffective capping agents, improper storage conditions, or changes in the suspension over time.[1]
-
Troubleshooting Steps:
-
Evaluate Your Capping Agent: The chosen capping agent may not be providing a strong enough barrier to prevent aggregation over extended periods. Consider using a polymer with a longer chain for enhanced steric hindrance.[1]
-
Check the Zeta Potential: The zeta potential of your nanoparticle suspension is an indicator of its stability. A value greater than +30 mV or less than -30 mV generally suggests a stable suspension, as the surface charge is sufficient to induce repulsion between particles.[1] If the zeta potential is close to zero, agglomeration is more likely.
-
Optimize Storage Conditions: Store the nanoparticle suspension at a cool, dark place to minimize degradation of the capping agent. Avoid freezing the suspension, as the formation of ice crystals can force the nanoparticles together.[1]
-
Re-dispersion: Mildly agglomerated nanoparticles can sometimes be re-dispersed using ultrasonication before use.[1]
-
Problem 3: I am observing inconsistent particle sizes and morphology in my synthesis, along with agglomeration.
-
Possible Cause: This can be related to several factors including improper temperature control, inhomogeneous mixing of precursors, or the choice of precursors themselves affecting crystal growth.
-
Troubleshooting Steps:
-
Optimize Reaction Temperature: Temperature plays a critical role in nanoparticle synthesis. It affects precursor reactivity, nucleation, and growth rates.[8][9] Inconsistent temperatures can lead to variations in particle size and shape. For solvothermal synthesis of other cobalt-based nanoparticles, reaction temperatures have been shown to influence particle size and magnetic properties.[10]
-
Ensure Homogeneous Mixing: Ensure that the precursors are well-mixed before and during the reaction to promote uniform nucleation and growth.
-
Evaluate Precursors: The choice of cobalt and tellurium precursors can impact the final morphology of the nanoparticles.[11] The reactivity of the precursors influences the reaction rates and can lead to different particle shapes and sizes.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound nanoparticles?
A1: Common methods include hydrothermal and solvothermal synthesis, which involve reacting precursors in a sealed vessel at elevated temperature and pressure.[12][13] The hydrothermal method uses water as the solvent, while the solvothermal method employs organic solvents. Other reported methods include ion exchange reactions in aqueous solutions.[14]
Q2: How do capping agents prevent agglomeration?
A2: Capping agents are molecules that adsorb to the surface of nanoparticles during their synthesis.[2][3] They prevent agglomeration through two main mechanisms:
-
Steric Hindrance: Long-chain molecules physically prevent the nanoparticles from getting too close to each other.[1]
-
Electrostatic Repulsion: The capping agent can provide a surface charge to the nanoparticles, causing them to repel each other.[1]
Q3: What is a suitable capping agent for this compound nanoparticle synthesis?
A3: For the hydrothermal synthesis of this compound nanorods, cetyltrimethylammonium bromide (CTAB) has been successfully used as a cationic surfactant to control the shape, size, and aggregation of the nanostructures.[5] Other common capping agents used for metal and metal oxide nanoparticles that could be experimented with include oleic acid, polyvinylpyrrolidone (PVP), and citric acid.[1][2]
Q4: Can the synthesis temperature affect the agglomeration of this compound nanoparticles?
A4: Yes, temperature is a critical parameter. It influences the kinetics of nucleation and crystal growth.[8][15] Improper temperature control can lead to rapid, uncontrolled growth, which can promote agglomeration. Higher calcination temperatures in the synthesis of cobalt oxide nanoparticles have been shown to increase crystallite size and the degree of sintering, leading to larger agglomerated particles.[9]
Quantitative Data Summary
The following tables summarize quantitative data from literature on the synthesis of cobalt-based nanoparticles, which can provide a reference for expected outcomes under different experimental conditions.
Table 1: Influence of Synthesis Method on this compound Nanoparticle Size
| Synthesis Method | Capping Agent/Reducing Agent | Nanoparticle Size | Reference |
| Liquid-phase chemical reaction | NaBH₄ | 3.8 nm | [16][17] |
| Hydrothermal | CTAB / Ascorbic Acid | Nanorods with average diameter < Te NRs (~50-100nm) | [5] |
Table 2: Effect of Reaction Temperature on Cobalt Ferrite Nanoparticle Properties (Solvothermal Synthesis)
| Reaction Temperature (°C) | Average Particle Size (nm) | Magnetic Behavior | Reference |
| 120 | ~5 | Superparamagnetic | [10] |
| 180 | ~8 | Superparamagnetic | [10] |
| 200 | ~12 | Ferromagnetic | [10] |
Detailed Experimental Protocols
Protocol 1: Hydrothermal Synthesis of this compound Nanorods using CTAB
This protocol is adapted from a reported method for synthesizing CoTe nanorods.[18]
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Tellurium powder (Te)
-
Sodium hydroxide (B78521) (NaOH)
-
Ascorbic acid
-
Cetyltrimethylammonium bromide (CTAB)
-
Deionized water
Procedure:
-
Preparation of Tellurium Precursor Solution:
-
In a typical synthesis, a specific amount of tellurium powder is dissolved in an aqueous solution of sodium hydroxide and a reducing agent like ascorbic acid. The solution is stirred until the tellurium powder is completely dissolved, forming a telluride solution.
-
-
Reaction Mixture Preparation:
-
In a separate beaker, dissolve cobalt(II) chloride hexahydrate and CTAB in deionized water.
-
Slowly add the telluride precursor solution to the cobalt-containing solution under vigorous stirring.
-
-
Hydrothermal Reaction:
-
Transfer the final mixture into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 180 °C) for a designated period (e.g., 6 hours).[19]
-
-
Product Collection and Washing:
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the black precipitate by centrifugation.
-
Wash the product several times with deionized water and ethanol (B145695) to remove any unreacted precursors and surfactant.
-
-
Drying:
-
Dry the final product in a vacuum oven at a suitable temperature (e.g., 60 °C) for several hours.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. Capping agents in nanoparticle synthesis: Surfactant and solvent system | Semantic Scholar [semanticscholar.org]
- 4. Significance of Capping Agents of Colloidal Nanoparticles from the Perspective of Drug and Gene Delivery, Bioimaging, and Biosensing: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrothermal synthesis of this compound nanorods for a high performance hybrid asymmetric supercapacitor - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08692G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cobalt-Assisted Morphology and Assembly Control of Co-Doped ZnO Nanoparticles [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of flexible Co nanowires from bulk precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrothermal synthesis of this compound nanorods for a high performance hybrid asymmetric supercapacitor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. chalcogen.ro [chalcogen.ro]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Chemical synthesis of nanoparticles of nickel telluride and this compound and its electrochemical applications for determination of uric acid and adenine [m.x-mol.net]
- 18. Hydrothermal synthesis of this compound nanorods for a high performance hybrid asymmetric supercapacitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
CoTe vs. CoTe₂ for Oxygen Evolution Reaction (OER) Catalysis: A Comparative Analysis
In the quest for efficient and cost-effective electrocatalysts for the oxygen evolution reaction (OER), a critical process in water splitting and other renewable energy technologies, cobalt tellurides have emerged as promising candidates. Among the different phases of cobalt telluride, cobalt monotelluride (CoTe) and cobalt ditelluride (CoTe₂) have garnered significant attention. This guide provides a comparative analysis of the OER performance of CoTe and CoTe₂, supported by experimental data, to assist researchers in selecting and developing advanced catalytic materials.
Performance Comparison
Experimental evidence consistently demonstrates that hierarchical CoTe₂ nanofleeces exhibit superior electrocatalytic activity and stability for the OER in alkaline media compared to their CoTe counterparts.[1] This enhanced performance is attributed to a combination of factors including a larger electrochemically active surface area and more favorable reaction kinetics.[1]
A direct comparison of key OER performance metrics for hierarchical CoTe and CoTe₂ nanofleeces is summarized in the table below. The data is derived from studies conducted under identical experimental conditions to ensure a fair and accurate comparison.
| Performance Metric | CoTe Nanofleeces | CoTe₂ Nanofleeces |
| Overpotential @ 10 mA/cm² | ~357 mV | ~320 mV |
| Tafel Slope | ~75 mV/dec | ~62 mV/dec |
| Electrochemical Double-Layer Capacitance (Cdl) | 0.266 mF/cm² | 0.357 mF/cm² |
| Turnover Frequency (TOF) @ 350 mV overpotential | 0.12 s⁻¹ | 0.20 s⁻¹ |
| Stability | Shows degradation after accelerated stability tests | Exhibits higher stability after accelerated stability tests |
Note: The values presented are approximated from graphical data in the cited literature and should be considered as illustrative of the comparative performance.
The lower overpotential required for CoTe₂ to achieve a current density of 10 mA/cm² indicates a higher intrinsic catalytic activity for the OER. Furthermore, the smaller Tafel slope for CoTe₂ suggests more favorable reaction kinetics, meaning the current density increases more rapidly with an increase in overpotential. The higher electrochemical double-layer capacitance of CoTe₂ points to a larger number of accessible active sites for the catalytic reaction.[1] Finally, the superior turnover frequency and enhanced stability of CoTe₂ underscore its potential as a more robust and efficient OER electrocatalyst.[1]
Experimental Protocols
To ensure the reproducibility of these findings, detailed experimental protocols for the synthesis of the catalysts and the evaluation of their OER performance are provided below.
Synthesis of Hierarchical CoTe and CoTe₂ Nanofleeces
A phase-selective synthesis utilizing tellurium (Te) nanowires as templates is employed to produce hierarchical CoTe and CoTe₂ nanofleeces.[1]
1. Synthesis of Te Nanowire Templates:
-
Te nanowires are typically synthesized via a hydrothermal or solvothermal method. For instance, a solution of sodium tellurite (B1196480) (Na₂TeO₃) is reduced by a reducing agent like hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in an aqueous solution containing a stabilizing agent such as polyvinylpyrrolidone (B124986) (PVP). The mixture is heated in an autoclave to form a gray precipitate of Te nanowires, which are then washed and dried.
2. Phase-Selective Synthesis of CoTe and CoTe₂:
-
For CoTe₂: The as-prepared Te nanowires are dispersed in a solution containing a cobalt salt (e.g., cobalt(II) chloride, CoCl₂) and a reducing agent (e.g., sodium borohydride, NaBH₄) in an appropriate solvent. The mixture is then heated in an autoclave. The molar ratio of Co to Te is controlled to favor the formation of the CoTe₂ phase.
-
For CoTe: A similar procedure is followed, but the reaction conditions, particularly the molar ratio of the cobalt precursor to the Te nanowires, are adjusted to favor the formation of the CoTe phase.
3. Post-Synthesis Treatment:
-
After the reaction, the resulting black powder is collected by centrifugation, washed repeatedly with deionized water and ethanol, and finally dried in a vacuum oven.
Electrochemical OER Measurements
The OER performance of the synthesized CoTe and CoTe₂ catalysts is evaluated using a standard three-electrode electrochemical setup.
1. Working Electrode Preparation:
-
A catalyst ink is prepared by dispersing a specific amount of the catalyst powder (e.g., 5 mg) in a mixture of deionized water, ethanol, and a small amount of Nafion solution (e.g., 5 wt%).
-
The mixture is sonicated for an extended period (e.g., 30-60 minutes) to form a homogeneous ink.
-
A measured volume of the catalyst ink is then drop-casted onto a glassy carbon electrode (GCE) or other suitable substrate and dried under ambient conditions.
2. Electrochemical Cell Setup:
-
A three-electrode system is assembled in an electrochemical cell containing an alkaline electrolyte (e.g., 0.1 M or 1.0 M KOH).
-
The prepared catalyst-coated electrode serves as the working electrode.
-
A graphite (B72142) rod or a platinum wire is used as the counter electrode.
-
A saturated calomel (B162337) electrode (SCE) or a mercury/mercury oxide (Hg/HgO) electrode is used as the reference electrode. All potentials are typically converted to the reversible hydrogen electrode (RHE) scale.
3. OER Performance Evaluation:
-
The electrolyte is saturated with oxygen by bubbling O₂ gas for at least 30 minutes prior to the measurements.
-
Linear Sweep Voltammetry (LSV): Polarization curves are recorded at a slow scan rate (e.g., 5 mV/s) to determine the overpotential required to achieve a specific current density (e.g., 10 mA/cm²).
-
Tafel Analysis: The Tafel slope is derived from the linear region of the Tafel plot (overpotential vs. log of current density) to evaluate the reaction kinetics.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is performed at a specific overpotential to analyze the charge transfer resistance and electrode kinetics.
-
Stability Test: The long-term stability of the catalyst is assessed using chronoamperometry or chronopotentiometry at a constant current density or potential for an extended period. Accelerated stability tests can also be performed by cycling the potential for a large number of cycles.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for synthesizing and evaluating the OER performance of CoTe and CoTe₂ catalysts, as well as the logical relationship of factors influencing their catalytic activity.
References
Cobalt Telluride vs. Ruthenium Dioxide for Oxygen Evolution: A Comparative Benchmarking Guide
For Researchers, Scientists, and Drug Development Professionals
The oxygen evolution reaction (OER) is a critical component of several renewable energy technologies, including water splitting and metal-air batteries. The development of efficient, stable, and cost-effective electrocatalysts for the OER is paramount. While ruthenium dioxide (RuO₂) has long been the benchmark catalyst for OER, its high cost and scarcity necessitate the exploration of alternative materials. Among the promising candidates, cobalt telluride (CoTe) has emerged as a highly active and durable electrocatalyst. This guide provides a comprehensive comparison of the OER performance of this compound against the benchmark RuO₂, supported by experimental data and detailed protocols.
Performance Benchmark: this compound vs. RuO₂
The electrocatalytic activity for OER is primarily evaluated based on the overpotential required to achieve a specific current density (typically 10 mA cm⁻²), the Tafel slope, which indicates the reaction kinetics, and long-term stability. The data presented below is compiled from various studies to provide a comparative overview. It is important to note that performance can vary based on the specific synthesis method, catalyst loading, and testing conditions.
| Catalyst | Electrolyte | Overpotential @ 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) | Stability |
| CoTe₂ | 1.0 M KOH | 286 | 42 | Overpotential increased by 20 mV after 16 hours of continuous electrolysis at 10 mA cm⁻².[1] |
| CoTe | 0.1 M KOH | ~357 | Not specified | Stable in 0.1 M KOH electrolyte.[2][3] |
| S-CoTe/CC | Alkaline | 268 | 65 | Stable after electrochemical activation.[4] |
| Commercial RuO₂ | 1.0 M KOH | ~301-350 | ~47-60 | Subject to degradation under prolonged operation.[5][6] |
| Synthesized RuO₂ | 0.5 M H₂SO₄ | Not specified | 60 | Dependent on synthesis and treatment.[7] |
Note: The performance of this compound, particularly the CoTe₂ phase, is comparable and in some cases superior to the benchmark RuO₂ catalyst in alkaline media.[2][3][8] The lower overpotential and comparable Tafel slope of CoTe₂ indicate its excellent intrinsic catalytic activity.
Experimental Workflow
The following diagram illustrates a standard experimental workflow for synthesizing and benchmarking OER electrocatalysts.
Caption: Experimental workflow for OER catalyst synthesis and electrochemical evaluation.
Detailed Experimental Protocols
Reproducible and comparable results in electrocatalysis research hinge on standardized experimental procedures. Below are detailed protocols for the synthesis of this compound and benchmark RuO₂, as well as the electrochemical evaluation methods.
Synthesis of CoTe₂ Electrocatalyst
This protocol is based on a one-step hydrothermal method for the fabrication of self-supported Co@CoTe₂ electrodes.[1]
-
Substrate Preparation: Commercially available cobalt foam is cleaned by sonication in acetone, ethanol, and deionized water for 15 minutes each to remove surface impurities.
-
Hydrothermal Synthesis:
-
A precursor solution is prepared by dissolving sodium tellurite (B1196480) (Na₂TeO₃) in deionized water.
-
The cleaned cobalt foam is immersed in the precursor solution within a Teflon-lined stainless-steel autoclave.
-
The autoclave is sealed and heated to a specific temperature (e.g., 240 °C) for a designated period (e.g., 12 hours).
-
After the reaction, the autoclave is allowed to cool down to room temperature naturally.
-
-
Post-Synthesis Treatment:
-
The resulting Co@CoTe₂ electrode is removed from the solution, rinsed thoroughly with deionized water and ethanol, and dried in a vacuum oven at 60 °C for 6 hours.
-
Synthesis of Benchmark RuO₂ Nanoparticles
This protocol describes a method for synthesizing rutile RuO₂ nanoparticles.[9]
-
Precursor Solution: A solution is prepared by dissolving ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O) in a mixture of tetralin and oleylamine (B85491) at 60 °C under an inert atmosphere (e.g., Argon).
-
Reduction: A reducing agent, such as tetrabutylammonium (B224687) borohydride (B1222165) (TBABH) dissolved in chloroform, is injected into the precursor solution.
-
Nanoparticle Formation: The reaction mixture is heated to 200 °C and maintained at this temperature for an extended period (e.g., 19 hours) to form ruthenium nanoparticles.
-
Oxidation: The synthesized ruthenium nanoparticles are collected, washed, and then thermally oxidized in an oxygen atmosphere to form crystalline rutile RuO₂ nanoparticles.
Electrochemical Evaluation of OER Performance
A standard three-electrode electrochemical cell is used for all measurements.
-
Working Electrode Preparation:
-
A catalyst ink is prepared by dispersing a specific amount of the catalyst (e.g., 5 mg) in a mixture of deionized water, isopropanol, and Nafion solution (5 wt%).[10]
-
The mixture is sonicated for at least 30 minutes to form a homogeneous ink.
-
A measured volume of the ink is drop-casted onto a polished glassy carbon electrode to achieve a desired catalyst loading.
-
The electrode is then dried at room temperature.
-
-
Electrochemical Measurements:
-
All measurements are conducted in an O₂-saturated electrolyte (e.g., 1.0 M KOH).
-
A platinum wire or graphite (B72142) rod can be used as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or a mercury/mercury oxide (Hg/HgO) electrode as the reference electrode. All potentials are converted to the Reversible Hydrogen Electrode (RHE) scale.
-
Cyclic Voltammetry (CV): The working electrode is typically cycled in the potential window of interest to activate the catalyst and to determine the electrochemical active surface area (ECSA).
-
Linear Sweep Voltammetry (LSV): LSV is recorded at a slow scan rate (e.g., 5 or 10 mV s⁻¹) to determine the overpotential required to reach a current density of 10 mA cm⁻². The Tafel slope is derived from the linear region of the Tafel plot (overpotential vs. log(current density)).
-
Stability Test: Long-term stability is evaluated using chronopotentiometry or chronoamperometry at a constant current density (e.g., 10 mA cm⁻²) for an extended period (e.g., 12-24 hours).[1] The change in potential over time is recorded.
-
Signaling Pathways and Logical Relationships
The OER on the surface of a catalyst involves a series of elementary steps. The following diagram illustrates the generally accepted adsorbate evolution mechanism for the OER in alkaline media.
Caption: Adsorbate evolution mechanism for the Oxygen Evolution Reaction (OER).
Conclusion
This compound, particularly in its CoTe₂ phase, demonstrates exceptional performance for the oxygen evolution reaction in alkaline media, rivaling and in some instances surpassing the benchmark RuO₂ catalyst. Its lower overpotential, favorable kinetics, and good stability make it a promising, cost-effective alternative to precious metal-based catalysts. Further research focusing on optimizing the synthesis of this compound nanostructures and understanding the long-term stability under industrial operating conditions will be crucial for its practical application in energy conversion and storage technologies.
References
- 1. One-step fabrication of a self-supported Co@CoTe2 electrocatalyst for efficient and durable oxygen evolution reactions - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Green Synthesis and Modification of RuO2 Materials for the Oxygen Evolution Reaction [frontiersin.org]
- 8. Phase-Selective Syntheses of this compound Nanofleeces for Efficient Oxygen Evolution Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of RuO2-Co3O4 Composite for Efficient Electrocatalytic Oxygen Evolution Reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cobalt Telluride and Cobalt Sulfide as Anode Materials for Next-Generation Batteries
For Researchers, Scientists, and Drug Development Professionals
The quest for high-performance energy storage solutions has propelled extensive research into novel anode materials for lithium-ion (LIBs) and sodium-ion batteries (SIBs). Among the promising candidates, cobalt-based chalcogenides, specifically cobalt telluride (CoTe) and cobalt sulfide (B99878) (CoS), have garnered significant attention due to their high theoretical capacities. This guide provides an objective comparison of their performance as battery anodes, supported by experimental data, detailed methodologies, and visual representations of key processes.
At a Glance: this compound vs. Cobalt Sulfide
Both this compound and cobalt sulfide operate on a conversion and/or alloying mechanism, which contributes to their high specific capacities. However, they also face challenges such as significant volume changes during cycling, leading to capacity fading. To mitigate these issues, they are often synthesized as nanocomposites with carbonaceous materials.
| Feature | This compound (CoTe) | Cobalt Sulfide (CoS) |
| Primary Advantage | Potentially higher rate capability due to the metallic nature of tellurium. | Higher theoretical capacity and lower cost compared to tellurides. |
| Primary Challenge | Large volume expansion during cycling; higher cost and lower abundance of tellurium. | Significant volume expansion, sluggish kinetics, and polysulfide dissolution in some electrolytes. |
| Common Synthesis Strategies | Hydrothermal methods, pyrolysis of metal-organic frameworks (MOFs). | Solvothermal synthesis, solid-phase sintering, hydrothermal methods. |
Performance in Lithium-Ion Batteries (LIBs)
The following table summarizes the electrochemical performance of this compound and cobalt sulfide as anode materials in lithium-ion batteries, based on reported experimental data.
| Material | Initial Discharge Capacity (mAh/g) | Reversible Capacity (mAh/g) & Cycle Life | Current Density (mA/g) | Coulombic Efficiency (%) | Reference |
| CoTe/NCC | 1124.7 | 377 after 50 cycles | 52 | 97.6 (initial) | [1] |
| Amorphous CoS | 2132 | 1245 after 200 cycles | 200 | 67.7 (initial), ~100 (subsequent) | [2] |
Performance in Sodium-Ion Batteries (SIBs)
The comparison of this compound and cobalt sulfide in sodium-ion batteries is presented below, highlighting their potential for this emerging battery technology.
| Material | Initial Discharge/Charge Capacity (mAh/g) | Reversible Capacity (mAh/g) & Cycle Life | Current Density (A/g) | Coulombic Efficiency (%) | Reference |
| La-doped CoTe₂ | - | 88 after 2000 cycles | 2 | - | |
| CoS₂/carbon composite | - | 330 after 60 cycles | 0.5 | - | [3] |
Experimental Protocols
Understanding the methodologies behind the data is crucial for accurate interpretation and replication of results. Below are detailed experimental protocols for the synthesis and electrochemical characterization of these materials.
Synthesis of this compound (CoTe/NCC)
A common method for synthesizing this compound nanocomposites involves the use of metal-organic frameworks (MOFs) as precursors.[1]
-
Synthesis of ZIF-67: Cobalt-imidazolate framework (ZIF-67) nanocrystals are synthesized.
-
Activation: The as-synthesized ZIF-67 is activated under vacuum at 100°C for approximately 8 hours.
-
Mixing: The activated ZIF-67 is ground with tellurium powder in a 1:1 weight ratio in a glove box.
-
Annealing: The mixture is annealed at 900°C for 2 hours under an inert argon atmosphere to yield the final CoTe/NCC product.
Synthesis of Amorphous Cobalt Sulfide (CoS)
Amorphous cobalt sulfide can be prepared via a facile one-pot solvothermal method.[2]
-
Precursor Solution: Cobalt chloride hexahydrate (CoCl₂·6H₂O) is dissolved in ethylene (B1197577) glycol with magnetic stirring.
-
Sulfur Source: L-cysteine is added to the solution and stirred until fully dissolved.
-
Solvothermal Reaction: The solution is transferred to a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 140°C) for a designated time (e.g., 12 hours).
-
Collection and Cleaning: The resulting black precipitate is collected by centrifugation, washed with deionized water and ethanol, and dried in a vacuum oven.
Electrochemical Characterization
The electrochemical performance of the anode materials is typically evaluated using coin-type half-cells.
-
Electrode Preparation: The active material (CoTe or CoS composite), a conductive agent (e.g., Super P), and a binder (e.g., polyvinylidene fluoride, PVDF) are mixed in a specific weight ratio (e.g., 8:1:1) in a solvent like N-methyl-2-pyrrolidone (NMP) to form a slurry. This slurry is then coated onto a copper foil current collector and dried under vacuum.
-
Cell Assembly: CR2032 coin cells are assembled in an argon-filled glovebox. The prepared electrode serves as the working electrode, with lithium or sodium metal foil as the counter and reference electrode. A glass fiber membrane is used as the separator, and a suitable electrolyte is employed (e.g., LiPF₆ in a mixture of ethylene carbonate and dimethyl carbonate for LIBs).
-
Electrochemical Measurements:
-
Galvanostatic Charge-Discharge (GCD) Tests: The cells are cycled at various current densities within a specific voltage window (e.g., 0.01–3.0 V vs. Li/Li⁺) to determine the specific capacity, cycling stability, and rate capability.
-
Cyclic Voltammetry (CV): CV is performed at different scan rates to study the electrochemical reaction mechanisms.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the charge transfer kinetics and impedance characteristics of the electrodes.
-
Visualizing the Processes
Diagrams created using Graphviz (DOT language) help to visualize the experimental workflows and logical relationships.
Caption: Synthesis workflows for this compound and Cobalt Sulfide.
Caption: Experimental workflow for electrochemical characterization.
Conclusion
Both this compound and cobalt sulfide demonstrate significant potential as high-capacity anode materials for next-generation batteries. Cobalt sulfide, particularly in its amorphous form, has shown exceptionally high initial capacities in LIBs.[2] On the other hand, the inherent metallic properties of tellurium in this compound may offer advantages in terms of rate capability.
References
Unraveling the Oxygen Evolution Reaction on Cobalt Telluride: A DFT and Experimental Comparison
Researchers are increasingly turning to cobalt telluride (CoTe) as a promising, cost-effective electrocatalyst for the Oxygen Evolution Reaction (OER), a critical process in water splitting for hydrogen production. Density Functional Theory (DFT) calculations, coupled with experimental validations, are providing unprecedented insights into the reaction mechanisms at the atomic level, paving the way for the rational design of more efficient catalysts.
This guide provides a comparative overview of the performance of different phases of this compound (CoTe and CoTe₂) and its doped variants in the OER, supported by both theoretical predictions from DFT studies and experimental data. We delve into the proposed reaction mechanisms, detail the experimental and computational protocols used in recent studies, and offer a clear comparison with other OER electrocatalysts.
Performance Comparison of this compound-Based OER Electrocatalysts
The efficiency of an OER catalyst is primarily evaluated by its overpotential (the extra voltage required to drive the reaction) at a specific current density (typically 10 mA/cm²) and its Tafel slope (which indicates the reaction kinetics). Lower overpotential and a smaller Tafel slope are indicative of a more efficient catalyst.
| Catalyst | Overpotential (mV) @ 10 mA/cm² | Tafel Slope (mV/dec) | Notes |
| CoTe | 200[1] | 43.8[1] | Exhibits better OER efficiency compared to CoTe₂ in some studies.[1] |
| CoTe₂ | ~357 | - | Hierarchical nanofleeces show superior activity to CoTe in other reports.[2][3] |
| NiFe-CoTe | 321 | 51.8[4] | Dual-doping with Nickel and Iron enhances performance over pure CoTe.[4] |
| CoTe/Co₃O₄ | 287 | 69 | Composite material shows excellent OER performance.[5] |
| CoMoTe | 340 @ 20 mA/cm² | 146 | Ternary telluride with promising activity.[6] |
| RuO₂ | ~397 @ 20 mA/cm² | - | State-of-the-art benchmark catalyst.[6] |
Delving into the Reaction Mechanism: The Adsorbate Evolution Mechanism (AEM)
DFT calculations have been instrumental in elucidating the probable reaction pathway for OER on this compound surfaces. The most commonly proposed mechanism is the Adsorbate Evolution Mechanism (AEM), which involves four concerted proton-electron transfer steps.
In alkaline media, the AEM on a catalytically active cobalt site (*Co) proceeds as follows:
-
OH⁻ adsorption: * + OH⁻ → *OH + e⁻
-
*OH deprotonation: *OH + OH⁻ → *O + H₂O + e⁻
-
O-O bond formation: *O + OH⁻ → *OOH + e⁻
-
O₂ evolution: *OOH + OH⁻ → * + O₂ + H₂O + e⁻
DFT studies suggest that for CoTe, the adsorption of the hydroxyl intermediate (*OH) is a key step in activating the catalyst.[1] The binding strength of these intermediates on the catalyst surface, as calculated by DFT, is crucial in determining the overpotential.[7][2] For instance, sulfur incorporation in CoTe has been shown through DFT to tailor the electronic structure of the active species, optimizing the free energy and accelerating the OER kinetics.[8]
Methodologies: A Look at the Experimental and Computational Protocols
Reproducibility and comparison of results heavily rely on the details of the experimental and computational methods employed.
Experimental Protocols
The synthesis and characterization of this compound catalysts, along with their electrochemical evaluation, follow a general workflow.
A typical experimental setup for OER performance evaluation involves a three-electrode system in an alkaline electrolyte (e.g., 1 M KOH). The this compound material is deposited on a working electrode (like glassy carbon or nickel foam), with a platinum wire as the counter electrode and a saturated calomel (B162337) electrode (SCE) or a mercury/mercuric oxide (Hg/HgO) electrode as the reference.
DFT Computational Protocols
DFT calculations are employed to model the catalyst surface and the adsorption of OER intermediates to determine the reaction energetics.
-
Software: Vienna Ab initio Simulation Package (VASP) is commonly used.
-
Functionals: The Perdew-Burke-Ernzerhof (PBE) functional within the generalized gradient approximation (GGA) is often employed to describe the exchange-correlation effects. The DFT+U method is frequently applied to account for the strong on-site Coulombic interactions of the Co d-electrons.
-
Model: The catalyst is typically modeled as a slab with a vacuum layer to avoid interactions between periodic images. The surface of interest (e.g., CoTe(001)) is cleaved from the optimized bulk structure.
-
Calculations: The adsorption energies of the OER intermediates (*OH, *O, and *OOH) are calculated on the active sites of the catalyst surface. The Gibbs free energy of each elementary step is then determined to construct the free energy diagram and identify the rate-determining step, which in turn determines the theoretical overpotential.
Conclusion
The synergy between DFT calculations and experimental studies is accelerating the development of this compound-based electrocatalysts for the Oxygen Evolution Reaction. While pristine CoTe and CoTe₂ show promising activity, doping with other transition metals and creating composite structures appear to be effective strategies for further enhancing their performance. DFT provides a powerful tool to understand the underlying reaction mechanisms and to rationally design next-generation catalysts with improved efficiency and stability for a sustainable hydrogen economy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 3. Phase-Selective Syntheses of this compound Nanofleeces for Efficient Oxygen Evolution Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cobalt Molybdenum Telluride as an Efficient Trifunctional Electrocatalyst for Seawater Splitting [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Metallic S-CoTe with Surface Reconstruction Activated by Electrochemical Oxidation for Oxygen Evolution Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Electrochemical Impedance Spectroscopy of Cobalt Telluride Electrodes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical impedance spectroscopy (EIS) performance of cobalt telluride (CoTe) electrodes against other alternative materials used in electrocatalysis and energy storage. The information is supported by experimental data from recent literature, with a focus on key performance indicators such as charge transfer resistance.
Introduction to this compound Electrodes and EIS
This compound (CoTe) has emerged as a promising material for various electrochemical applications, including the hydrogen evolution reaction (HER), oxygen evolution reaction (OER), and supercapacitors.[1][2] Its unique electronic and structural properties contribute to its catalytic activity and charge storage capabilities.[1] Among the family of transition metal chalcogenides (TMCs), tellurides often exhibit enhanced metallicity and electrical conductivity compared to sulfides and selenides, which can lead to improved charge transfer rates.[3][4]
Electrochemical impedance spectroscopy (EIS) is a powerful, non-destructive technique used to probe the interfacial properties and kinetics of electrochemical systems.[5][6] By applying a small AC voltage or current perturbation over a range of frequencies, EIS can deconstruct the total impedance of the system into its constituent components, such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).[1] A lower Rct value generally signifies faster charge transfer kinetics and, consequently, better performance of the electrocatalyst or electrode material.[5]
Comparative Analysis of EIS Performance
This compound and its Composites
This compound and its composites have been shown to exhibit favorable charge transfer kinetics. For instance, cobalt molybdenum telluride (CoMoTe) demonstrated a low charge transfer resistance, indicating its potential as an efficient electrocatalyst.[4]
Alternative Materials
A variety of materials are used as alternatives to CoTe, depending on the application. For HER, platinum-based materials are the benchmark due to their extremely low charge transfer resistance.[7][8] For OER, iridium and ruthenium oxides are considered the state-of-the-art.[3] Other transition metal chalcogenides, such as nickel telluride (NiTe) and iron telluride (FeTe), as well as nickel-iron (NiFe) based compounds, are also widely investigated as cost-effective alternatives.[2][3]
The following table summarizes the charge transfer resistance (Rct) values for this compound-based materials and some common alternatives from the literature. It is important to note that the experimental conditions under which these values were obtained may vary.
| Electrode Material | Application | Electrolyte | Charge Transfer Resistance (Rct) | Reference |
| CoMoTe | OER | 1 M KOH | 8.193 Ω | [4] |
| CoTe NRs | Supercapacitor | Not specified | Lower than Te NRs | [1] |
| Ru@Pt core-shell | HER/HOR | 1 M HClO4 | 0.04 Ω cm² | [7][8] |
| NiTe | Supercapacitor | Not specified | Data available in source | [1] |
Experimental Protocols
This section provides a generalized experimental protocol for the synthesis of this compound nanostructures and the fabrication of a working electrode for EIS analysis, based on methodologies reported in the literature.[1][4][9][10]
Hydrothermal Synthesis of this compound Nanorods
-
Precursor Solution: Prepare an aqueous solution containing a cobalt salt (e.g., cobalt chloride), a tellurium source (e.g., sodium tellurite), and a reducing agent/surfactant (e.g., hydrazine (B178648) hydrate, CTAB).
-
Hydrothermal Reaction: Transfer the precursor solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a specific temperature (e.g., 180-220 °C) for a designated period (e.g., 12-24 hours).
-
Product Recovery: After the autoclave cools down to room temperature, collect the precipitate by centrifugation or filtration.
-
Washing: Wash the collected product multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.
-
Drying: Dry the final this compound product in a vacuum oven at a moderate temperature (e.g., 60-80 °C).
Fabrication of the Working Electrode
-
Ink Preparation: Prepare a catalyst ink by dispersing a specific amount of the synthesized this compound powder (e.g., 5 mg) in a solvent mixture containing a binder (e.g., Nafion or PVDF) and a conductive additive (e.g., carbon black).[4][10] The typical ratio of active material, conductive additive, and binder is often 8:1:1 by weight.[10]
-
Sonication: Sonicate the mixture for an extended period (e.g., 30 minutes) to ensure a homogeneous dispersion.[4]
-
Deposition: Drop-cast or coat a small volume of the catalyst ink onto a conductive substrate (e.g., glassy carbon electrode, carbon cloth, or copper foil).[4][10]
-
Drying: Dry the electrode at room temperature or in an oven at a low temperature to evaporate the solvent and ensure the catalyst film adheres well to the substrate.[4]
Electrochemical Impedance Spectroscopy (EIS) Measurement
-
Electrochemical Cell: Use a standard three-electrode setup with the fabricated this compound electrode as the working electrode, a counter electrode (e.g., platinum wire or graphite (B72142) rod), and a reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode).[4]
-
Electrolyte: Fill the cell with the appropriate electrolyte for the intended application (e.g., 1 M KOH for OER).
-
EIS Setup: Connect the electrochemical cell to a potentiostat equipped with a frequency response analyzer.
-
Measurement Parameters: Set the EIS measurement parameters, including the frequency range (e.g., 100 kHz to 0.1 Hz), the AC amplitude (e.g., 5-10 mV), and the DC bias potential at which the impedance will be measured.
-
Data Acquisition and Analysis: Record the Nyquist and Bode plots. The data can be fitted to an equivalent circuit model to extract the values of Rs, Rct, Cdl, and other impedance elements.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and electrochemical characterization of this compound electrodes.
References
- 1. Hydrothermal synthesis of this compound nanorods for a high performance hybrid asymmetric supercapacitor - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08692G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 7. Ultralow charge-transfer resistance with ultralow Pt loading for hydrogen evolution and oxidation using Ru@Pt core-shell nanocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultralow charge-transfer resistance with ultralow Pt loading for hydrogen evolution and oxidation using Ru@Pt core-shell nanocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Hydrothermal synthesis of this compound nanorods for a high performance hybrid asymmetric supercapacitor | Semantic Scholar [semanticscholar.org]
- 10. pubs.rsc.org [pubs.rsc.org]
Comparative Guide to the Long-Term Stability of Cobalt Telluride in Alkaline Seawater Splitting
An Objective Analysis of Cobalt Telluride and Alternative Electrocatalysts for Sustainable Hydrogen Production
The quest for clean and sustainable energy has propelled research into efficient water splitting technologies. Direct seawater electrolysis presents a promising avenue for large-scale hydrogen production, circumventing the need for scarce freshwater resources. However, the corrosive nature of seawater and the competing chlorine evolution reaction pose significant challenges to the long-term stability of electrocatalysts. This guide provides a comparative analysis of the long-term stability of this compound (CoTe) and its composite, cobalt molybdenum telluride (CMT), against other common electrocatalysts—nickel-iron layered double hydroxide (B78521) (NiFe LDH), platinum on carbon (Pt/C), and iridium dioxide (IrO2)—for alkaline seawater splitting.
Performance Comparison of Electrocatalysts
The efficacy of an electrocatalyst is determined by its activity and stability. Key performance indicators include the overpotential required to drive the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER) at a specific current density, the Tafel slope (indicating reaction kinetics), and the durability over extended operation. The following tables summarize the performance of this compound-based materials and their alternatives in alkaline seawater environments.
| Catalyst | Reaction | Electrolyte | Overpotential (mV) @ Current Density (mA cm⁻²) | Tafel Slope (mV dec⁻¹) | Long-Term Stability Test |
| CoTe₂ | OER | 0.1 M KOH | Not Specified | Not Specified | Stable in alkaline media[1] |
| CoTe | OER | Alkaline Medium | 200 @ 10 | 43.8 | >24h with <5% current density degradation[2] |
| CoMoTe (CMT) | OER | 1 M KOH + 0.3 M NaCl | 385 @ 20 | Not Specified | 18h chronoamperometry at 0.6 V vs Ag/AgCl[3] |
| CoMoTe (CMT) | HER | Alkaline Seawater | Not Specified | Not Specified | Stable under -500 mV applied potential[3] |
| NiFe LDH | OER | 1.0 M KOH | 175 @ 10, 235 @ 50 | 80.32 | Stable for 12h[4] |
| NiFe LDH | HER | 1.0 M KOH + Seawater | 96.5 @ 10 | 66.97 | Stable for 12h, performance enhanced in seawater[4] |
| Pt-NiFe LDH | OER | 1 M KOH + Seawater | 290 @ 10, 460 @ 100 | 82.31 | Stable long-term operation[5] |
| Pt-NiFe LDH | HER | 1 M KOH | 29 @ 10 | 34.23 | Stable long-term operation[5] |
| Pt/C | HER | Alkaline Seawater | Performance degrades significantly after 4h[6] | Not Specified | Dramatically decreased activity after 4h[6] |
| IrO₂ | OER | Alkaline Natural Seawater | 361 @ 500 (with NiIr-LDH) | Not Specified | Stable at 500 mA cm⁻² for 650h (with NiIr-LDH)[7] |
| IrO₂@MnO₂/rGO | OER | 1.0 M KOH | 190 @ 10 | Not Specified | 300h chronopotentiometry at 10 mA cm⁻²[8] |
| IrO₂@MnO₂/rGO | HER | 1.0 M KOH | 170 @ 10 | Not Specified | 300h chronopotentiometry at 10 mA cm⁻²[8] |
Note: Direct comparison of overpotentials and Tafel slopes should be made with caution due to variations in experimental conditions across different studies, such as electrolyte composition, temperature, and electrode preparation.
Experimental Methodologies
A standardized approach to evaluating electrocatalyst performance is crucial for accurate comparisons. Below are generalized experimental protocols for key analytical techniques used in the cited research.
1. Catalyst Synthesis (Hydrothermal Method for CoMoTe)
-
Precursors: Cobalt chloride (CoCl₂·6H₂O), sodium molybdate (B1676688) (Na₂MoO₄·2H₂O), and tellurium powder (Te).
-
Procedure:
-
Dissolve stoichiometric amounts of the cobalt and molybdenum precursors in deionized water.
-
Add tellurium powder to the solution.
-
Transfer the mixture to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave at a specific temperature (e.g., 180-220°C) for a designated period (e.g., 12-24 hours).
-
Allow the autoclave to cool to room temperature naturally.
-
Collect the precipitate by centrifugation, wash it with deionized water and ethanol, and dry it in a vacuum oven.[3][9][10]
-
2. Electrochemical Measurements
-
Setup: A standard three-electrode electrochemical cell is used, consisting of a working electrode (the catalyst material deposited on a substrate like nickel foam or carbon paper), a counter electrode (typically a graphite (B72142) rod or platinum wire), and a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE).
-
Electrolyte: Simulated alkaline seawater is typically prepared using 1.0 M KOH mixed with 0.5 M NaCl or natural seawater with the addition of KOH to achieve a highly alkaline pH.
-
Linear Sweep Voltammetry (LSV): LSV is performed to determine the overpotential required to achieve a certain current density. The potential is swept at a slow scan rate (e.g., 5 or 10 mV/s) to approximate steady-state conditions.
-
Tafel Analysis: The Tafel slope is derived from the linear region of a plot of overpotential versus the logarithm of the current density. It provides insight into the reaction mechanism.
-
Chronopotentiometry/Chronoamperometry: These techniques are employed to assess long-term stability. A constant current density (chronopotentiometry) or a constant potential (chronoamperometry) is applied for an extended period (hours to days), and the change in potential or current, respectively, is monitored.[3][11][12]
Visualizing the Experimental and Logical Frameworks
To better understand the processes involved in evaluating these electrocatalysts, the following diagrams illustrate the experimental workflow and the key factors influencing their long-term stability.
References
- 1. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. NiFe-LDH as a bifunctional electrocatalyst for efficient water and seawater electrolysis: enhanced oxygen evolution and hydrogen evolution reactions - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00350D [pubs.rsc.org]
- 5. Durable Pt-Decorated NiFe-LDH for High-Current-Density Electrocatalytic Water Splitting Under Alkaline Conditions [mdpi.com]
- 6. Highly efficient hydrogen evolution from seawater by a low-cost and stable CoMoP@C electrocatalyst superior to Pt/C - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 7. Challenges and progress in oxygen evolution reaction catalyst development for seawater electrolysis for hydrogen production - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08648H [pubs.rsc.org]
- 8. dioxidematerials.com [dioxidematerials.com]
- 9. researchgate.net [researchgate.net]
- 10. Cobalt Molybdenum Telluride as an Efficient Trifunctional Electrocatalyst for Seawater Splitting [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validating the Trifunctional Electrocatalytic Activity of Cobalt Telluride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient, cost-effective, and durable electrocatalysts is paramount for advancing renewable energy technologies such as water splitting and metal-air batteries. These technologies rely on the intricate orchestration of three key electrochemical reactions: the Oxygen Evolution Reaction (OER), the Oxygen Reduction Reaction (ORR), and the Hydrogen Evolution Reaction (HER). An ideal electrocatalyst would be "trifunctional," capable of efficiently catalyzing all three reactions. Cobalt telluride (CoTe) has emerged as a promising non-precious metal candidate, exhibiting notable activity across these reactions. This guide provides an objective comparison of CoTe's performance with established benchmark catalysts, supported by experimental data and detailed protocols for validation.
Comparative Performance Analysis
The efficacy of an electrocatalyst is quantified by several key metrics, primarily the overpotential required to achieve a specific current density (typically 10 mA/cm²) and the Tafel slope, which indicates the reaction kinetics. The lower the overpotential and Tafel slope, the more efficient the catalyst.
Recent studies have demonstrated that this compound, in its various stoichiometries (CoTe and CoTe₂), exhibits competitive trifunctional electrocatalytic activity in alkaline media.[1] CoTe, for instance, has shown a low overpotential of 200 mV to achieve a current density of 10 mA/cm² for the OER, with a corresponding Tafel slope of 43.8 mV/dec.[1] Both CoTe and CoTe₂ have been reported to have moderate HER and ORR activity.[1] Furthermore, these materials have demonstrated significant functional and compositional stability during continuous operation for over 24 hours in alkaline solutions, with less than 5% degradation in current density.[1]
For a comprehensive evaluation, the performance of CoTe is benchmarked against the current standards: Platinum on carbon (Pt/C) for HER and ORR, and Ruthenium oxide (RuO₂) or Iridium oxide (IrO₂) for OER.
Performance Data Tables
Oxygen Evolution Reaction (OER) in Alkaline Media
| Electrocatalyst | Overpotential (mV) @ 10 mA/cm² | Tafel Slope (mV/dec) | Electrolyte |
| CoTe | 200 | 43.8 | 1 M KOH |
| CoTe₂ | >200 | - | 1 M KOH |
| RuO₂ | ~300-400 | ~40-70 | 1 M KOH |
| IrO₂ | ~300-400 | ~40-60 | 1 M KOH |
Hydrogen Evolution Reaction (HER) in Alkaline Media
| Electrocatalyst | Overpotential (mV) @ 10 mA/cm² | Tafel Slope (mV/dec) | Electrolyte |
| CoTe | Moderate Activity | - | 1 M KOH |
| CoTe₂ | Moderate Activity | - | 1 M KOH |
| Pt/C | <100 | ~30 | 1 M KOH |
Oxygen Reduction Reaction (ORR) in Alkaline Media
| Electrocatalyst | Onset Potential (V vs. RHE) | Half-Wave Potential (V vs. RHE) | Electrolyte |
| CoTe | Moderate Activity | - | 0.1 M KOH |
| CoTe₂ | Moderate Activity | - | 0.1 M KOH |
| Pt/C | ~0.9-1.0 | ~0.8-0.85 | 0.1 M KOH |
Note: The values presented are approximate and can vary based on synthesis methods, electrode preparation, and testing conditions. The data for CoTe is primarily sourced from studies on hydrothermally synthesized and electrodeposited materials.
Experimental Protocols for Validation
To ensure reproducible and comparable results when validating the trifunctional activity of CoTe or any other electrocatalyst, standardized experimental protocols are crucial. Below are detailed methodologies for the key electrochemical measurements.
I. Electrode Preparation
-
Catalyst Ink Formulation:
-
Disperse 5 mg of the CoTe catalyst powder in a solution containing 1 mL of ethanol (B145695) and 50 µL of a 5 wt% Nafion solution.
-
Sonication of the mixture for at least 30 minutes is required to ensure a homogenous dispersion.
-
-
Working Electrode Fabrication:
-
Drop-cast a specific volume of the catalyst ink (e.g., 10 µL for a 5 mm diameter glassy carbon electrode) onto the polished surface of the working electrode.
-
The electrode should be dried under ambient conditions or in a low-temperature oven to ensure the catalyst film is well-adhered. The final catalyst loading should be calculated and reported.
-
II. Electrochemical Measurements
A standard three-electrode electrochemical cell is employed for all measurements.
-
Working Electrode: Catalyst-modified electrode (e.g., glassy carbon, nickel foam).
-
Counter Electrode: Platinum wire or graphite (B72142) rod.
-
Reference Electrode: Saturated Calomel Electrode (SCE), Ag/AgCl, or a Reversible Hydrogen Electrode (RHE). All potentials should be converted to the RHE scale for universal comparison.
A. Oxygen Evolution Reaction (OER) Evaluation
-
Electrolyte: 1.0 M KOH solution, saturated with O₂ by bubbling the gas for at least 30 minutes prior to and during the measurement.
-
Cyclic Voltammetry (CV): Cycle the potential in the non-faradaic region to electrochemically clean and activate the catalyst surface.
-
Linear Sweep Voltammetry (LSV): Record the polarization curve at a slow scan rate (e.g., 5 mV/s) to minimize capacitive currents. The potential window should be swept from the open-circuit potential towards more positive potentials.
-
Tafel Analysis: The Tafel slope is determined by plotting the overpotential (η) versus the logarithm of the current density (log|j|) from the LSV data.
-
Stability Test: Chronoamperometry or chronopotentiometry is performed at a constant potential or current density (e.g., to achieve 10 mA/cm²) for an extended period (e.g., 10-24 hours) to evaluate the catalyst's durability.
B. Hydrogen Evolution Reaction (HER) Evaluation
-
Electrolyte: 1.0 M KOH solution, saturated with N₂ or Ar by bubbling the gas for at least 30 minutes prior to and during the measurement to remove dissolved oxygen.
-
Linear Sweep Voltammetry (LSV): Record the polarization curve at a slow scan rate (e.g., 5 mV/s), sweeping the potential from the open-circuit potential towards more negative potentials.
-
Tafel Analysis: Similar to OER, plot η versus log|j| to determine the Tafel slope.
-
Stability Test: Conduct chronoamperometry or chronopotentiometry at a constant potential or current density to assess long-term stability.
C. Oxygen Reduction Reaction (ORR) Evaluation
-
Electrolyte: 0.1 M KOH solution, saturated with O₂.
-
Rotating Disk Electrode (RDE) Voltammetry: Record LSV curves at various rotation speeds (e.g., 400, 800, 1200, 1600, 2000 rpm) at a scan rate of 10 mV/s.
-
Data Analysis:
-
Onset and Half-Wave Potentials: Determine these values from the LSV curve at a specific rotation speed (e.g., 1600 rpm).
-
Koutecký-Levich (K-L) Analysis: Plot the inverse of the current density (1/j) against the inverse square root of the rotation speed (ω⁻⁰⁵) to determine the number of electrons transferred (n) per oxygen molecule, which distinguishes between the desired 4-electron pathway (to H₂O) and the 2-electron pathway (to H₂O₂).
-
-
Stability Test: Perform chronoamperometry at a constant potential in the diffusion-limited region to evaluate durability.
Visualizing the Process
To better understand the experimental workflow and the conceptual relationship of a trifunctional electrocatalyst, the following diagrams are provided.
Caption: Experimental workflow for validating trifunctional electrocatalytic activity.
Caption: Logical relationship of a trifunctional electrocatalyst and its applications.
References
A Comparative Guide to Cobalt Chalcogenides in Electrocatalysis
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient, cost-effective, and durable electrocatalysts is a cornerstone of progress in renewable energy technologies and advanced electrochemical processes. Among the promising candidates, cobalt chalcogenides—sulfides, selenides, and tellurides—have emerged as versatile materials for critical reactions such as the Oxygen Evolution Reaction (OER), Hydrogen Evolution Reaction (HER), and Oxygen Reduction Reaction (ORR). This guide provides a comparative analysis of these materials, supported by experimental data, detailed protocols, and mechanistic visualizations to aid researchers in their selection and application.
Performance Comparison of Cobalt Chalcogenides
The electrocatalytic performance of cobalt chalcogenides is intrinsically linked to the nature of the chalcogen atom, which influences the material's electronic structure, conductivity, and the number of active sites. The following tables summarize key performance metrics from various studies to facilitate a comparative understanding. It is important to note that direct comparisons can be challenging due to variations in synthesis methods, support materials, and testing conditions across different studies.
Table 1: Oxygen Evolution Reaction (OER) Performance of Cobalt Chalcogenides in Alkaline Media
| Electrocatalyst | Morphology | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Stability | Reference |
| CoS₂ | Nanoparticles | ~300 | 81 | Stable for 10 hours | [1] |
| CoSe₂ | Hollow Nanoparticles | Lower than CoS₂ | Lower than CoS₂ | Stable after 2000 cycles | [2] |
| Ni-doped CoTe₂ | 3D Structure | 280 | 34 | High | [3] |
| Co₇Se₈ | Nanoflakes | 290 | 32.6 | >12 hours | [4] |
| Fe-doped NiCo Sulfide (B99878) | Nanoparticles | 294 | - | High | [5] |
| W-doped CoS₁.₀₉₇/CoSe₂ | Nanospheres | 400 | - | - | [6] |
Table 2: Hydrogen Evolution Reaction (HER) Performance of Cobalt Chalcogenides
| Electrocatalyst | Electrolyte | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Stability | Reference |
| Amorphous Co-Se | 0.5 M H₂SO₄ | ~135 | - | >16 hours | [7] |
| CoSe₂@CoNi LDH HNA | 1.0 M KOH | Low | Low | High | [5] |
| NiCoTe NRs | - | Onset at 244 mV | - | - | [8] |
| W-doped CoS₁.₀₉₇/CoSe₂ | 1.0 M KOH | 69.76 | - | - | [6] |
Table 3: Oxygen Reduction Reaction (ORR) Performance of Cobalt Chalcogenides
| Electrocatalyst | Electrolyte | Onset Potential (V vs. RHE) | Half-wave Potential (V vs. RHE) | Electron Transfer Number (n) | Reference |
| Co-N-mC | 0.1 M KOH | 0.94 | 0.851 | ~4 | [9] |
| Co@CoO@N-C/C | 0.1 M KOH | 0.92 | 0.81 | ~4 | [9] |
| Co-NC-900 | 0.1 M KOH / 0.1 M HClO₄ | - | - | ~3.9 - 4.1 | [10] |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for advancing research in electrocatalysis. The following sections provide representative protocols for the synthesis of cobalt chalcogenides and their electrochemical evaluation.
Synthesis of Cobalt Chalcogenides via Hydrothermal Method
The hydrothermal method is a versatile and widely used technique for synthesizing nanostructured cobalt chalcogenides.
1. Synthesis of Cobalt Sulfide (CoS₂) Nanoparticles [11][12]
-
Precursors: Cobalt chloride hexahydrate (CoCl₂·6H₂O) and thiourea (B124793) (CH₄N₂S).
-
Procedure:
-
Dissolve 140 mM of CoCl₂·6H₂O and 140 mM of thiourea in 20 mL of deionized water containing 0.1 g of polyethyleneimine.
-
Stir the solution for 30 minutes at room temperature to ensure homogeneity.
-
Transfer the mixed solution into a 30 mL Teflon-lined stainless-steel autoclave.
-
Heat the autoclave to 170-200°C and maintain the temperature for 12 hours.
-
After cooling to room temperature, filter the resulting black precipitate and wash it thoroughly with deionized water and ethanol (B145695).
-
Dry the final product in a vacuum oven at 80°C for 3 hours.
-
2. Synthesis of Cobalt Selenide (CoSe₂) Nanocrystals [1]
-
Precursors: Cobalt (II) acetate (B1210297) tetrahydrate (Co(AC)₂·4H₂O) and selenium powder.
-
Procedure:
-
Prepare "Solution A" by dissolving 0.729 g of NaOH and 0.0632 g of Se powder in 6 mL of deionized water with stirring for 30 minutes.
-
Prepare "Solution B" by dissolving 1 mmol of Co(AC)₂·4H₂O in 50 mL of a graphene oxide (GO) suspension with vigorous stirring for 30 minutes.
-
Mix Solution A and Solution B and transfer the mixture to a 100 mL Teflon-lined autoclave.
-
Seal the autoclave and heat it at 180°C for 18 hours.
-
After cooling, collect the product by filtration, wash with deionized water and ethanol, and dry under vacuum.
-
3. Synthesis of Cobalt Telluride (CoTe) Nanorods [3][7][13][14]
-
Precursors: Cobalt source (e.g., cobalt nitrate), tellurium source (e.g., sodium tellurite), reducing agent (e.g., ascorbic acid), and a surfactant (e.g., cetyltrimethylammonium bromide - CTAB).
-
Procedure:
-
In a typical synthesis, dissolve the cobalt salt and tellurium source in deionized water.
-
Add the surfactant (CTAB) and reducing agent (ascorbic acid) to the solution.
-
Transfer the resulting solution to a Teflon-lined autoclave.
-
Heat the autoclave to a specific temperature (e.g., 180-200°C) for a designated period (e.g., 12-24 hours).
-
After the hydrothermal reaction, allow the autoclave to cool down naturally.
-
Collect the precipitate by centrifugation or filtration, wash it several times with deionized water and ethanol to remove any unreacted precursors and surfactant.
-
Finally, dry the obtained this compound nanorods in a vacuum oven.
-
Electrochemical Evaluation Protocol
A standardized three-electrode system is employed to assess the electrocatalytic performance of the synthesized cobalt chalcogenides.
-
Working Electrode Preparation:
-
Prepare a catalyst ink by dispersing a specific amount of the cobalt chalcogenide catalyst (e.g., 5 mg) in a mixture of deionized water, isopropanol, and a Nafion solution (e.g., 5 wt%).
-
Sonify the mixture for at least 30 minutes to form a homogeneous ink.
-
Drop-cast a precise volume of the ink onto a glassy carbon electrode (GCE) or other substrates like nickel foam and let it dry under ambient conditions.
-
-
Electrochemical Measurements:
-
Use a standard three-electrode cell containing the prepared working electrode, a counter electrode (e.g., platinum wire or graphite (B72142) rod), and a reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode - SCE).
-
Perform the measurements in the desired electrolyte (e.g., 1.0 M KOH for OER and HER in alkaline media, or 0.5 M H₂SO₄ for HER in acidic media).
-
Record Linear Sweep Voltammetry (LSV) curves at a slow scan rate (e.g., 5 mV/s) to determine the overpotential required to achieve a specific current density (typically 10 mA/cm²).
-
Derive Tafel plots (overpotential vs. log(current density)) from the LSV data to evaluate the reaction kinetics.
-
Conduct chronoamperometry or chronopotentiometry at a constant potential or current density to assess the long-term stability of the electrocatalyst.
-
For ORR, use a rotating disk electrode (RDE) or rotating ring-disk electrode (RRDE) to determine the electron transfer number and reaction pathway.
-
Mechanistic Insights and Visualizations
Understanding the underlying reaction mechanisms is crucial for the rational design of more efficient electrocatalysts.
Experimental Workflow
The general workflow for synthesizing and evaluating cobalt chalcogenide electrocatalysts is depicted below.
Electrocatalytic Reaction Mechanisms
The following diagrams illustrate the generally accepted pathways for OER and HER on cobalt chalcogenide surfaces in alkaline media.
Oxygen Evolution Reaction (OER) on Cobalt Sulfide Surface
Under OER conditions, the surface of cobalt sulfide often undergoes in-situ transformation to form a more active cobalt oxyhydroxide layer.[8]
Hydrogen Evolution Reaction (HER) in Alkaline Media
The HER in alkaline media involves the dissociation of water (Volmer step) followed by either an electrochemical desorption (Heyrovsky step) or a chemical recombination (Tafel step).[9]
Conclusion and Outlook
Cobalt chalcogenides represent a highly promising class of non-precious metal electrocatalysts. The general trend in activity often follows the order of tellurides > selenides > sulfides, which is attributed to the increasing metallicity and covalency down the chalcogen group, leading to enhanced electrical conductivity and more favorable d-band centers for catalytic reactions. However, stability can be a concern, particularly for tellurides under harsh oxidative conditions.
Future research should focus on:
-
Synergistic Effects: Exploring bimetallic or trimetallic chalcogenides to leverage synergistic interactions between different metal centers.
-
Defect Engineering: Introducing vacancies and defects to create more active sites and modulate the electronic structure.
-
Advanced Composites: Integrating cobalt chalcogenides with conductive supports like graphene or carbon nanotubes to improve charge transport and stability.
-
In-situ/Operando Studies: Employing advanced characterization techniques to understand the dynamic structural and chemical changes of the catalysts under reaction conditions.
By addressing these areas, the full potential of cobalt chalcogenides can be unlocked, paving the way for their practical application in next-generation energy conversion and storage devices.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hydrothermal synthesis of this compound nanorods for a high performance hybrid asymmetric supercapacitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. The Oxygen Reduction Electrocatalytic Activity of Cobalt and Nitrogen Co-doped Carbon Nanocatalyst Synthesized by a Flat Template - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 13. Hydrothermal synthesis of this compound nanorods for a high performance hybrid asymmetric supercapacitor - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08692G [pubs.rsc.org]
- 14. [PDF] Hydrothermal synthesis of this compound nanorods for a high performance hybrid asymmetric supercapacitor | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Cobalt Telluride Supercapacitors for High-Performance Energy Storage
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient, high-performance energy storage solutions has led to significant research into various electrode materials for supercapacitors. Among the promising candidates, transition metal tellurides, particularly cobalt telluride (CoTe), have garnered considerable attention due to their impressive electrochemical properties. This guide provides an objective comparison of this compound-based supercapacitors with other common alternatives, namely manganese dioxide (MnO₂) and nickel oxide (NiO), supported by experimental data from recent literature.
Performance Comparison of Electrode Materials
The performance of a supercapacitor is primarily evaluated based on its specific capacitance, energy density, power density, and cyclic stability. The following tables summarize the key performance metrics for this compound and its composites, as well as for manganese dioxide and nickel oxide, based on reported experimental findings.
Table 1: Performance Metrics of this compound-Based Supercapacitors
| Electrode Material | Specific Capacitance (F/g) | Current Density (A/g) | Energy Density (Wh/kg) | Power Density (W/kg) | Cyclic Stability (% retention after cycles) | Reference |
| CoTe Nanorods | 170 (C/g) | 0.5 | 40.7 | 800 | 85% after 10,000 | [1][2][3] |
| Ni₀.₃₃Co₀.₆₇Te Nanotubes | 131.2 (mAh/g) | 1 | 54.0 | 918 | 90% after 5,000 | |
| Ni₀.₇Co₀.₃Te Nanorods | 433 (C/g) | 0.5 | 43 | 905 | 91% after 25,000 | [4] |
| CoTe@rGO | 810.6 | 1 | 40.04 | 799.91 | 87.1% after 5,000 | [5] |
Table 2: Performance Metrics of Manganese Dioxide (MnO₂) and Nickel Oxide (NiO) Supercapacitors
| Electrode Material | Specific Capacitance (F/g) | Current Density (A/g) | Energy Density (Wh/kg) | Power Density (W/kg) | Cyclic Stability (% retention after cycles) | Reference |
| Co-doped MnO₂ | 1050 | 0.5 | - | - | 92.7% after 10,000 | [6] |
| α-MnO₂ Nanorods | 570 | 1 | - | - | - | [7] |
| NiO-Fe-CNT | 1360 | (at 5 mVs⁻¹) | 1180 | - | 96% after 1,000 | [8][9][10][11] |
| NiO Nanocrystals | 85.31 | (at 2 mVs⁻¹) | - | - | - | [12] |
Note: Direct comparison of values should be done with caution as experimental conditions such as electrolyte, electrode mass loading, and voltage window can vary between studies.
Experimental Protocols
The following sections detail the generalized methodologies for the key experiments cited in the performance comparison.
Synthesis of this compound Nanostructures (Hydrothermal Method)
A common and effective method for synthesizing this compound nanostructures is the hydrothermal method.[1][2][3] This process involves the reaction of precursors in an aqueous solution under controlled temperature and pressure.
Typical Protocol:
-
Precursor Solution: Cobalt chloride hexahydrate (CoCl₂·6H₂O) and sodium tellurite (B1196480) (Na₂TeO₃) are dissolved in deionized water. A reducing agent, such as hydrazine (B178648) hydrate (B1144303) or sodium borohydride, is often added to the solution.
-
Hydrothermal Reaction: The precursor solution is transferred to a Teflon-lined stainless-steel autoclave. The autoclave is sealed and maintained at a specific temperature (typically 180-220 °C) for a designated period (12-24 hours).
-
Product Collection: After the reaction, the autoclave is cooled to room temperature. The resulting black precipitate (this compound) is collected by centrifugation, washed several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts, and finally dried in a vacuum oven.
Electrochemical Characterization
The electrochemical performance of the supercapacitor electrodes is typically evaluated using a three-electrode system in an aqueous electrolyte (e.g., KOH or Na₂SO₄).[13] The three-electrode setup consists of a working electrode (the prepared material), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode).[13] The primary techniques used are Cyclic Voltammetry (CV), Galvanostatic Charge-Discharge (GCD), and Electrochemical Impedance Spectroscopy (EIS).[13][14][15][16]
1. Cyclic Voltammetry (CV): CV is used to assess the capacitive behavior and electrochemical stability of the electrode material.[13]
-
Procedure: A potential is swept linearly between two set voltage limits at various scan rates (e.g., 5 to 200 mV/s).[17] The resulting current is measured.
-
Data Interpretation: The shape of the CV curve indicates the nature of charge storage (rectangular for electric double-layer capacitance, redox peaks for pseudocapacitance). The area under the curve is proportional to the specific capacitance.
2. Galvanostatic Charge-Discharge (GCD): GCD is used to determine the specific capacitance, energy density, power density, and cyclic stability of the supercapacitor.[13]
-
Procedure: The electrode is charged and discharged at a constant current density (e.g., 0.1 to 2 A/g) within a defined potential window.[17]
-
Data Interpretation: The specific capacitance is calculated from the slope of the discharge curve. The energy and power densities are calculated from the charge-discharge data. Cycling stability is determined by repeating the charge-discharge process for thousands of cycles and measuring the capacitance retention.
3. Electrochemical Impedance Spectroscopy (EIS): EIS is employed to investigate the internal resistance and ion diffusion kinetics of the electrode.[15]
-
Procedure: A small AC voltage perturbation (e.g., ±5 mV) is applied over a wide frequency range (e.g., 10 MHz to 0.1 Hz).[17]
-
Data Interpretation: The resulting Nyquist plot provides information about the equivalent series resistance (ESR), charge transfer resistance, and ion diffusion limitations within the electrode.
Visualizing Experimental Workflows and Relationships
To better understand the processes and relationships involved in the evaluation of this compound supercapacitors, the following diagrams are provided.
Caption: Experimental workflow for this compound supercapacitor fabrication and testing.
Caption: Relationship between material properties and supercapacitor performance metrics.
Conclusion
This compound and its composites have demonstrated significant potential as high-performance electrode materials for supercapacitors. The data presented in this guide indicates that through nanostructuring and the formation of composites, this compound-based materials can exhibit high specific capacitance, energy density, and excellent cyclic stability, often outperforming traditional metal oxides like MnO₂ and NiO under certain conditions. However, it is crucial for researchers to consider the specific experimental conditions when comparing materials, as these can greatly influence the reported performance metrics. The detailed experimental protocols and workflow diagrams provided herein aim to facilitate a more standardized and objective evaluation of these promising energy storage materials.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Hydrothermal synthesis of this compound nanorods for a high performance hybrid asymmetric supercapacitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrothermal synthesis of this compound nanorods for a high performance hybrid asymmetric supercapacitor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Cobalt-Doped Manganese Dioxide Hierarchical Nanostructures for Enhancing Pseudocapacitive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tijer.org [tijer.org]
- 8. Supercapacitor Performance of NiO, NiO-MWCNT, and NiO–Fe-MWCNT Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Evaluating the Electrochemical Properties of Supercapacitors using the Three-Electrode System [jove.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. CVD-Grown Carbon Nanofibers on Knitted Carbon Fabric for Enhanced Supercapacitor Performance | MDPI [mdpi.com]
Comparative Guide to Tafel Slope Analysis of Cobalt Telluride Electrocatalysts
This guide provides a comprehensive comparison of the electrocatalytic performance of cobalt telluride-based materials for the Hydrogen Evolution Reaction (HER) and Oxygen Evolution Reaction (OER). It is designed for researchers, scientists, and professionals in the fields of materials science, electrochemistry, and renewable energy. The guide includes a detailed summary of performance data, standardized experimental protocols, and a visual representation of the analytical workflow.
Performance Comparison of this compound and Benchmark Electrocatalysts
The electrocatalytic activity of this compound and its composites is benchmarked against state-of-the-art materials, namely Platinum on carbon (Pt/C) for HER and Ruthenium oxide (RuO₂) and Iridium oxide (IrO₂) for OER. The following table summarizes key performance metrics, including Tafel slope and overpotential at a current density of 10 mA/cm², primarily in a 1.0 M KOH electrolyte, a common medium for alkaline water electrolysis. Lower Tafel slopes and smaller overpotentials are indicative of more efficient electrocatalysis.
| Electrocatalyst | Reaction | Electrolyte | Tafel Slope (mV/dec) | Overpotential @ 10 mA/cm² (mV) | Reference |
| This compound (CoTe) | OER | 1.0 M KOH | 43.8 | 200 | [1] |
| Cobalt Ditelluride (CoTe₂) | OER | 1.0 M KOH | ~32 | N/A | |
| Cobalt Molybdenum Telluride (CoMoTe) | OER | 1.0 M KOH | 146 | 340 (at 20 mA/cm²) | [2] |
| Nickel-doped this compound (Ni-CoTe₂) | OER | 1.0 M KOH | 34 | 280 | |
| Iron-doped this compound (Fe-CoTe₂) | OER | 1.0 M KOH | 37 | 300 | [3] |
| Platinum on Carbon (Pt/C) | HER | 1.0 M KOH | ~32.5 | 32 | [4] |
| Ruthenium Oxide (RuO₂) | OER | 1.0 M KOH | ~40-60 | ~300-370 | [1][5] |
| Iridium Oxide (IrO₂) | OER | 0.1 M KOH | ~41 | 214.3 | [6] |
Experimental Protocols
This section outlines the standardized procedures for the synthesis of this compound electrocatalysts and the subsequent electrochemical analysis to determine their Tafel slopes.
Hydrothermal Synthesis of this compound Nanostructures
This protocol describes a general method for synthesizing this compound nanomaterials.
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Sodium tellurite (B1196480) (Na₂TeO₃)
-
Hydrazine hydrate (B1144303) (N₂H₄·H₂O) or Sodium borohydride (B1222165) (NaBH₄) as a reducing agent
-
Deionized (DI) water
Procedure:
-
Precursor Solution: Dissolve stoichiometric amounts of CoCl₂·6H₂O and Na₂TeO₃ in DI water in separate beakers under constant stirring.
-
Mixing: Slowly add the sodium tellurite solution to the cobalt chloride solution under vigorous stirring.
-
Reduction: Add the reducing agent dropwise to the mixture. The color of the solution should change, indicating the formation of this compound nuclei.
-
Hydrothermal Reaction: Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a specific temperature (typically 180-220 °C) for a predetermined duration (e.g., 12-24 hours).
-
Product Recovery: After the autoclave has cooled down to room temperature, collect the precipitate by centrifugation or filtration.
-
Washing: Wash the collected product multiple times with DI water and ethanol to remove any unreacted precursors and byproducts.
-
Drying: Dry the final this compound powder in a vacuum oven at 60 °C overnight.
Preparation of the Working Electrode
This protocol details the preparation of the catalyst ink and its deposition onto a current collector to form the working electrode.
Materials:
-
Synthesized this compound powder
-
Nafion solution (5 wt%)
-
Ethanol or a mixture of isopropanol (B130326) and water
-
Carbon paper, glassy carbon electrode, or nickel foam as the current collector
-
Micropipette
-
Ultrasonic bath
Procedure:
-
Catalyst Ink Preparation: Disperse a specific amount of the this compound catalyst (e.g., 5 mg) in a mixture of ethanol (or isopropanol/water) and Nafion solution (e.g., 480 µL of solvent and 20 µL of Nafion).
-
Homogenization: Sonicate the mixture in an ultrasonic bath for at least 30 minutes to form a homogeneous catalyst ink.
-
Deposition: Using a micropipette, drop-cast a specific volume of the catalyst ink onto the surface of the current collector to achieve a desired catalyst loading (e.g., 1 mg/cm²).
-
Drying: Allow the electrode to dry at room temperature or in a low-temperature oven to evaporate the solvent.
Tafel Slope Analysis via Linear Sweep Voltammetry (LSV)
This protocol describes the electrochemical measurement for obtaining the Tafel plot.
Electrochemical Setup:
-
A three-electrode electrochemical cell.
-
The prepared this compound-based electrode as the working electrode.
-
A graphite (B72142) rod or platinum wire as the counter electrode.
-
A saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode.
-
An appropriate electrolyte (e.g., 1.0 M KOH).
-
A potentiostat.
Procedure:
-
Electrolyte Preparation: Prepare the electrolyte solution of the desired concentration (e.g., 1.0 M KOH) using high-purity water.
-
Cell Assembly: Assemble the three-electrode cell, ensuring the working electrode is fully immersed in the electrolyte.
-
Electrolyte Saturation: Purge the electrolyte with a high-purity gas (N₂ or Ar for HER, O₂ for OER) for at least 30 minutes to ensure saturation.
-
Open Circuit Potential (OCP) Measurement: Measure the OCP for a few minutes until a stable value is obtained.
-
Linear Sweep Voltammetry (LSV): Perform LSV at a slow scan rate (e.g., 1-5 mV/s) over a potential range where the HER or OER occurs.
-
iR Correction: It is crucial to perform iR correction to eliminate the voltage drop caused by the solution resistance. This can be done automatically by the potentiostat or manually after the measurement using the equation: E_corrected = E_measured - i * R_solution, where R_solution is determined by electrochemical impedance spectroscopy (EIS).[7][8][9]
-
Tafel Plot Construction: Plot the corrected potential (E_corrected) against the logarithm of the current density (log|j|).
-
Tafel Slope Determination: The Tafel slope is determined from the linear region of the Tafel plot according to the Tafel equation: η = b * log(j/j₀), where η is the overpotential, b is the Tafel slope, j is the current density, and j₀ is the exchange current density.
Mandatory Visualizations
The following diagrams illustrate the key workflows in the analysis of this compound electrocatalysts.
Caption: Experimental workflow for Tafel slope analysis of this compound.
Caption: Logical flow for Tafel plot construction and analysis from raw electrochemical data.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Preparation and characterization of nanostructured Fe-doped CoTe2 electrocatalysts for the oxygen evolution reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. iR drop correction in electrocatalysis: everything one needs to know! - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D2TA01393B [pubs.rsc.org]
Assessing the Purity of Synthesized Cobalt Telluride via X-ray Photoelectron Spectroscopy: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of X-ray Photoelectron Spectroscopy (XPS) with other analytical techniques for assessing the purity of synthesized cobalt telluride. Detailed experimental protocols, supporting data, and comparative assessments are presented to aid researchers in selecting the most appropriate method for their specific needs.
Quantitative Analysis of this compound and Potential Impurities by XPS
X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS is instrumental in not only confirming the presence of cobalt and tellurium but also in identifying the presence of undesirable surface oxides and other contaminants. The binding energies of the core electrons of cobalt (Co 2p) and tellurium (Te 3d) are characteristic of their oxidation states and chemical environment.
The following table summarizes the typical binding energy ranges for this compound and its common impurities, which are crucial for the identification and quantification of surface species.
| Compound | Core Level | Binding Energy (eV) | Reference(s) |
| This compound | |||
| CoTe | Co 2p₃/₂ | ~778.3 - 781.2 | |
| Te 3d₅/₂ | ~572.5 - 573.0 | [1] | |
| CoTe₂ | Co 2p₃/₂ | ~778.5 | |
| Te 3d₅/₂ | ~572.6 - 573.1 | ||
| Cobalt Oxides | |||
| CoO | Co 2p₃/₂ | ~780.0 - 781.8 | [2][3] |
| Co₃O₄ | Co 2p₃/₂ | ~779.2 - 780.3 | [2][4][5] |
| Tellurium Oxides | |||
| TeO₂ | Te 3d₅/₂ | ~575.7 - 576.4 | [1][6][7] |
Experimental Protocol for XPS Analysis of this compound
A standardized protocol is critical for obtaining reliable and reproducible XPS data. The following procedure outlines the key steps for the analysis of synthesized this compound powder.
1. Sample Preparation and Mounting:
-
Objective: To present a representative, clean, and flat sample surface to the X-ray beam while ensuring good electrical contact to minimize charging effects.
-
Procedure for Powdered Samples:
-
Place a small amount of the synthesized this compound powder onto a clean, conductive adhesive tape (e.g., carbon or copper tape) that has been affixed to a sample holder.
-
Gently press the powder onto the tape using a clean spatula to create a uniform, flat layer.
-
Remove any loose powder by tapping the sample holder gently or by using a gentle stream of inert gas (e.g., nitrogen). This is crucial to avoid contaminating the XPS instrument.[8][9]
-
Alternatively, press the powder into a small indentation on a sample holder or press it into a soft, high-purity indium foil for better electrical contact.[8]
-
2. Instrument Setup and Data Acquisition:
-
Instrumentation: A high-vacuum or ultra-high-vacuum (UHV) XPS system equipped with a monochromatic X-ray source (typically Al Kα or Mg Kα) and a hemispherical electron energy analyzer.
-
Analysis Parameters:
-
Vacuum: The analysis chamber should be maintained at a pressure below 10⁻⁸ Torr to prevent contamination and scattering of photoelectrons.
-
X-ray Source: A monochromatic Al Kα X-ray source (1486.6 eV) is commonly used.
-
Survey Scan: Acquire a wide energy range scan (e.g., 0-1200 eV) to identify all elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution spectra for the Co 2p, Te 3d, C 1s, and O 1s regions to determine the chemical states and quantify the elemental composition.
-
Charge Neutralization: If the sample is non-conductive or exhibits charging, a low-energy electron flood gun or an ion gun should be used to neutralize the surface charge.
-
Calibration: The binding energy scale is typically calibrated by setting the adventitious carbon C 1s peak to 284.8 eV.
-
3. Data Analysis:
-
Software: Use appropriate data analysis software (e.g., CasaXPS, Thermo Avantage) to process the raw data.
-
Steps:
-
Background Subtraction: Apply a suitable background model (e.g., Shirley or Tougaard) to the high-resolution spectra.
-
Peak Fitting: Fit the background-subtracted spectra with appropriate peak models (e.g., Gaussian-Lorentzian functions) to deconvolute overlapping peaks and determine their binding energies, full width at half maximum (FWHM), and areas.
-
Quantification: Calculate the atomic concentrations of the elements from the peak areas using relative sensitivity factors (RSFs) provided by the instrument manufacturer.
-
Chemical State Analysis: Identify the chemical states of cobalt and tellurium by comparing the measured binding energies to the reference values in the table above and in literature databases. The presence of satellite peaks in the Co 2p spectrum can also aid in identifying the oxidation state of cobalt.[2]
-
Workflow for Purity Assessment of this compound via XPS
The following diagram illustrates the logical workflow for assessing the purity of synthesized this compound using XPS.
Caption: A flowchart illustrating the key stages of XPS analysis for this compound purity assessment.
Comparison with Alternative Purity Assessment Methods
While XPS is a powerful tool for surface purity analysis, other techniques provide complementary information about the bulk properties of the material. The choice of technique depends on the specific information required.
| Technique | Principle | Information Provided | Advantages for Purity Assessment | Limitations for Purity Assessment |
| X-ray Photoelectron Spectroscopy (XPS) | Measures the kinetic energy of photoelectrons emitted from a material when irradiated with X-rays. | Elemental composition, chemical and electronic states of the top 1-10 nm of the surface. | Highly sensitive to surface contamination and oxidation. Provides direct chemical state information of impurities. | Primarily a surface technique; may not be representative of the bulk material's purity.[10] |
| X-ray Diffraction (XRD) | Measures the scattering of X-rays by the crystalline lattice of a material. | Crystal structure, phase identification, and lattice parameters. | Excellent for identifying crystalline phases of impurities if they are present in sufficient quantity (typically > 1-5%).[10] | Insensitive to amorphous impurities and surface contamination. Does not provide direct information on chemical composition. |
| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light, which is sensitive to the vibrational modes of molecules. | Molecular vibrations, crystal structure, and phase identification. | Can distinguish between different polymorphs and phases of this compound and its oxide impurities.[11][12] | Can be affected by fluorescence. Interpretation of spectra can be complex. Not inherently quantitative without calibration. |
| Energy-Dispersive X-ray Spectroscopy (EDS/EDX) | Analyzes the characteristic X-rays emitted from a sample when bombarded with an electron beam. | Elemental composition of a sample. | Provides rapid elemental analysis and mapping, often in conjunction with Scanning Electron Microscopy (SEM) for morphological analysis. | Lower energy resolution compared to XPS, making it difficult to determine chemical states. Less sensitive to light elements. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Measures the absorption of infrared radiation by a material, which corresponds to the vibrational modes of chemical bonds. | Functional groups present in a sample. | Can detect organic residues from the synthesis process. | Not suitable for identifying the elemental composition or crystalline structure of inorganic materials like this compound. |
References
- 1. Tellurium | Periodic Table | Thermo Fisher Scientific - RU [thermofisher.com]
- 2. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Cobalt [xpsfitting.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tellurium - HarwellXPS Guru [harwellxps.guru]
- 7. researchgate.net [researchgate.net]
- 8. mmrc.caltech.edu [mmrc.caltech.edu]
- 9. lnls.cnpem.br [lnls.cnpem.br]
- 10. rockymountainlabs.com [rockymountainlabs.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Navigating the Safe Disposal of Cobalt Telluride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring a safe and compliant laboratory environment. Cobalt telluride (CoTe), a compound utilized in various research applications, requires specific procedures for its disposal due to the inherent hazards associated with both cobalt and tellurium. This guide provides essential, step-by-step information for the safe management and disposal of this compound waste.
Immediate Safety and Handling
Before beginning any work with this compound, it is crucial to be familiar with the appropriate safety measures to minimize exposure and risk.
Personal Protective Equipment (PPE): When handling this compound, a comprehensive suite of PPE is mandatory. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Respiratory Protection: A NIOSH-approved respirator is essential if there is a risk of generating dust or aerosols.[1] Chronic inhalation of cobalt may lead to respiratory issues.[1]
-
Protective Clothing: A lab coat, closed-toe shoes, and long pants should be worn to prevent skin contact.
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to control exposure to airborne dust and fumes.[2]
Spill Response: In the event of a spill, the area should be isolated.[2] For powdered material, carefully scoop or vacuum the spill using a system equipped with a HEPA filter to avoid creating dust.[2] The collected material should be placed in a sealed, properly labeled container for disposal.[3] The spill area should then be thoroughly cleaned.
Occupational Exposure Limits
Adherence to established occupational exposure limits is critical to prevent adverse health effects. The following table summarizes the permissible exposure limits for cobalt and tellurium compounds.
| Compound/Element | Regulatory Body | Exposure Limit (8-hour TWA) | Notes |
| Tellurium | OSHA | 0.1 mg/m³ | As Te. |
| Tellurium | ACGIH | 0.1 mg/m³ | As Te. |
| Tellurium | NIOSH | 0.1 mg/m³ | As Te.[4] |
| Cobalt | OSHA | 0.1 mg/m³ | As Co metal, dust, and fume. |
| Cobalt | ACGIH | 0.02 mg/m³ | As Co, inhalable fraction. |
TWA: Time-Weighted Average
Disposal Procedures
The primary principle for the disposal of this compound is to treat it as a hazardous waste. Due to its components, it should never be disposed of in general waste or down the drain. The generation of waste should be minimized wherever possible.[5]
Waste Collection and Storage:
-
Segregation: this compound waste must be collected separately from other waste streams.
-
Container: Use a clearly labeled, sealed, and chemically resistant container. The label should include "Hazardous Waste," "this compound," and the associated hazard symbols.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
Disposal Pathway:
The recommended disposal route for this compound is through a licensed hazardous waste disposal company. These companies have the expertise and facilities to handle and treat such materials in an environmentally sound manner. Recycling is also a potential option for cobalt-containing wastes, as cobalt is considered a valuable and strategic metal.[6][7] Similarly, tellurium can be recovered and recycled from various industrial wastes.[8][9] Contact your institution's Environmental Health and Safety (EHS) office to coordinate a pickup. They will ensure that the waste is transported and disposed of in accordance with all federal, state, and local regulations.[2][3]
Experimental Protocol: Waste Neutralization (Hypothetical)
While direct chemical neutralization in a laboratory setting is not broadly recommended without specific institutional protocols, a general understanding of the principles can be informative. The following is a conceptual protocol for the precipitation of cobalt and tellurium from a solution for subsequent disposal. This should only be carried out by trained personnel with the approval of their EHS department.
Objective: To convert soluble cobalt and telluride ions into less soluble forms.
Materials:
-
This compound waste solution.
-
Sodium hydroxide (B78521) (NaOH) or calcium hydroxide (Ca(OH)₂) solution.
-
Sodium borohydride (B1222165) (NaBH₄) solution (for tellurite (B1196480) reduction).
-
pH meter and litmus (B1172312) paper.
-
Appropriate reaction vessel.
-
Filtration apparatus.
Procedure:
-
Precipitation of Cobalt:
-
In a designated chemical fume hood, slowly add a solution of sodium hydroxide or calcium hydroxide to the this compound waste solution while stirring.
-
Monitor the pH of the solution. Cobalt hydroxide will precipitate as the pH increases. Continue adding the base until the pH is between 9 and 10 to ensure maximum precipitation.
-
-
Reduction of Tellurite/Tellurate:
-
If tellurium is in an oxidized state (tellurite or tellurate), it can be reduced to elemental tellurium.
-
Carefully add a solution of a reducing agent like sodium borohydride. This should be done cautiously as the reaction can be vigorous.
-
-
Separation:
-
Allow the precipitate to settle.
-
Separate the solid waste from the liquid by filtration.
-
-
Waste Handling:
-
The solid precipitate, containing cobalt hydroxide and elemental tellurium, should be collected, dried, and placed in a labeled hazardous waste container.
-
The remaining liquid (filtrate) should be tested for residual cobalt and tellurium content. If levels are still high, the precipitation process may need to be repeated. The final liquid should also be disposed of as hazardous waste.
-
This protocol is a simplified representation. The actual chemistry can be more complex, and the effectiveness of this procedure would need to be validated for the specific waste stream.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound waste, fostering a culture of safety and compliance.
References
- 1. ametek-ct.com [ametek-ct.com]
- 2. Tellurium - ESPI Metals [espimetals.com]
- 3. nj.gov [nj.gov]
- 4. Tellurium - Wikipedia [en.wikipedia.org]
- 5. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Cobalt Waste - London Chemicals & Resources Limited [lcrl.net]
- 8. Rare & Minor Metals Recycling | Vital Materials [en.vitalchem.com]
- 9. researchgate.net [researchgate.net]
Essential Safety and Logistics for Handling Cobalt Telluride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with compounds like Cobalt Telluride (CoTe). This document provides crucial safety protocols, operational guidance, and disposal plans to minimize risks and ensure compliance. While this guide offers comprehensive information based on available data for cobalt and tellurium compounds, it is essential to always refer to a substance-specific Safety Data Sheet (SDS) for this compound when available.
Hazard Identification and Classification
This compound is a crystalline solid.[1][2] While specific toxicity data for this compound is limited, the hazards of its constituent elements, cobalt and tellurium, are well-documented and must be considered. Cobalt is classified as possibly carcinogenic to humans, and exposure can lead to respiratory and skin sensitization.[3] Tellurium and its compounds are toxic and can cause adverse health effects.
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound. The following table summarizes the required PPE.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile rubber gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust particles. |
| Respiratory Protection | NIOSH-approved respirator with appropriate particulate filter (e.g., N95 or P100) | To prevent inhalation of dust. Required when engineering controls are insufficient or during spill cleanup. |
| Body Protection | Fully buttoned lab coat | To protect skin and clothing from contamination. |
| Footwear | Closed-toe shoes | To protect feet from spills. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Designated Area: Establish a designated area for handling this compound. This area should be clearly marked and equipped with the necessary safety equipment.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.
Handling Procedures
-
Avoid Dust Generation: Handle this compound carefully to avoid generating dust. Use techniques such as gentle scooping or pouring.
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4]
-
Clothing: Remove any contaminated clothing immediately and wash it before reuse.
Storage
-
Container: Store this compound in a tightly sealed, properly labeled container.
-
Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials. Store locked up.[4]
-
Segregation: Store away from strong acids and oxidizing agents.
Disposal Plan
The disposal of this compound waste must comply with all local, state, and federal regulations for hazardous waste.
-
Waste Collection: Collect all this compound waste, including contaminated PPE and cleaning materials, in a designated and clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with the words "Hazardous Waste" and a clear identification of the contents (this compound).
-
Disposal Method: Dispose of the hazardous waste through a licensed environmental waste management company. Do not dispose of this compound down the drain or in the regular trash.[5]
Quantitative Data Summary
The following tables provide a summary of the known physical and chemical properties of this compound and the occupational exposure limits for its primary hazardous component, cobalt.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | CoTe | [6] |
| Molecular Weight | 186.533 g/mol | [2] |
| Appearance | Crystalline solid | [1][2] |
| Density | 8.8 g/cm³ | [2] |
| Solubility in Water | Insoluble | [2] |
Experimental Protocols
While specific experimental protocols involving this compound will vary depending on the research objectives, the following general principles should be applied to any procedure involving this compound:
-
Risk Assessment: Before beginning any new experiment, conduct a thorough risk assessment to identify potential hazards and establish appropriate control measures.
-
Standard Operating Procedure (SOP): Develop a detailed SOP for the specific experiment, outlining each step, the required safety precautions, and emergency procedures.
-
Containment: Whenever possible, perform reactions and manipulations within a contained system, such as a glove box or a fume hood, to minimize the risk of exposure.
Visual Safety Guides
The following diagrams illustrate the recommended workflow for handling this compound and the appropriate emergency response in case of exposure.
Caption: Safe handling workflow for this compound.
Caption: Emergency response for this compound exposure.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
